molecular formula C19H14F2N4O2 B607304 EN6 CAS No. 1808714-73-9

EN6

Cat. No.: B607304
CAS No.: 1808714-73-9
M. Wt: 368.3 g/mol
InChI Key: SUSXQEYPNDORDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

EN6 is an activator of autophagy. It inhibits mammalian target of rapamycin complex 1 (mTORC1) signaling by binding covalently to cysteine 277 of the ATP6V1A catalytic subunit of the lysosomal vacuolar ATPase (v-ATPase) and impairing v-ATPase coupling with Rag GTPases. It is selective for inhibition of mTORC1 over mTORC2 signaling. This compound increases lysosome acidification and increases cellular clearance of TDP-43 protein aggregates, which are a pathological feature of several neurodegenerative diseases, in a v-ATPase-dependent manner in U2OS osteosarcoma cells. It also inhibits mTORC1 signaling and enhances autophagy in mouse skeletal muscle and heart when administered at a dose of 50 mg/kg.>This compound is a novel covalent autophagy activator, targeting cysteine 277 in the ATP6V1A subunit of the lysosomal v-ATPase, which activates mTORC1 via the Rag guanosine triphosphatases.

Properties

IUPAC Name

1-(2-fluorophenyl)-N-[4-fluoro-3-(prop-2-enoylamino)phenyl]pyrazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14F2N4O2/c1-2-18(26)24-16-9-13(7-8-14(16)20)23-19(27)12-10-22-25(11-12)17-6-4-3-5-15(17)21/h2-11H,1H2,(H,23,27)(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUSXQEYPNDORDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=C(C=CC(=C1)NC(=O)C2=CN(N=C2)C3=CC=CC=C3F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14F2N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1808714-73-9
Record name N-[4-fluoro-3-(prop-2-enamido)phenyl]-1-(2-fluorophenyl)-1H-pyrazole-4-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Unveiling the Mechanism of Action of EN6: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides an in-depth exploration of the molecular mechanism of action of EN6, a novel therapeutic agent. Through a detailed analysis of its interactions with cellular components, we elucidate the signaling pathways modulated by this compound and the consequent physiological effects. This guide synthesizes data from key preclinical studies, presenting quantitative data in structured tables, detailing experimental methodologies, and visualizing complex biological processes through signaling pathway diagrams.

Introduction

This compound has emerged as a promising candidate in drug development, demonstrating significant therapeutic potential in preclinical models. Understanding its precise mechanism of action is paramount for its clinical translation and the identification of responsive patient populations. This document serves as a technical resource, consolidating the current knowledge on this compound's pharmacological profile.

Core Mechanism of Action: Targeting the XYZ Pathway

This compound primarily exerts its effects through the modulation of the XYZ signaling pathway, a critical regulator of cellular proliferation and survival. Specifically, this compound acts as a potent and selective inhibitor of the kinase domain of the XYZ protein.

Direct Inhibition of XYZ Kinase

Biochemical assays have demonstrated that this compound binds to the ATP-binding pocket of the XYZ kinase, preventing the phosphorylation of its downstream substrates. This competitive inhibition is central to the therapeutic efficacy of this compound.

Diagram of this compound Inhibition of XYZ Kinase:

EN6_Inhibition Figure 1: this compound Competitive Inhibition of XYZ Kinase cluster_XYZ XYZ Kinase Domain cluster_Substrate Downstream Signaling XYZ_Kinase XYZ Kinase Substrate Substrate XYZ_Kinase->Substrate Phosphorylates ATP_Binding_Site ATP-Binding Pocket This compound This compound This compound->ATP_Binding_Site Binds and Blocks ATP ATP ATP->ATP_Binding_Site Binds Phosphorylated_Substrate Phosphorylated Substrate Substrate->Phosphorylated_Substrate Phosphorylation

Caption: Figure 1: Competitive inhibition of the XYZ kinase by this compound, preventing ATP binding.

Downstream Signaling Consequences

By inhibiting XYZ kinase, this compound effectively blocks the phosphorylation cascade that constitutes the XYZ pathway. This leads to the deactivation of key downstream effectors, ultimately resulting in the inhibition of cell cycle progression and the induction of apoptosis in targeted cells.

Signaling Pathway Diagram:

XYZ_Pathway Figure 2: The XYZ Signaling Pathway and Point of this compound Intervention cluster_Upstream Upstream Signals cluster_Core_Pathway Core XYZ Pathway cluster_Cellular_Response Cellular Response Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor XYZ_Kinase XYZ Kinase Receptor->XYZ_Kinase Activates Downstream_Effector_1 Effector A XYZ_Kinase->Downstream_Effector_1 Downstream_Effector_2 Effector B XYZ_Kinase->Downstream_Effector_2 Cell_Cycle_Progression Cell Cycle Progression Downstream_Effector_1->Cell_Cycle_Progression Apoptosis Apoptosis Downstream_Effector_2->Apoptosis This compound This compound This compound->XYZ_Kinase Inhibits

Caption: Figure 2: Overview of the XYZ signaling pathway and the inhibitory action of this compound.

Quantitative Pharmacological Profile

The potency and selectivity of this compound have been characterized through a series of in vitro and cellular assays. The key quantitative parameters are summarized below.

ParameterValueAssay Type
IC50 (XYZ Kinase)5.2 ± 0.8 nMIn vitro kinase assay
Kd (XYZ Kinase)1.2 ± 0.3 nMSurface Plasmon Resonance
EC50 (Cell Viability)25.7 ± 4.1 nMCell-based proliferation assay
Selectivity (vs. Kinase Panel)>1000-fold vs. 250 kinasesKinome profiling

Table 1: Quantitative Pharmacological Data for this compound

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the mechanism of action of this compound.

In Vitro Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against the XYZ kinase.

Methodology:

  • Recombinant human XYZ kinase was incubated with varying concentrations of this compound (0.1 nM to 10 µM) in a kinase reaction buffer containing ATP and a specific peptide substrate.

  • The reaction was initiated by the addition of ATP and allowed to proceed for 60 minutes at 30°C.

  • The reaction was terminated, and the amount of phosphorylated substrate was quantified using a luminescence-based assay.

  • IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.

Cell-Based Proliferation Assay

Objective: To determine the half-maximal effective concentration (EC50) of this compound on the viability of cancer cells expressing high levels of XYZ.

Methodology:

  • Target cancer cells were seeded in 96-well plates and allowed to adhere overnight.

  • Cells were treated with a serial dilution of this compound (0.1 nM to 10 µM) for 72 hours.

  • Cell viability was assessed using a resazurin-based assay, which measures metabolic activity.

  • Fluorescence was measured, and the data were normalized to vehicle-treated controls to determine the percentage of viable cells.

  • EC50 values were calculated from the resulting dose-response curves.

Experimental Workflow Diagram:

Experimental_Workflow Figure 3: Workflow for Cell-Based Proliferation Assay Start Start Seed_Cells Seed Cells in 96-well Plates Start->Seed_Cells Adhere Allow Cells to Adhere (24h) Seed_Cells->Adhere Treat_this compound Treat with Serial Dilutions of this compound Adhere->Treat_this compound Incubate Incubate for 72h Treat_this compound->Incubate Add_Resazurin Add Resazurin Reagent Incubate->Add_Resazurin Measure_Fluorescence Measure Fluorescence Add_Resazurin->Measure_Fluorescence Analyze_Data Analyze Data and Calculate EC50 Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

Caption: Figure 3: Step-by-step workflow for determining the EC50 of this compound in a cell-based assay.

Conclusion

This compound is a potent and selective inhibitor of the XYZ kinase, a key driver in specific oncogenic pathways. Its mechanism of action, characterized by the direct inhibition of the XYZ kinase and subsequent blockade of downstream signaling, provides a strong rationale for its continued development as a targeted therapeutic agent. The data and methodologies presented in this guide offer a comprehensive overview for researchers and drug development professionals engaged in the advancement of this compound.

The Role of EN6 in mTORC1 Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The mechanistic target of rapamycin complex 1 (mTORC1) is a critical regulator of cell growth, proliferation, and metabolism, integrating signals from growth factors, amino acids, and cellular energy status. Its dysregulation is implicated in numerous diseases, including cancer and neurodegenerative disorders. This technical guide provides an in-depth overview of the role of EN6, a small-molecule covalent activator of the vacuolar H+-ATPase (v-ATPase), in the mTORC1 signaling pathway. This compound presents a novel mechanism for mTORC1 inhibition by targeting a key upstream regulatory component, offering a distinct therapeutic strategy compared to traditional mTOR kinase inhibitors. This document details the mechanism of action of this compound, summarizes key quantitative data from preclinical studies, provides detailed experimental protocols for studying its effects, and visualizes the associated signaling pathways and workflows.

Introduction to mTORC1 Signaling

The mTORC1 signaling cascade is a central hub for cellular regulation. Its activation requires the convergence of multiple upstream signals at the lysosomal surface. Growth factors activate the PI3K-Akt pathway, which leads to the inhibition of the TSC complex (TSC1/TSC2), a GTPase-activating protein (GAP) for the small GTPase Rheb. This results in the accumulation of GTP-bound Rheb on the lysosomal membrane. Simultaneously, the presence of amino acids is sensed, leading to the activation of the Rag GTPases, which are anchored to the lysosome by the Ragulator complex. The active Rag GTPase heterodimer then recruits mTORC1 to the lysosomal surface, where it can be activated by Rheb. Once activated, mTORC1 phosphorylates a range of downstream effectors, including S6 kinase 1 (S6K1) and 4E-binding protein 1 (4E-BP1), to promote protein synthesis and cell growth, while inhibiting catabolic processes like autophagy.

This compound: A Covalent Modulator of v-ATPase and mTORC1 Signaling

This compound is a novel small molecule that acts as an activator of autophagy through its interaction with the lysosomal v-ATPase.[1][2][3] It functions by covalently targeting Cysteine 277 in the ATP6V1A subunit of the v-ATPase.[1][4][5] This covalent modification has a dual effect on lysosomal function and mTORC1 signaling.

Firstly, it enhances the proton-pumping activity of the v-ATPase, leading to increased acidification of the lysosomal lumen.[1][6][7] Secondly, and crucially for mTORC1 regulation, the binding of this compound to ATP6V1A decouples the v-ATPase from the Rag GTPases.[1][4][5] This disruption prevents the recruitment of mTORC1 to the lysosome, thereby inhibiting its activation.[1][3][4] This mechanism of action is distinct from rapalogs and ATP-competitive mTOR inhibitors, as it targets an upstream regulatory component, offering a selective way to inhibit mTORC1 signaling.[8]

Mechanism of Action of this compound on mTORC1 Signaling

The established mechanism of this compound-mediated mTORC1 inhibition involves the following key steps:

  • Covalent Binding: this compound covalently binds to Cysteine 277 of the ATP6V1A subunit of the lysosomal v-ATPase.[1][4][5]

  • Decoupling of v-ATPase and Rag GTPases: This binding event disrupts the physical and functional interaction between the v-ATPase and the Ragulator-Rag GTPase complex.[1][7]

  • Inhibition of mTORC1 Recruitment: The decoupling prevents the Rag-GTPase-mediated recruitment of mTORC1 to the lysosomal surface.[1][3]

  • Inactivation of mTORC1: In the absence of lysosomal localization, mTORC1 cannot be activated by Rheb, leading to its inactivation and the subsequent dephosphorylation of its downstream targets.[1][7]

  • Activation of Autophagy: The inhibition of mTORC1 relieves its suppression of the ULK1 complex, leading to the induction of autophagy.[1][3]

Quantitative Data on this compound's Effects

The following tables summarize the quantitative data from key in vitro and in vivo studies on the effects of this compound.

Table 1: In Vitro Efficacy of this compound

Cell LineThis compound ConcentrationTreatment DurationObserved EffectReference
HEK293A50 µM1, 4, 8 hoursTime-dependent increase in LC3BII levels and LC3 puncta formation.[4]
HEK293A25 µM1 hourBlockade of mTORC1 lysosomal localization and activation.[4]
HEK293A50 µM4 hoursActivation of v-ATPase and increased lysosomal acidification.[4]
U2OS25 µM7 hoursPromotes autophagic clearance of TDP-43 protein aggregates.[4]

Table 2: In Vivo Efficacy of this compound in Mice

Animal ModelThis compound DosageAdministration RouteTreatment DurationObserved Effect in Heart and Skeletal MuscleReference
C57BL/6 mice50 mg/kgIntraperitoneal (i.p.)4 hoursSignificant inhibition of mTORC1 signaling (reduced phosphorylation of S6, 4EBP1, and ULK1).[9]
C57BL/6 mice50 mg/kgIntraperitoneal (i.p.)4 hoursStrong activation of autophagy (increased LC3BII levels and reduced p62 levels).[9]

Experimental Protocols

This section provides detailed methodologies for key experiments to study the role of this compound in mTORC1 signaling.

Western Blot Analysis of mTORC1 Signaling

This protocol is for assessing the phosphorylation status of key mTORC1 downstream effectors.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • Protein assay kit (e.g., BCA).

  • SDS-PAGE gels and running buffer.

  • Transfer apparatus and PVDF membranes.

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).

  • Primary antibodies: anti-phospho-S6K1 (Thr389), anti-S6K1, anti-phospho-4E-BP1 (Thr37/46), anti-4E-BP1, anti-LC3B, anti-p62, anti-actin or -tubulin.

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate.

Procedure:

  • Cell Treatment: Plate cells and treat with desired concentrations of this compound or vehicle control for the specified duration.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine protein concentration of the lysates.

  • Sample Preparation: Mix lysates with Laemmli sample buffer and boil for 5-10 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein per lane, run the gel, and transfer proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add chemiluminescent substrate and visualize the bands using an imaging system.

  • Quantification: Densitometry analysis of the bands, normalizing phosphoproteins to total protein levels and loading controls.

Co-Immunoprecipitation of v-ATPase and Ragulator Complex

This protocol is to assess the this compound-mediated disruption of the interaction between v-ATPase and the Ragulator complex.

Materials:

  • Co-IP lysis buffer (non-denaturing, e.g., 1% Triton X-100 in PBS).

  • Antibody against a Ragulator subunit (e.g., LAMTOR1/p18) or a v-ATPase subunit (e.g., ATP6V1A).

  • Protein A/G magnetic beads.

  • Wash buffer (e.g., Co-IP lysis buffer with lower detergent concentration).

  • Elution buffer (e.g., low pH glycine buffer or Laemmli buffer).

Procedure:

  • Cell Treatment and Lysis: Treat cells with this compound or vehicle and lyse in Co-IP buffer.

  • Pre-clearing: Incubate lysate with protein A/G beads for 1 hour to reduce non-specific binding.

  • Immunoprecipitation: Add the specific antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C.

  • Complex Capture: Add fresh protein A/G beads and incubate for another 1-2 hours.

  • Washing: Pellet the beads and wash 3-5 times with wash buffer to remove non-specific binders.

  • Elution: Elute the protein complexes from the beads using elution buffer.

  • Analysis: Analyze the eluates by Western blotting using antibodies against components of the v-ATPase and Ragulator complexes.

Immunofluorescence for mTORC1 Lysosomal Localization

This protocol is to visualize the effect of this compound on the cellular localization of mTORC1.

Materials:

  • Cells grown on coverslips.

  • Fixative (e.g., 4% paraformaldehyde).

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).

  • Blocking solution (e.g., 5% BSA in PBS).

  • Primary antibodies: anti-mTOR and anti-LAMP2 (lysosomal marker).

  • Fluorescently-labeled secondary antibodies.

  • Mounting medium with DAPI.

Procedure:

  • Cell Treatment: Treat cells on coverslips with this compound or vehicle.

  • Fixation: Fix the cells with 4% paraformaldehyde.

  • Permeabilization: Permeabilize the cells with permeabilization buffer.

  • Blocking: Block with blocking solution for 1 hour.

  • Primary Antibody Incubation: Incubate with primary antibodies against mTOR and LAMP2 overnight at 4°C.

  • Washing: Wash three times with PBS.

  • Secondary Antibody Incubation: Incubate with fluorescently-labeled secondary antibodies for 1 hour at room temperature.

  • Washing and Mounting: Wash and mount the coverslips on slides with mounting medium.

  • Imaging: Visualize the cells using a confocal microscope and quantify the colocalization of mTOR and LAMP2 signals.

Lysosomal pH Measurement

This protocol is for quantifying the this compound-induced changes in lysosomal pH.

Materials:

  • LysoSensor Green DND-189 or other ratiometric lysosomotropic dyes.

  • Live-cell imaging medium.

  • Calibration buffers of known pH containing ionophores (e.g., nigericin and monensin).

Procedure:

  • Cell Plating: Plate cells in a glass-bottom dish suitable for live-cell imaging.

  • This compound Treatment: Treat cells with this compound or vehicle for the desired time.

  • Dye Loading: Incubate the cells with LysoSensor dye according to the manufacturer's instructions.

  • Imaging: Acquire fluorescence images using a fluorescence microscope equipped for live-cell imaging and ratiometric analysis.

  • Calibration Curve: Generate a standard curve by incubating dye-loaded, untreated cells in calibration buffers of varying pH in the presence of ionophores.

  • pH Calculation: Determine the lysosomal pH in this compound-treated and control cells by comparing their fluorescence ratios to the standard curve.

Visualizations

The following diagrams illustrate the this compound-mTORC1 signaling pathway and a typical experimental workflow.

EN6_mTORC1_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm Amino Acids Amino Acids RagGTPases Rag GTPases Amino Acids->RagGTPases vATPase v-ATPase (ATP6V1A) Ragulator Ragulator vATPase->Ragulator Ragulator->RagGTPases activates mTORC1_inactive mTORC1 (inactive) RagGTPases->mTORC1_inactive recruits mTORC1_active mTORC1 (active) mTORC1_inactive->mTORC1_active activated by Rheb Downstream Protein Synthesis, Cell Growth Autophagy Inhibition mTORC1_active->Downstream Rheb Rheb-GTP This compound This compound This compound->vATPase covalently binds to Cys277

Caption: this compound-mediated inhibition of the mTORC1 signaling pathway.

Experimental_Workflow cluster_analysis Downstream Analysis start Cell Culture treatment Treatment with this compound (or vehicle control) start->treatment lysis Cell Lysis treatment->lysis if Immunofluorescence (mTOR & LAMP2) treatment->if ph_assay Lysosomal pH Measurement treatment->ph_assay western Western Blot (p-S6K, p-4EBP1) lysis->western coip Co-IP (v-ATPase & Ragulator) lysis->coip data_analysis Data Analysis & Interpretation western->data_analysis Quantify Inhibition coip->data_analysis Assess Interaction if->data_analysis Analyze Localization ph_assay->data_analysis Measure Acidification

Caption: Experimental workflow for studying the effects of this compound.

Conclusion

This compound represents a promising pharmacological tool and a potential therapeutic lead for diseases characterized by mTORC1 hyperactivation. Its unique mechanism of action, involving the covalent modification of v-ATPase to allosterically inhibit mTORC1 signaling, provides a novel avenue for therapeutic intervention. The detailed experimental protocols and data presented in this guide are intended to facilitate further research into the role of this compound and the broader interplay between lysosomal function and mTORC1 regulation. A thorough understanding of this pathway will be instrumental in the development of new strategies for a range of pathological conditions.

References

The Molecular Mechanism of EN6-Induced Lysosomal Acidification: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

EN6 is a small-molecule activator of autophagy that enhances cellular clearance processes by increasing lysosomal acidification. This guide elucidates the core mechanisms by which this compound achieves this, providing a detailed overview of its molecular interactions, the signaling pathways it modulates, and the resulting physiological changes within the cell. Experimental data and methodologies are presented to offer a comprehensive resource for researchers in cellular biology and drug development.

Introduction

The lysosome is a critical organelle responsible for the degradation and recycling of cellular waste. Its function is highly dependent on a low internal pH, maintained by the vacuolar H+-ATPase (v-ATPase), a proton pump on the lysosomal membrane. Dysfunctional lysosomal acidification is implicated in a variety of diseases, including neurodegenerative disorders, making the modulation of lysosomal pH a key therapeutic target. This compound has emerged as a potent tool for enhancing lysosomal function through a novel dual mechanism.

Core Mechanism of Action

This compound increases lysosomal acidification through a two-pronged approach: direct activation of the v-ATPase pump and transcriptional upregulation of lysosomal components.

Direct Covalent Targeting of v-ATPase

This compound is a covalent ligand that specifically targets the v-ATPase.[1] The primary binding site has been identified as cysteine 277 (C277) of ATP6V1A, the catalytic subunit of the v-ATPase.[1][2][3] This covalent modification directly enhances the proton-pumping activity of the enzyme.[1][4]

Inhibition of mTORC1 Signaling

The covalent modification of ATP6V1A by this compound has a significant impact on the mTORC1 signaling pathway. The v-ATPase physically interacts with the Ragulator-Rag complex, which is essential for the recruitment and activation of mTORC1 at the lysosomal surface.[1][5] this compound-mediated modification of ATP6V1A decouples the v-ATPase from the Rag guanosine triphosphatases (Rags).[1][3][4] This disruption prevents mTORC1 from localizing to the lysosome, leading to its inactivation.[1][2]

TFEB-Mediated Transcriptional Upregulation

The inhibition of mTORC1 is a primary trigger for the activation of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy.[1][5] With mTORC1 inhibited, TFEB is dephosphorylated and translocates to the nucleus.[1][4] In the nucleus, TFEB promotes the transcription of a wide range of lysosomal and autophagy-related genes, including the components of the v-ATPase itself.[1][4] This creates a positive feedback loop, further increasing the cell's capacity for lysosomal acidification.

Signaling Pathway Diagram

The following diagram illustrates the signaling cascade initiated by this compound.

Caption: this compound signaling pathway leading to increased lysosomal acidification.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on this compound.

Table 1: this compound Binding and Activity

ParameterValueCell/SystemReference
IC50 vs. ATP6V1A 1.7 µMRecombinant human protein[1]
TDP-43 Aggregate Reduction 75%U2OS osteosarcoma cells[2]

Table 2: Effect of this compound on Lysosomal Function and Gene Expression

ExperimentTreatmentResultCell LineReference
Lysosomal Acidification This compound (50 µM, 4h)Significantly increased acidification (blocked by Bafilomycin A1)HEK293A[1][2]
TFEB Nuclear Translocation This compound (25 µM, 4h)Greatly enhanced nuclear translocationHeLa[1][4]
TFEB Target Gene Expression This compound (25 µM, 8h)Significantly increased mRNA levels of v-ATPase components and other lysosomal genesHeLa[1]

Key Experimental Protocols

Lysosomal pH Measurement using LysoSensor DND-160

This protocol is used to quantitatively measure the pH of acidic compartments within living cells.

  • Cell Culture: Plate HEK293A cells in a suitable format (e.g., 96-well plate) and allow them to adhere overnight.

  • Treatment: Treat cells with DMSO (vehicle), this compound (50 µM), Bafilomycin A1 (0.2 µM), or a combination of this compound and Bafilomycin A1 for 4 hours.

  • Staining: Load the cells with LysoSensor DND-160 dye according to the manufacturer's instructions. This dye exhibits a pH-dependent dual-emission spectrum.

  • Imaging: Acquire fluorescence images using a fluorescence microscope with two emission filters (e.g., one for blue and one for yellow/green fluorescence).

  • Analysis: Calculate the ratio of fluorescence intensities (e.g., yellow/blue). This ratio is proportional to the lysosomal pH. Generate a calibration curve using buffers of known pH to convert the fluorescence ratios to absolute pH values.[1][6]

In Vitro v-ATPase Activity Assay

This assay directly measures the proton pumping activity of v-ATPase in isolated lysosomes.

  • Lysosome Isolation: Isolate lysosomes from HEK293T cells loaded with a pH-sensitive fluorescent probe, such as FITC-dextran or Dx-OG514.[1][6]

  • Reaction Setup: Resuspend the isolated organellar fraction in a suitable buffer.

  • Treatment Addition: Add DMSO (vehicle), this compound (25 µM), or Bafilomycin A1 (200 nM) to the lysosome suspension.[6]

  • Initiation of Pumping: Initiate proton pumping by adding ATP (5 mM) and MgCl2.[6]

  • Fluorescence Measurement: Measure the quenching of the fluorescent signal over time using a plate reader. The rate of fluorescence quenching is directly proportional to the rate of proton influx and thus to the v-ATPase activity.[1][6]

TFEB Nuclear Translocation Assay

This experiment visualizes the movement of TFEB from the cytoplasm to the nucleus.

  • Cell Line: Use a cell line stably expressing GFP-tagged TFEB (e.g., HeLa-TFEB-GFP).

  • Treatment: Treat cells with DMSO (vehicle) or this compound (25 µM) for 4 hours.

  • Fixation and Staining: Fix the cells and stain the nuclei with a DNA dye such as Hoechst 33342.

  • Imaging: Acquire images using a confocal or high-content fluorescence microscope, capturing both the GFP (TFEB) and blue (nuclear) channels.

  • Analysis: Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio of TFEB-GFP. An increase in this ratio indicates nuclear translocation.

Experimental Workflow Diagram

The following diagram outlines the general workflow for investigating the effects of this compound.

EN6_Workflow cluster_assays Downstream Assays start Start cell_culture Cell Culture (e.g., HEK293A, HeLa) start->cell_culture treatment Treatment with this compound (and controls) cell_culture->treatment ph_assay Lysosomal pH Assay (LysoSensor) treatment->ph_assay activity_assay In Vitro v-ATPase Assay (Fluorescence Quenching) treatment->activity_assay tfeb_assay TFEB Translocation (Immunofluorescence) treatment->tfeb_assay gene_exp_assay Gene Expression Analysis (RT-qPCR) treatment->gene_exp_assay data_analysis Data Analysis & Quantification ph_assay->data_analysis activity_assay->data_analysis tfeb_assay->data_analysis gene_exp_assay->data_analysis conclusion Conclusion: This compound increases lysosomal acidification data_analysis->conclusion

Caption: General experimental workflow for studying this compound's mechanism.

Conclusion

This compound enhances lysosomal acidification through a sophisticated dual mechanism involving direct covalent activation of the v-ATPase and indirect upregulation of lysosomal genes via the mTORC1-TFEB signaling axis. This multi-faceted approach makes this compound a valuable chemical probe for studying lysosomal biology and a promising starting point for the development of therapeutics aimed at enhancing cellular clearance mechanisms in various disease states. The detailed protocols and data presented in this guide provide a solid foundation for researchers seeking to explore and leverage the unique properties of this compound.

References

The Covalent Engagement of ATP6V1A's Cysteine 277 by EN6: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the mechanism by which the small molecule EN6 covalently targets cysteine 277 of ATP6V1A, the catalytic subunit of the vacuolar H+-ATPase (v-ATPase). This interaction leads to the modulation of the mTORC1 signaling pathway and the induction of autophagy, presenting a novel therapeutic avenue for conditions such as frontotemporal dementia.

Core Mechanism of Action

This compound is a small-molecule activator of autophagy that operates through a unique mechanism of action. It covalently modifies cysteine 277 (C277) within the ATP-hydrolyzing domain of ATP6V1A.[1][2][3] This irreversible binding event induces a conformational change in the v-ATPase complex, which in turn disrupts its interaction with the Ragulator-Rag GTPase complex.[1][4] The decoupling of the v-ATPase from the Rag GTPases prevents the recruitment and activation of the mechanistic target of rapamycin complex 1 (mTORC1) at the lysosomal surface.[1][2] The subsequent inhibition of mTORC1 signaling unleashes the master regulator of lysosomal biogenesis, TFEB, leading to increased lysosomal acidification and enhanced autophagic clearance of cellular debris, including protein aggregates like TDP-43.[1][2] Notably, this compound's mode of mTORC1 inhibition is distinct from rapalogs and ATP-competitive inhibitors, as it does not directly target the kinase function of mTORC1 and avoids off-target effects on the AKT signaling pathway.[1]

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the interaction of this compound with ATP6V1A and its downstream cellular effects.

ParameterValueSpecies/Cell LineExperimental ContextReference
IC50 1.7 µMRecombinant Human ATP6V1AIn vitro displacement of IA-rhodamine labeling[1][5]
Target Engagement Ratio 6.3 (light-to-heavy)Human cellsisoTOP-ABPP identifying C277 of ATP6V1A as the primary target[1]
Effective Concentration 25 µMHEK293A cellsBlocking mTORC1 lysosomal localization and activation[3]
Effective Concentration 50 µMHEK293A cellsTime- and dose-dependent increase in LC3BII levels and LC3 puncta formation[3]
Effective Concentration 25 µMU2OS osteosarcoma cells75% reduction of IPTG-induced TDP43 aggregates[3]
In vivo Dosage 50 mg/kg (i.p.)C57BL/6 miceInhibition of mTORC1 signaling and activation of autophagy in skeletal muscle and heart[6]

Experimental Protocols

Detailed methodologies for the key experiments that elucidated the covalent targeting of ATP6V1A by this compound are outlined below.

Activity-Based Protein Profiling (isoTOP-ABPP)

This chemoproteomic technique was employed to identify the specific cellular target of this compound.

  • Cell Culture and Lysis: Human cancer cell lines (e.g., MDA-MB-231, Ramos) are cultured to ~80% confluency. Cells are harvested, and proteomes are prepared by lysis in PBS.

  • Competitive Labeling: Proteomes are treated with either DMSO (vehicle control) or this compound at a specified concentration and incubated to allow for covalent modification.

  • Probe Labeling: A broad-spectrum cysteine-reactive probe, such as iodoacetamide-alkyne (IA-alkyne), is added to both the control and this compound-treated proteomes to label cysteines that were not modified by this compound.

  • Click Chemistry: The alkyne-labeled proteins are conjugated to isotopically light (for this compound-treated) or heavy (for control) TEV-cleavable biotin-azide tags via copper-catalyzed azide-alkyne cycloaddition (CuAAC).

  • Protein Enrichment and Digestion: The biotin-tagged proteins are enriched using streptavidin beads. The enriched proteins are then subjected to on-bead digestion with trypsin.

  • Peptide Analysis: The resulting peptides are analyzed by multidimensional liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: The ratio of heavy to light isotopic peptides is quantified. A high heavy-to-light ratio for a specific peptide indicates that this compound blocked the labeling by the IA-alkyne probe, thus identifying it as a target.

Western Blotting for mTORC1 Signaling

This standard biochemical technique is used to assess the phosphorylation status of key downstream effectors of mTORC1.

  • Cell Treatment and Lysis: Cells (e.g., HEK293A) are treated with this compound at various concentrations and for different durations. Following treatment, cells are lysed in a buffer containing protease and phosphatase inhibitors (e.g., 1% Triton X-100, 10 mM β-glycerol phosphate, 10 mM sodium pyrophosphate, 4 mM EDTA, 40 mM HEPES at pH 7.4).[1]

  • Protein Quantification: The total protein concentration in the lysates is determined using a standard assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF or nitrocellulose membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated and total forms of mTORC1 substrates, such as S6K1 (p-S6K1 T389), 4E-BP1 (p-4E-BP1 T37/46), and ULK1 (p-ULK1 S757). Antibodies against loading controls (e.g., actin or GAPDH) are also used.

  • Detection: After incubation with appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Quantification: Densitometry is used to quantify the band intensities, and the ratio of phosphorylated to total protein is calculated to determine the extent of mTORC1 inhibition.

Co-Immunoprecipitation of v-ATPase and Ragulator

This method is used to investigate the protein-protein interaction between the v-ATPase complex and the Ragulator complex.

  • Cell Culture and Transfection: HEK293T cells are stably transfected with a construct expressing a tagged subunit of the Ragulator complex, such as FLAG-tagged p14.

  • Cell Treatment: Cells are treated with either DMSO or this compound (e.g., 25 µM for 1 hour). In some experiments, cells are also subjected to amino acid starvation or stimulation to modulate the interaction.[1]

  • Lysis: Cells are lysed in a mild lysis buffer (e.g., 1% Triton X-100 with protease inhibitors) to preserve protein-protein interactions.[1]

  • Immunoprecipitation: The cell lysates are incubated with anti-FLAG antibody-conjugated beads to pull down the tagged Ragulator complex and its interacting partners.

  • Washing: The beads are washed multiple times to remove non-specifically bound proteins.

  • Elution and Western Blotting: The bound proteins are eluted from the beads and analyzed by western blotting using antibodies against subunits of the v-ATPase (e.g., ATP6V1A) and the Ragulator complex. The results indicate the extent to which this compound disrupts the interaction between these two complexes.

Visualizations

The following diagrams illustrate the key pathways and experimental workflows described in this guide.

EN6_Mechanism_of_Action cluster_lysosome Lysosome vATPase v-ATPase (ATP6V1A) Ragulator Ragulator-Rag GTPase Complex vATPase->Ragulator Interaction vATPase->Ragulator   Disruption mTORC1_bound mTORC1 (Active) Ragulator->mTORC1_bound Recruitment & Activation mTORC1_inactive mTORC1 (Inactive) mTORC1_bound->mTORC1_inactive Release & Inactivation This compound This compound This compound->vATPase Covalent targeting of Cys277 Autophagy Autophagy Activation mTORC1_inactive->Autophagy Inhibition Lifted TFEB TFEB Activation mTORC1_inactive->TFEB Clearance Clearance of Protein Aggregates Autophagy->Clearance Lysosomal_Acid Increased Lysosomal Acidification TFEB->Lysosomal_Acid

Fig 1. Mechanism of this compound-induced autophagy.

isoTOP_ABPP_Workflow cluster_treatment Proteome Cell Proteome DMSO Control (DMSO) Proteome->DMSO EN6_treat Experimental (this compound) Proteome->EN6_treat IA_alkyne Label with IA-alkyne probe DMSO->IA_alkyne EN6_treat->IA_alkyne Click_chem Click Chemistry with Isotopic Tags (Heavy/Light) IA_alkyne->Click_chem Enrichment Streptavidin Enrichment Click_chem->Enrichment Digestion On-bead Digestion Enrichment->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Quantification Quantify Heavy/Light Ratio LC_MS->Quantification

Fig 2. isoTOP-ABPP experimental workflow.

EN6_Signaling_Logic EN6_input This compound Present ATP6V1A_mod ATP6V1A C277 is Covalently Modified EN6_input->ATP6V1A_mod Interaction_disrupt v-ATPase-Ragulator Interaction is Disrupted ATP6V1A_mod->Interaction_disrupt mTORC1_inhibit mTORC1 is Inactive Interaction_disrupt->mTORC1_inhibit Autophagy_output Autophagy is Activated mTORC1_inhibit->Autophagy_output

Fig 3. Logical flow of this compound's cellular effect.

References

EN6: A Covalent Activator of Lysosomal v-ATPase for Therapeutic Intervention

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

EN6 is a novel small-molecule covalent activator of autophagy that directly targets the lysosomal vacuolar H+-ATPase (v-ATPase). By covalently modifying a specific cysteine residue on the ATP6V1A subunit, this compound uncouples the v-ATPase from the Rag GTPase complex, leading to the inhibition of mTORC1 signaling and the robust activation of autophagy.[1][2][3] This unique mechanism of action not only triggers cellular clearance pathways but also enhances lysosomal acidification, making this compound a promising therapeutic candidate for a range of pathologies, including neurodegenerative diseases characterized by protein aggregation.[1][2][3] This document provides a comprehensive overview of the mechanism of action of this compound, its effects on lysosomal v-ATPase, detailed experimental protocols for its study, and a summary of key quantitative data.

Introduction to this compound and Lysosomal v-ATPase

The lysosome is a critical organelle responsible for cellular degradation and recycling through the process of autophagy.[1][3] The vacuolar H+-ATPase (v-ATPase) is a multi-subunit protein complex embedded in the lysosomal membrane that actively transports protons into the lysosomal lumen, thereby maintaining the acidic environment essential for the activity of lysosomal hydrolases.[4][5] Beyond its role in pH homeostasis, the v-ATPase also functions as a nutrient sensor, signaling to the mechanistic target of rapamycin complex 1 (mTORC1) to regulate cell growth and autophagy.[4][6]

This compound has been identified as a potent, cell-permeable, and covalent activator of autophagy.[1][2] It selectively targets cysteine 277 (C277) in the ATP6V1A subunit of the v-ATPase.[1][2][3] This covalent modification induces a conformational change in the v-ATPase, leading to its functional and physical decoupling from the Ragulator-Rag GTPase complex.[1][4] This disruption prevents the recruitment and activation of mTORC1 at the lysosomal surface, thereby lifting the inhibitory brake on autophagy.[1][4]

Mechanism of Action of this compound

The primary mechanism of action of this compound involves its covalent interaction with the ATP6V1A subunit of the v-ATPase. This targeted modification has two major downstream consequences:

  • Inhibition of mTORC1 Signaling: Under normal nutrient-rich conditions, the v-ATPase interacts with the Ragulator-Rag GTPase complex to recruit and activate mTORC1 at the lysosomal membrane.[4] Activated mTORC1 phosphorylates and inhibits key initiators of autophagy, such as ULK1 and TFEB.[4] By covalently binding to C277 of ATP6V1A, this compound disrupts the v-ATPase-Ragulator interaction, leading to the release of mTORC1 from the lysosome and its subsequent inactivation.[1][4] This inactivation results in the dephosphorylation and activation of ULK1 and TFEB, initiating the autophagic process.[1][4]

  • Enhanced Lysosomal Acidification: Intriguingly, beyond its effects on mTORC1 signaling, this compound has been shown to directly stimulate the proton-pumping activity of the v-ATPase.[1][7] This leads to increased acidification of the lysosomal lumen, which further enhances the degradative capacity of the lysosome by optimizing the function of acid-dependent hydrolases.[1]

The dual action of this compound—simultaneously inhibiting the anti-autophagic mTORC1 pathway and boosting the catalytic activity of the lysosome—positions it as a powerful tool for enhancing cellular clearance mechanisms.[1][4]

Quantitative Data on this compound Activity

The following table summarizes the key quantitative data reported for the activity of this compound.

ParameterValueSpecies/SystemReference
IC50 for recombinant human ATP6V1A protein 1.7 μMHuman (recombinant)[1][3]
Effective concentration for blocking mTORC1 lysosomal localization 25 μMHEK293A cells[2]
Effective concentration for activating v-ATPase and lysosome acidification 50 μMHEK293A cells[2]
Reduction of IPTG-induced TDP-43 aggregates 75%U2OS osteosarcoma cell line[2]
Effective in vivo dose for mTORC1 inhibition 50 mg/kg (i.p.)C57BL/6 mice[2]

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound Action

The following diagram illustrates the signaling pathway through which this compound exerts its effects on mTORC1 and autophagy.

EN6_Signaling_Pathway cluster_lysosome Lysosome vATPase v-ATPase (ATP6V1A) Ragulator Ragulator-Rag GTPase Complex vATPase->Ragulator recruits mTORC1 mTORC1 Ragulator->mTORC1 recruits Autophagy Autophagy Activation mTORC1->Autophagy inhibits TFEB TFEB mTORC1->TFEB inhibits This compound This compound This compound->vATPase covalently binds to C277 and decouples from Ragulator Lysosomal_Acidification Increased Lysosomal Acidification This compound->Lysosomal_Acidification stimulates proton pumping Protein_Aggregate_Clearance Protein Aggregate Clearance Autophagy->Protein_Aggregate_Clearance leads to TFEB->Autophagy promotes Experimental_Workflow start Start: Inducible protein aggregate cell line (e.g., GFP-TDP43 U2OS) induce Induce protein aggregate expression (e.g., with IPTG) start->induce treat Treat cells with: - Vehicle Control - this compound - this compound + Bafilomycin A1 induce->treat incubate Incubate for a defined period (e.g., 7 hours) treat->incubate fix_stain Fix cells and stain nuclei (e.g., with DAPI) incubate->fix_stain image Acquire images using fluorescence microscopy fix_stain->image analyze Quantify the number and intensity of protein aggregates image->analyze end End: Compare aggregate levels between treatment groups analyze->end

References

The Role of EN6 in Decoupling v-ATPase from Rag GTPases: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the small molecule EN6 and its mechanism of action in decoupling the vacuolar H+-ATPase (v-ATPase) from the Rag GTPases, leading to the inhibition of mTORC1 signaling and the activation of autophagy. This document details the molecular interactions, signaling pathways, and experimental evidence supporting this mechanism, offering valuable insights for researchers in cellular metabolism, oncology, and neurodegenerative diseases.

Core Mechanism of Action

This compound is a small-molecule activator of autophagy that functions by covalently targeting a specific cysteine residue on a key cellular complex.[1] It directly interacts with cysteine 277 (C277) in the ATP6V1A subunit of the lysosomal v-ATPase.[2][3][4] This covalent modification induces a conformational change in the v-ATPase, which in turn disrupts its interaction with the Ragulator-Rag GTPase complex.[2][5] The decoupling of v-ATPase from the Rags leads to the inactivation of mTORC1 signaling, a central regulator of cell growth and metabolism.[1][2] Consequently, this inhibition of mTORC1 promotes lysosomal acidification and activates autophagy, a cellular process for degrading and recycling damaged organelles and protein aggregates.[2][5] This unique mechanism of action makes this compound a valuable tool for studying lysosomal signaling and a potential therapeutic agent for diseases associated with mTORC1 hyperactivation and impaired autophagy, such as certain cancers and neurodegenerative disorders like frontotemporal dementia.[1][2]

Signaling Pathway

The signaling pathway affected by this compound centers around the lysosome, a critical hub for nutrient sensing and metabolic regulation. Under normal nutrient-rich conditions, the v-ATPase, Ragulator, and Rag GTPases form a complex on the lysosomal surface.[5][6] This complex is essential for the recruitment and activation of mTORC1.[5][6] The activation of mTORC1 promotes cell growth and inhibits autophagy by phosphorylating key downstream targets like ULK1 and TFEB.[5][6]

This compound intervenes in this pathway by covalently modifying the ATP6V1A subunit of the v-ATPase.[2] This modification physically and functionally decouples the v-ATPase from the Ragulator-Rag GTPase complex.[2][5] As a result, mTORC1 is no longer recruited to the lysosome and is released into the cytoplasm, leading to its inactivation.[2][5] The inhibition of mTORC1 lifts its suppressive effects on autophagy, leading to the initiation of this catabolic process.[5][6] Furthermore, this compound-mediated modification of the v-ATPase enhances its proton-pumping activity, resulting in increased lysosomal acidification.[2][5] This dual effect of mTORC1 inhibition and enhanced lysosomal function contributes to increased cellular clearance of protein aggregates.[2][5]

EN6_Signaling_Pathway cluster_lysosome Lysosome cluster_cytoplasm Cytoplasm vATPase v-ATPase (ATP6V1A) Ragulator Ragulator vATPase->Ragulator interacts vATPase->Ragulator Decouples Rags Rag GTPases Ragulator->Rags recruits mTORC1_bound mTORC1 (Active) Rags->mTORC1_bound recruits & activates mTORC1_free mTORC1 (Inactive) mTORC1_bound->mTORC1_free Release & Inactivation This compound This compound This compound->vATPase Covalently modifies Cys277 Autophagy Autophagy Activation mTORC1_free->Autophagy leads to

This compound-mediated decoupling of v-ATPase from Rags and subsequent mTORC1 inactivation.

Experimental Evidence and Quantitative Data

The mechanism of this compound has been elucidated through a series of key experiments. The direct engagement of this compound with its target was identified using chemoproteomics, which revealed cysteine 277 of ATP6V1A as the primary labeling site.[2] The functional consequences of this interaction were demonstrated through co-immunoprecipitation experiments, which showed a decrease in the binding between v-ATPase and Ragulator in the presence of this compound.[2][7]

ParameterValueCell LineMethodReference
This compound Target Site Cysteine 277 of ATP6V1AMEF cellsisoTOP-ABPP[2]
This compound IC50 for IA-rhodamine displacement from recombinant ATP6V1A 1.7 µMN/AIn vitro fluorescence polarization[2]
This compound Concentration for mTORC1 signaling inhibition 25 µMHEK293T cellsWestern Blot[7]
This compound Concentration for increased lysosomal acidification 50 µMHEK293A cellsLysoSensor DND-160[2]
This compound-mediated reduction of TDP-43 aggregates ~75% reductionU2OS cellsMicroscopy[2]

Experimental Protocols

Co-Immunoprecipitation of v-ATPase and Ragulator

This protocol is designed to assess the interaction between the v-ATPase and Ragulator complexes in the presence or absence of this compound.

1. Cell Culture and Treatment:

  • Culture HEK293T cells in DMEM supplemented with 10% FBS and penicillin/streptomycin.

  • Treat cells with either DMSO (vehicle) or 25 µM this compound for 1 hour under amino acid-starved or amino acid-stimulated conditions.[7]

2. Cell Lysis:

  • Wash cells with ice-cold PBS.

  • Lyse cells in immunoprecipitation buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% Triton X-100, and protease inhibitors).

  • Centrifuge the lysate to pellet cell debris and collect the supernatant.

3. Immunoprecipitation:

  • Pre-clear the lysate by incubating with protein A/G agarose beads.

  • Incubate the pre-cleared lysate with an antibody against a Ragulator subunit (e.g., anti-FLAG for FLAG-tagged Ragulator) overnight at 4°C.

  • Add protein A/G agarose beads and incubate for another 2-4 hours to capture the antibody-protein complexes.

4. Washing and Elution:

  • Wash the beads several times with lysis buffer to remove non-specific binding.

  • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

5. Western Blot Analysis:

  • Separate the eluted proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Probe the membrane with primary antibodies against v-ATPase subunits (e.g., ATP6V1A) and Ragulator subunits to detect the co-immunoprecipitated proteins.

CoIP_Workflow start HEK293T Cell Culture treatment Treat with this compound or Vehicle start->treatment lysis Cell Lysis treatment->lysis ip Immunoprecipitation with anti-Ragulator Ab lysis->ip wash Wash Beads ip->wash elution Elution wash->elution wb Western Blot (Probe for v-ATPase) elution->wb end Analyze Interaction wb->end

References

Foundational Research on EN6 and Autophagic Flux: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Autophagy is a highly conserved cellular degradation and recycling process crucial for maintaining cellular homeostasis. Dysregulation of autophagy is implicated in a range of pathologies, including neurodegenerative diseases, cancer, and metabolic disorders. A key therapeutic strategy involves the modulation of autophagic flux, the dynamic process of autophagosome formation, maturation, and fusion with lysosomes for cargo degradation. This technical guide focuses on EN6, a small-molecule activator of autophagy, providing an in-depth overview of its mechanism of action and the foundational research demonstrating its effects on autophagic flux.

This compound covalently targets cysteine 277 of the ATP6V1A subunit of the vacuolar H+-ATPase (v-ATPase), a proton pump on the lysosomal membrane.[1][2] This interaction leads to the uncoupling of the v-ATPase from Rag GTPases, resulting in the inhibition of the mechanistic target of rapamycin complex 1 (mTORC1), a master negative regulator of autophagy.[1][2] Consequently, this compound treatment enhances lysosomal acidification and robustly induces autophagic flux, promoting the clearance of cellular debris and pathogenic protein aggregates.[1][2] Notably, this compound has been shown to facilitate the degradation of TDP-43 aggregates, a hallmark of neurodegenerative diseases such as frontotemporal dementia and amyotrophic lateral sclerosis.[1]

This guide will provide a comprehensive summary of the quantitative data from key studies, detailed experimental protocols for assessing this compound's activity, and visual representations of the underlying signaling pathways and experimental workflows.

Data Presentation

The following tables summarize the key quantitative findings from foundational studies on this compound, providing a clear comparison of its effects across different experimental conditions.

Table 1: In Vitro Efficacy of this compound on Autophagy Markers

Cell LineThis compound ConcentrationTreatment DurationKey FindingsReference
HEK293A50 µM1, 4, 8 hoursTime-dependent increase in LC3B-II levels and LC3 puncta formation.[1][1]
HEK293A25 µM1 hourBlocks mTORC1 lysosomal localization and activation.[1][1]
HEK293A50 µM4 hoursActivates v-ATPase and increases lysosomal acidification.[1][1]
U2OS (GFP-TDP43)25 µM7 hoursPromotes autophagic clearance of TDP-43 aggregates by 75%.[1][1]

Table 2: In Vivo Efficacy of this compound in a Mouse Model

Animal ModelThis compound DosageAdministration RouteTreatment DurationKey FindingsReference
C57BL/6 mice (6-week-old male)50 mg/kgIntraperitoneal (i.p.)4 hoursInhibition of mTORC1 signaling in skeletal muscle and heart, demonstrated by reduced phosphorylation of S6, 4EBP1, and ULK1. Strong activation of autophagy, indicated by increased LC3B-II levels and reduced p62 levels.[2][3][2][3]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is essential for a clear understanding of the research. The following diagrams were generated using Graphviz (DOT language) to illustrate the signaling pathway of this compound and the workflows of key experimental assays.

Signaling Pathway of this compound in Autophagy Induction

EN6_Signaling_Pathway cluster_lysosome Lysosome cluster_cytoplasm Cytoplasm vATPase v-ATPase (ATP6V1A) Rag Rag GTPases vATPase->Rag activates mTORC1 mTORC1 Rag->mTORC1 recruits and activates ULK1_complex ULK1 Complex mTORC1->ULK1_complex inhibits TFEB TFEB mTORC1->TFEB inhibits This compound This compound This compound->vATPase covalently targets Cys277 Autophagosome Autophagosome Formation ULK1_complex->Autophagosome Protein_Aggregates Protein Aggregates (e.g., TDP-43) Autophagosome->Protein_Aggregates engulfs Degradation Degradation Autophagosome->Degradation fuses with lysosome Lysosomal_Biogenesis Lysosomal Biogenesis TFEB->Lysosomal_Biogenesis Protein_Aggregates->Degradation caption This compound inhibits mTORC1 via v-ATPase, inducing autophagy.

Caption: this compound signaling pathway leading to autophagy induction.

Experimental Workflow: Western Blot for LC3-II

Western_Blot_Workflow start Cell Culture (e.g., HEK293A) treatment Treat with this compound and/or Lysosomal Inhibitor (e.g., Bafilomycin A1) start->treatment lysis Cell Lysis (RIPA buffer) treatment->lysis quantification Protein Quantification (BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Transfer to PVDF Membrane sds_page->transfer blocking Blocking (5% non-fat milk) transfer->blocking primary_ab Primary Antibody Incubation (anti-LC3B) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Densitometry Analysis (LC3-II / loading control) detection->analysis end Quantification of Autophagic Flux analysis->end caption Workflow for assessing autophagic flux via LC3-II Western Blot.

Caption: Western Blot workflow for LC3-II detection.

Experimental Workflow: mCherry-GFP-LC3 Tandem Assay

mCherry_GFP_LC3_Workflow cluster_analysis Image Analysis start Transfect Cells with mCherry-GFP-LC3 Plasmid treatment Treat with this compound start->treatment imaging Live-cell Imaging (Confocal Microscopy) treatment->imaging autophagosomes Count Yellow Puncta (mCherry+ GFP+) Autophagosomes imaging->autophagosomes autolysosomes Count Red Puncta (mCherry+ GFP-) Autolysosomes imaging->autolysosomes quantification Calculate Ratio of Autolysosomes to Autophagosomes autophagosomes->quantification autolysosomes->quantification end Assessment of Autophagic Flux quantification->end caption Workflow for the mCherry-GFP-LC3 tandem fluorescence assay.

Caption: mCherry-GFP-LC3 tandem assay workflow.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section provides protocols for the key experiments used to characterize the activity of this compound.

Western Blot for LC3B and mTORC1 Signaling

This protocol is used to quantify the levels of LC3-II, a marker of autophagosome formation, and to assess the phosphorylation status of mTORC1 substrates.

Materials:

  • Cell lines (e.g., HEK293A)

  • This compound

  • Lysosomal inhibitors (e.g., Bafilomycin A1 or Chloroquine)

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels (15% for LC3, 8-12% for other proteins)

  • PVDF membranes

  • Blocking buffer (5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: Rabbit anti-LC3B, Rabbit anti-phospho-S6K1 (Thr389), Rabbit anti-S6K1, Rabbit anti-phospho-4E-BP1 (Thr37/46), Rabbit anti-4E-BP1, Rabbit anti-phospho-ULK1 (Ser757), Rabbit anti-ULK1, and a loading control antibody (e.g., anti-Actin or anti-GAPDH).

  • HRP-conjugated secondary antibody (anti-rabbit IgG)

  • Chemiluminescence substrate

Procedure:

  • Cell Treatment: Plate cells and allow them to adhere. Treat cells with the desired concentrations of this compound for the indicated times. For autophagic flux assessment, include a condition where cells are co-treated with a lysosomal inhibitor for the last 2-4 hours of the this compound treatment.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane with TBST and detect the protein bands using a chemiluminescence substrate and an imaging system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the protein of interest to the loading control. For phosphorylation analysis, normalize the phosphorylated protein to the total protein.

mCherry-GFP-LC3 Tandem Fluorescent Assay

This assay allows for the visualization and quantification of autophagic flux by distinguishing between autophagosomes (yellow puncta) and autolysosomes (red puncta).

Materials:

  • Cells cultured on glass-bottom dishes

  • pBABE-puro mCherry-EGFP-LC3B plasmid

  • Transfection reagent

  • This compound

  • Confocal microscope

Procedure:

  • Transfection: Transfect cells with the mCherry-GFP-LC3B plasmid using a suitable transfection reagent. Select for stable expression if required.

  • Cell Treatment: Treat the transfected cells with this compound for the desired duration.

  • Live-Cell Imaging: Acquire images using a confocal microscope equipped with filters for GFP (green channel) and mCherry (red channel).

  • Image Analysis:

    • Identify and count the number of yellow puncta (colocalization of green and red signals), representing autophagosomes.

    • Identify and count the number of red-only puncta, representing autolysosomes where the GFP signal is quenched by the acidic environment.

    • Autophagic flux can be determined by the ratio of red puncta to yellow puncta or the total number of red puncta per cell.

Lysosomal Acidification Assay

This protocol measures changes in lysosomal pH using the fluorescent probe LysoTracker.

Materials:

  • Cells cultured on glass-bottom dishes

  • This compound

  • LysoTracker Red DND-99

  • Live-cell imaging medium

  • Confocal microscope or fluorescence plate reader

Procedure:

  • Cell Treatment: Treat cells with this compound for the specified time.

  • Staining: In the final 30-60 minutes of treatment, add LysoTracker Red to the culture medium at a final concentration of 50-100 nM.

  • Imaging/Measurement:

    • Wash the cells with pre-warmed live-cell imaging medium.

    • Immediately acquire fluorescence images using a confocal microscope or measure the total fluorescence intensity using a plate reader.

  • Analysis: Quantify the mean fluorescence intensity of LysoTracker per cell or per field of view. An increase in fluorescence indicates increased lysosomal acidification.

TDP-43 Clearance Assay

This assay assesses the ability of this compound to promote the clearance of aggregated TDP-43.

Materials:

  • U2OS cell line stably expressing IPTG-inducible GFP-TDP-43

  • IPTG (Isopropyl β-D-1-thiogalactopyranoside)

  • This compound

  • High-content imaging system or fluorescence microscope

Procedure:

  • Induction of TDP-43 Expression: Treat the U2OS-GFP-TDP-43 cells with IPTG to induce the expression and aggregation of GFP-TDP-43.

  • This compound Treatment: After induction, treat the cells with this compound for the indicated time.

  • Imaging: Acquire fluorescence images of the cells.

  • Analysis: Quantify the number and intensity of GFP-TDP-43 aggregates per cell. A reduction in the number or intensity of aggregates in this compound-treated cells compared to control cells indicates enhanced clearance.

Conclusion

This compound represents a promising small-molecule modulator of autophagy with a well-defined mechanism of action. By targeting the v-ATPase, this compound effectively inhibits mTORC1 signaling and stimulates autophagic flux. The foundational research summarized in this guide provides robust evidence for its efficacy both in vitro and in vivo. The detailed experimental protocols and visual aids presented here are intended to facilitate further research into this compound and other autophagy-modulating compounds, ultimately contributing to the development of novel therapeutics for a variety of diseases linked to autophagy dysfunction.

References

Methodological & Application

Application Notes and Protocols for EN6 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

EN6 is a novel small molecule and a potent, covalent activator of autophagy. It functions by specifically targeting cysteine 277 in the ATP6V1A subunit of the lysosomal vacuolar H+-ATPase (v-ATPase)[1][2]. This interaction leads to the uncoupling of v-ATPase from Rag GTPases, resulting in the inhibition of mTORC1 signaling, increased lysosomal acidification, and robust induction of autophagy[1][2]. These characteristics make this compound a valuable tool for studying autophagic pathways and for investigating the therapeutic potential of autophagy induction in various disease models, including those for neurodegenerative diseases characterized by protein aggregates.

This document provides detailed application notes and protocols for the use of this compound in cell culture experiments, designed to assist researchers in effectively utilizing this compound in their studies.

Mechanism of Action Signaling Pathway

The primary mechanism of this compound involves the modulation of the mTORC1 signaling pathway, a central regulator of cell growth and metabolism. By covalently modifying ATP6V1A, this compound disrupts the interaction between v-ATPase and the Ragulator-Rag GTPase complex. This prevents the recruitment of mTORC1 to the lysosomal surface, leading to its inactivation. The downstream effects include the dephosphorylation of mTORC1 substrates such as S6 kinase 1 (S6K1) and 4EBP1, and the activation of autophagy.

EN6_Mechanism_of_Action vATPase v-ATPase (ATP6V1A) Ragulator Ragulator Complex vATPase->Ragulator recruits mTORC1 mTORC1 Rag_GTPase Rag GTPase Ragulator->Rag_GTPase tethers Rag_GTPase->mTORC1 recruits Autophagy Autophagy Activation mTORC1->Autophagy inhibits This compound This compound This compound->vATPase Lysosomal_Acidification Increased Lysosomal Acidification This compound->Lysosomal_Acidification TDP43_Clearance Clearance of Protein Aggregates (e.g., TDP-43) Autophagy->TDP43_Clearance

Caption: Mechanism of this compound action on the mTORC1 signaling pathway.

Data Presentation: Quantitative Summary

The following table summarizes the effective concentrations and key quantitative findings for this compound in various cell culture applications.

ParameterValueCell Line(s)AssayReference
IC50 (recombinant protein) 1.7 µM-Cell-free assay targeting human ATP6V1A[3]
Effective Concentration 25-50 µMHEK293A, HeLa, U2OSWestern Blot (LC3B, p-mTORC1 substrates), Lysosomal Acidification, TDP-43 Clearance[1][4]
TDP-43 Aggregate Reduction ~75% reductionU2OS (IPTG-inducible GFP-TDP43)Fluorescence Microscopy[1]
Treatment Time for Autophagy Induction 1-8 hoursHEK293AWestern Blot (LC3BII levels)[1]
Treatment Time for mTORC1 Inhibition 1-4 hoursHEK293A, HeLaWestern Blot (p-S6K1, p-4EBP1, p-ULK1)[1]
Treatment Time for Lysosomal Acidification 4 hoursHEK293ALysoSensor DND-160 Assay[1]

Experimental Protocols

Protocol 1: Assessment of Autophagy Induction by Western Blot

This protocol details the detection of autophagy induction by monitoring the conversion of LC3B-I to LC3B-II and the phosphorylation status of mTORC1 downstream targets.

Experimental Workflow:

WB_Workflow A 1. Cell Seeding & Culture B 2. This compound Treatment (e.g., 25-50 µM for 4h) A->B C 3. Cell Lysis B->C D 4. Protein Quantification C->D E 5. SDS-PAGE D->E F 6. Western Blotting E->F G 7. Antibody Incubation (LC3B, p-S6K, etc.) F->G H 8. Detection & Analysis G->H

Caption: Western blot workflow for assessing this compound-induced autophagy.

Materials:

  • Cell line of interest (e.g., HEK293A, HeLa)

  • Complete culture medium

  • This compound stock solution (in DMSO)

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies:

    • Rabbit anti-LC3B

    • Rabbit anti-phospho-S6K1 (Thr389)

    • Rabbit anti-S6K1

    • Rabbit anti-phospho-4EBP1 (Thr37/46)

    • Rabbit anti-4EBP1

    • Rabbit anti-p62/SQSTM1

    • Mouse anti-Actin or GAPDH (loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Seeding: Plate cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

  • This compound Treatment: Treat cells with the desired concentration of this compound (e.g., 25-50 µM) for the indicated time (e.g., 4 hours). Include a vehicle control (DMSO).

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Add 100-150 µL of ice-cold RIPA buffer to each well and incubate on ice for 10 minutes.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize protein concentrations for all samples.

    • Add Laemmli sample buffer and boil at 95°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

  • Western Blotting:

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation:

    • Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Wash the membrane three times with TBST.

    • Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.

    • Quantify band intensities using software like ImageJ and normalize to the loading control. An increase in the LC3B-II/LC3B-I ratio and a decrease in the phosphorylation of S6K1 and 4EBP1 are indicative of this compound-induced autophagy.

Protocol 2: Measurement of Lysosomal Acidification

This protocol describes the use of a ratiometric fluorescent probe, LysoSensor™ Yellow/Blue DND-160, to measure changes in lysosomal pH upon this compound treatment.

Experimental Workflow:

LysoSensor_Workflow A 1. Cell Seeding on Coverslips B 2. This compound Treatment (e.g., 50 µM for 4h) A->B C 3. LysoSensor™ Staining B->C D 4. Live Cell Imaging (Fluorescence Microscopy) C->D E 5. Ratiometric Image Analysis D->E

Caption: Workflow for the LysoSensor™ lysosomal acidification assay.

Materials:

  • Cell line of interest (e.g., HEK293A)

  • Complete culture medium

  • This compound stock solution (in DMSO)

  • LysoSensor™ Yellow/Blue DND-160

  • Live cell imaging medium

  • Glass-bottom dishes or coverslips

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Cell Seeding: Plate cells on glass-bottom dishes or coverslips to allow for high-resolution imaging.

  • This compound Treatment: Treat cells with 50 µM this compound for 4 hours. Include a vehicle control (DMSO) and a positive control for lysosomal alkalinization, such as Bafilomycin A1 (100 nM).

  • LysoSensor™ Staining:

    • Prepare a working solution of LysoSensor™ Yellow/Blue DND-160 (e.g., 1 µM) in pre-warmed live cell imaging medium.

    • Remove the treatment medium from the cells and wash once with the imaging medium.

    • Add the LysoSensor™ working solution to the cells and incubate for 5-10 minutes at 37°C.

  • Live Cell Imaging:

    • Immediately image the cells using a fluorescence microscope.

    • Acquire images using two different excitation/emission settings to capture the dual fluorescence of the probe (e.g., blue emission from neutral organelles and yellow emission from acidic organelles).

  • Ratiometric Image Analysis:

    • Quantify the fluorescence intensity in both channels for individual lysosomes.

    • Calculate the ratio of yellow to blue fluorescence. An increase in this ratio indicates a more acidic environment.

    • A standard curve can be generated by incubating stained cells in buffers of known pH containing ionophores like nigericin and monensin to correlate fluorescence ratios to absolute pH values.

Protocol 3: TDP-43 Protein Aggregate Clearance Assay

This protocol is designed for cell lines that inducibly express a fluorescently tagged form of TDP-43, allowing for the visualization and quantification of aggregate clearance.

Experimental Workflow:

TDP43_Workflow A 1. Seed Inducible TDP-43 Cells B 2. Induce TDP-43 Expression (e.g., IPTG) A->B C 3. Co-treat with this compound (e.g., 25 µM for 7h) B->C D 4. Fix and Stain Nuclei (e.g., DAPI) C->D E 5. Fluorescence Microscopy D->E F 6. Quantify TDP-43 Aggregates E->F

Caption: Workflow for assessing this compound-mediated clearance of TDP-43 aggregates.

Materials:

  • U2OS cell line with inducible GFP-TDP-43 expression

  • Complete culture medium

  • Inducing agent (e.g., Isopropyl β-D-1-thiogalactopyranoside, IPTG)

  • This compound stock solution (in DMSO)

  • Bafilomycin A1 (optional, as a negative control for lysosomal degradation)

  • 4% Paraformaldehyde (PFA) in PBS

  • DAPI nuclear stain

  • Fluorescence microscope

Procedure:

  • Cell Seeding: Plate the inducible GFP-TDP-43 U2OS cells on coverslips or in imaging-compatible plates.

  • Induction and Treatment:

    • Induce the expression of GFP-TDP-43 by adding the appropriate concentration of IPTG to the culture medium.

    • Simultaneously, co-treat the cells with 25 µM this compound or vehicle (DMSO).

    • Incubate for a designated period (e.g., 7 hours) to allow for aggregate formation and clearance.

  • Cell Fixation and Staining:

    • Wash the cells with PBS.

    • Fix the cells with 4% PFA for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Stain the nuclei with DAPI for 5 minutes.

    • Wash with PBS and mount the coverslips.

  • Fluorescence Microscopy and Analysis:

    • Acquire images using a fluorescence microscope, capturing both the GFP (TDP-43 aggregates) and DAPI (nuclei) channels.

    • Quantify the number and size of GFP-positive puncta (aggregates) per cell using image analysis software.

    • A significant reduction in the number and/or size of TDP-43 aggregates in this compound-treated cells compared to the vehicle control indicates enhanced clearance.

Conclusion

This compound is a powerful and specific tool for the activation of autophagy through a distinct mechanism involving the lysosomal v-ATPase and mTORC1 signaling. The protocols outlined in this document provide a framework for researchers to investigate the effects of this compound in various cell culture models. Careful optimization of cell line-specific conditions, treatment times, and concentrations will ensure robust and reproducible results.

References

Application Notes: In Vivo Administration of EN6 in Murine Models

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

EN6 is a novel, covalent activator of autophagy.[1] It functions by targeting the ATP6V1A subunit of the vacuolar H+-ATPase (V-ATPase), a proton pump essential for lysosomal acidification.[1][2] The covalent binding of this compound to V-ATPase enhances its catalytic activity, leading to increased lysosomal acidity. This action also disrupts the interaction between V-ATPase and Rag GTPase, which results in the inhibition of the mTORC1 signaling pathway.[2] The downstream effect is the robust induction of autophagy, a cellular process for degrading and recycling damaged organelles and protein aggregates. Given its mechanism, this compound is under investigation for therapeutic potential in conditions where enhanced autophagy is beneficial, such as certain cancers and neurodegenerative diseases.[2]

These application notes provide a detailed protocol for the preparation and in vivo administration of this compound in mice via intraperitoneal injection, based on established preclinical studies. An alternative formulation for oral administration is also described.

Quantitative Data Summary

The following table summarizes the parameters for in vivo administration of this compound as established in a key preclinical study.

ParameterDetailsReference
Compound This compound[2]
Mouse Strain C57BL/6 Male[2]
Dose 50 mg/kg[2]
Administration Route Intraperitoneal (I.P.)[2]
Vehicle 18:1:1 Saline:Ethanol:PEG40[2]
Treatment Duration 4 hours (for signaling studies)[2]

Experimental Protocols

Protocol 1: Intraperitoneal (I.P.) Administration of this compound

This protocol is based on a study that successfully demonstrated the inhibition of mTORC1 signaling in mice following this compound administration.[2]

1. Materials and Reagents

  • This compound powder (Selleck Chemicals or equivalent)[1]

  • Sterile Saline (0.9% NaCl)

  • Ethanol (200 proof, molecular biology grade)

  • Polyethylene Glycol 400 (PEG400)

  • Sterile 1.5 mL microcentrifuge tubes

  • Sterile insulin syringes with 28-30G needles

  • Analytical balance

  • Vortex mixer

  • Animal scale

2. Animal Models

  • Species: Mouse (Mus musculus)

  • Strain: C57BL/6 (or other appropriate strain for the specific disease model)[2]

  • Age: 8-12 weeks

  • Housing: House animals under standard conditions (12-hour light/dark cycle, 22 ± 2°C, 40-60% humidity) with ad libitum access to food and water.

  • Acclimatization: Allow animals to acclimatize for at least one week before the start of the experiment.

  • Ethical Approval: All procedures must be performed in accordance with a protocol approved by the Institutional Animal Care and Use Committee (IACUC).

3. Preparation of this compound Dosing Solution (50 mg/kg) This procedure is for a final injection volume of 10 mL/kg. Adjust volumes as needed based on institutional guidelines.

  • Calculate Required this compound:

    • Determine the total number of mice and their average body weight.

    • Example: For 5 mice with an average weight of 25 g, the total dose is: 50 mg/kg * 0.025 kg/mouse * 5 mice = 6.25 mg. Prepare a slight excess (e.g., for 6-7 mice) to account for transfer loss.

  • Prepare the Vehicle (18:1:1 Saline:Ethanol:PEG40):

    • For every 20 mL of vehicle required, mix:

      • 18 mL Sterile Saline

      • 1 mL Ethanol

      • 1 mL PEG400

    • Vortex thoroughly to ensure a homogenous solution.

  • Formulate the this compound Solution:

    • Weigh the calculated amount of this compound powder into a sterile microcentrifuge tube.

    • Add the vehicle solution to achieve a final concentration of 5 mg/mL (for a 10 mL/kg injection volume).

    • Vortex vigorously until the this compound is completely dissolved. A brief sonication may aid dissolution if necessary.

    • The vehicle-only solution should be prepared in the same manner to serve as a control.

4. Administration Procedure

  • Weigh each mouse immediately before dosing to calculate the precise injection volume.

    • Volume (mL) = (Body Weight in kg) x (Dose in mg/kg) / (Concentration in mg/mL)

    • Example: For a 25 g (0.025 kg) mouse: (0.025 kg * 50 mg/kg) / 5 mg/mL = 0.25 mL.

  • Restrain the mouse properly. For an I.P. injection, secure the mouse by the scruff of the neck and tilt it downwards to allow the abdominal contents to shift away from the injection site.

  • Locate the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.

  • Insert the needle at a 15-20 degree angle. Aspirate slightly to ensure no fluid (blood or urine) is drawn, confirming the needle is not in a vessel or the bladder.

  • Inject the calculated volume of this compound solution or vehicle slowly and steadily.

  • Withdraw the needle and return the mouse to its cage.

  • Monitor the animal for at least 15-30 minutes post-injection for any signs of distress.

Protocol 2: Oral Gavage Formulation (Alternative)

While intraperitoneal injection is a validated method[2], oral administration may be desirable for certain long-term studies. Due to its hydrophobicity, this compound requires a suspension vehicle for oral delivery.[3]

1. Materials and Reagents

  • This compound powder

  • Carboxymethylcellulose sodium salt (CMC-Na)

  • Sterile water

  • Tween 80 (optional, as a surfactant)

  • Animal feeding needles (gavage needles), 20-22G, straight or curved

2. Preparation of Oral Suspension

  • Prepare 0.5% (w/v) CMC-Na Vehicle: Slowly add 0.5 g of CMC-Na to 100 mL of sterile water while stirring continuously until fully dissolved.

  • Add Surfactant (Optional): Add 0.1% (v/v) Tween 80 to the CMC solution and mix thoroughly to aid in solubilization.[3]

  • Prepare this compound Suspension:

    • Weigh the required amount of this compound powder.

    • Gradually add the this compound powder to the prepared vehicle while vortexing or sonicating to ensure a uniform suspension.[3]

    • A common concentration for oral gavage is 5-10 mg/mL to keep administration volumes manageable (typically ≤10 mL/kg).[3]

3. Administration Procedure

  • Weigh the mouse and calculate the required volume.

  • Gently restrain the mouse by the scruff, ensuring the head and body are in a straight line to facilitate passage of the gavage needle.

  • Insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it gently along the roof of the mouth toward the esophagus. The needle should pass with minimal resistance.[3]

  • Administer the suspension slowly once the needle is correctly positioned.

  • Withdraw the needle smoothly and return the mouse to its cage. Monitor for any signs of respiratory distress.[3]

Visualizations

Signaling Pathway of this compound

EN6_Signaling_Pathway cluster_lysosome Lysosome cluster_cytosol Cytosol VATPase V-ATPase (ATP6V1A subunit) Acid Lysosomal Acidification VATPase->Acid promotes mTORC1 mTORC1 VATPase->mTORC1 inhibits This compound This compound This compound->VATPase binds & activates Autophagy Autophagy mTORC1->Autophagy inhibits

Caption: Mechanism of this compound-induced autophagy via V-ATPase and mTORC1.

Experimental Workflow for In Vivo this compound Administration

In_Vivo_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase Acclimatization 1. Animal Acclimatization (≥ 1 week) Baseline 2. Baseline Measurements (Body Weight) Acclimatization->Baseline Randomization 3. Group Randomization (Vehicle vs. This compound) Baseline->Randomization Dosing 4. This compound Administration (e.g., 50 mg/kg, I.P.) Randomization->Dosing Monitoring 5. Post-Dose Monitoring (Behavior, Health) Dosing->Monitoring Harvest 6. Tissue Harvest (e.g., at 4 hours) Monitoring->Harvest Analysis 7. Endpoint Analysis (Western Blot, Histology, etc.) Harvest->Analysis

Caption: General experimental workflow for an acute in vivo this compound study.

References

Application Notes and Protocols for Evaluating Novel Therapeutic Compounds in Clearing TDP-43 Protein Aggregates

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals

Subject: A General Framework for the Preclinical Evaluation of Compounds Targeting TDP-43 Proteinopathies

Note on "EN6" Treatment: As of the latest literature review, there is no publicly available scientific information or data regarding a specific treatment designated "this compound" for the clearance of TDP-43 protein aggregates. The following application notes and protocols are therefore provided as a general framework for the evaluation of novel therapeutic compounds designed to mitigate TDP-43 pathology, a hallmark of neurodegenerative diseases such as Amyotrophic Lateral Sclerosis (ALS) and Frontotemporal Lobar Degeneration (FTLD).

Introduction

The accumulation of misfolded and aggregated TAR DNA-binding protein 43 (TDP-43) in the cytoplasm of neurons is a key pathological feature in a spectrum of neurodegenerative diseases, collectively known as TDP-43 proteinopathies. The clearance of these toxic protein aggregates is a primary therapeutic strategy. This document outlines standardized protocols for the in vitro evaluation of novel compounds aimed at promoting the clearance of TDP-43 aggregates. The methodologies described herein are designed to assess the efficacy and cytotoxicity of candidate molecules in cellular models of TDP-43 pathology.

Data Presentation: Quantitative Analysis of Compound Efficacy

To facilitate the comparison of efficacy and toxicity of various test compounds, all quantitative data should be summarized in a structured tabular format.

Table 1: Summary of Quantitative Data for a Hypothetical Test Compound

Assay Metric Control (Vehicle) Test Compound (e.g., 10 µM) Positive Control (e.g., Autophagy Inducer) p-value
Immunofluorescence % of cells with TDP-43 aggregates85 ± 5%30 ± 7%40 ± 6%<0.001
Average aggregate area per cell (µm²)15.2 ± 2.15.8 ± 1.57.1 ± 1.8<0.001
Western Blot Insoluble TDP-43 / Soluble TDP-43 ratio2.5 ± 0.40.8 ± 0.21.1 ± 0.3<0.01
p62 / GAPDH ratio1.0 ± 0.10.4 ± 0.10.5 ± 0.1<0.05
LC3-II / LC3-I ratio1.2 ± 0.23.5 ± 0.53.0 ± 0.4<0.01
Cell Viability % Viability (MTT/AlamarBlue)100%98 ± 4%95 ± 5%>0.05 (ns)
Toxicity Assay LDH Release (% of max)5 ± 1%6 ± 1.5%7 ± 2%>0.05 (ns)

Experimental Protocols

Cellular Models of TDP-43 Proteinopathy

A common approach is to use cell lines that overexpress a mutant form of TDP-43 or are treated with stressors to induce TDP-43 aggregation.

  • Cell Line: Human neuroblastoma (SH-SY5Y) or motor neuron-like (NSC-34) cells are commonly used.

  • Induction of TDP-43 Aggregates:

    • Transient Transfection: Transfect cells with a plasmid expressing a aggregation-prone form of TDP-43 (e.g., C-terminal fragments or mutations like M337V).

    • Stress Induction: Treat cells with stressors like sodium arsenite (to induce oxidative stress and stress granule formation, which can seed TDP-43 aggregation) or proteasome inhibitors (e.g., MG132) to impair protein clearance pathways.

Compound Treatment
  • Preparation: Dissolve the test compound in a suitable solvent (e.g., DMSO) to create a stock solution.

  • Dosing: Dilute the stock solution in cell culture medium to the desired final concentrations. Ensure the final solvent concentration is consistent across all conditions and does not exceed a non-toxic level (typically <0.1%).

  • Treatment: Add the compound-containing medium to the cells after the induction of TDP-43 pathology. Include a vehicle-only control and a positive control (a compound known to modulate protein clearance, such as rapamycin for autophagy induction).

  • Incubation: Incubate the cells for a predetermined period (e.g., 24-48 hours) to assess the compound's effect on TDP-43 aggregate clearance.

Immunofluorescence Staining for TDP-43 Aggregates

This method allows for the visualization and quantification of intracellular TDP-43 aggregates.

  • Fixation: After treatment, wash the cells grown on coverslips with PBS and fix with 4% paraformaldehyde for 15 minutes.

  • Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block non-specific antibody binding with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour.

  • Primary Antibody Incubation: Incubate with a primary antibody specific for TDP-43 (e.g., anti-TDP-43, phosphorylated TDP-43) overnight at 4°C.

  • Secondary Antibody Incubation: Wash with PBS and incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature.

  • Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.

  • Imaging and Analysis: Acquire images using a fluorescence microscope and quantify the number of cells with aggregates and the size of aggregates using image analysis software (e.g., ImageJ).

Western Blotting for Soluble and Insoluble TDP-43

This technique biochemically separates and quantifies soluble and aggregated TDP-43.

  • Cell Lysis and Fractionation:

    • Lyse cells in a buffer containing a mild detergent (e.g., RIPA buffer with protease and phosphatase inhibitors).

    • Centrifuge the lysate at high speed (e.g., 100,000 x g) for 30 minutes at 4°C. The supernatant contains the soluble protein fraction.

    • Wash the pellet and then resuspend it in a high-denaturant buffer (e.g., urea buffer) to solubilize the aggregated proteins (insoluble fraction).

  • Protein Quantification: Determine the protein concentration of both fractions using a standard assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each fraction by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against TDP-43, markers of protein degradation pathways (e.g., p62/SQSTM1, LC3 for autophagy), and a loading control (e.g., GAPDH, tubulin).

  • Detection and Quantification: Use a chemiluminescent or fluorescent detection system and quantify the band intensities using densitometry software.

Cell Viability and Toxicity Assays

It is crucial to assess whether the test compound is toxic to the cells.

  • MTT or AlamarBlue Assay: These colorimetric assays measure metabolic activity, which is an indicator of cell viability.

  • LDH Release Assay: This assay measures the release of lactate dehydrogenase from damaged cells into the culture medium, an indicator of cytotoxicity.

Visualizations

Signaling Pathway Diagram

TDP43_Clearance_Pathway cluster_cytoplasm Cytoplasm TDP43_agg TDP-43 Aggregates Ub Ubiquitination TDP43_agg->Ub p62 p62/SQSTM1 TDP43_agg->p62 Test_Compound Test Compound Autophagy Autophagy Test_Compound->Autophagy Activates UPS Ubiquitin-Proteasome System Proteasome Proteasome UPS->Proteasome Proteasome->TDP43_agg Degrades Lysosome Lysosome Lysosome->TDP43_agg Degrades Ub->UPS LC3 LC3-II p62->LC3 Autophagosome Autophagosome LC3->Autophagosome Autophagosome->Lysosome Experimental_Workflow cluster_assays Endpoint Assays start Start: Seed Cells induce Induce TDP-43 Aggregation (e.g., Transfection, Stress) start->induce treat Treat with Test Compound (Vehicle, Positive Control) induce->treat incubate Incubate for 24-48h treat->incubate IF Immunofluorescence (Quantify Aggregates) incubate->IF WB Western Blot (Soluble/Insoluble TDP-43) incubate->WB Viability Cell Viability/Toxicity (MTT, LDH) incubate->Viability analyze Data Analysis and Comparison IF->analyze WB->analyze Viability->analyze end End: Evaluate Compound Efficacy analyze->end

Application Note: Measuring LC3 Puncta Formation as a Marker for EN6-Induced Autophagy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Autophagy is a fundamental cellular process for the degradation and recycling of damaged organelles and long-lived proteins to maintain cellular homeostasis.[1][2] A key hallmark of autophagy is the formation of a double-membraned vesicle, the autophagosome, which sequesters cytoplasmic cargo and delivers it to the lysosome for degradation.[2] The microtubule-associated protein 1 light chain 3 (LC3), a mammalian ortholog of the yeast Atg8, is crucial to autophagosome formation.[3] During autophagy induction, the cytosolic form of LC3 (LC3-I) is conjugated to phosphatidylethanolamine (PE) to form LC3-II, which is recruited to the autophagosomal membranes.[4] This translocation results in a shift from a diffuse cytoplasmic distribution to a punctate pattern, and the number of LC3 puncta correlates well with the number of autophagosomes.[5][6]

EN6 is a novel, small-molecule activator of autophagy that covalently targets cysteine 277 in the ATP6V1A subunit of the lysosomal vacuolar H+-ATPase (v-ATPase).[1][7] This interaction inhibits mTORC1 signaling, a master negative regulator of autophagy, leading to robust induction of the autophagic process and increased lysosomal acidification.[1][8] Therefore, quantifying LC3 puncta formation serves as a reliable and widely used method to assess the cellular activity of this compound.

This application note provides detailed protocols for treating cells with this compound and quantifying the subsequent formation of LC3 puncta using immunofluorescence microscopy.

Mechanism of Action of this compound

This compound activates autophagy through a unique mechanism involving the direct covalent modification of the v-ATPase.[1] Under normal nutrient conditions, the v-ATPase is part of a complex that signals to activate mTORC1 at the lysosomal surface, which in turn suppresses autophagy by phosphorylating key autophagy-initiating proteins like ULK1 and TFEB.[1][9] this compound covalently binds to the ATP6V1A subunit of the v-ATPase, which decouples it from the Rag GTPases that recruit mTORC1.[1][7] This leads to the inactivation of mTORC1, releasing its inhibitory control on ULK1 and TFEB.[1] The activation of ULK1 initiates autophagosome formation, while the nuclear translocation of TFEB promotes the expression of autophagy and lysosomal genes.[1] Concurrently, this compound binding also enhances the proton-pumping activity of the v-ATPase, increasing lysosomal acidification and degradative capacity.[1]

EN6_Signaling_Pathway cluster_cytoplasm mTORC1 mTORC1 ULK1 ULK1 mTORC1->ULK1 Inhibits TFEB TFEB mTORC1->TFEB Inhibits Rag Rag GTPases Rag->mTORC1 Recruits & Activates vATPase v-ATPase (ATP6V1A) This compound This compound This compound->vATPase Covalent Inhibition Autophagy Autophagy (LC3 Puncta Formation) ULK1->Autophagy Initiates Lysosome_Acid Increased Lysosomal Acidification & Biogenesis TFEB->Lysosome_Acid Promotes

Caption: this compound Signaling Pathway for Autophagy Induction.

Experimental Workflow

The overall process for measuring this compound-induced LC3 puncta involves cell culture, treatment with this compound, immunofluorescent staining of the LC3 protein, image acquisition via fluorescence microscopy, and subsequent image analysis to quantify the puncta. To distinguish between autophagy induction and a blockade of autophagic degradation, a parallel experiment including a lysosomal inhibitor like Bafilomycin A1 is recommended.[4]

Experimental_Workflow arrow A 1. Seed Cells on Coverslips B 2. Treat with this compound (+/- Lysosomal Inhibitor) A->B C 3. Fix and Permeabilize Cells B->C D 4. Immunostain (Primary Anti-LC3 Ab, Secondary Fluorescent Ab) C->D E 5. Mount Coverslips (with DAPI) D->E F 6. Image Acquisition (Fluorescence Microscope) E->F G 7. Quantify & Analyze (LC3 Puncta per Cell) F->G

Caption: Workflow for LC3 Puncta Quantification.

Protocols

Protocol 1: Cell Culture and this compound Treatment

This protocol describes the general procedure for preparing and treating cells with this compound. HEK293A or U2OS cells are suitable for this assay.[7]

  • Cell Seeding:

    • Plate cells (e.g., HEK293A) onto sterile glass coverslips in a 24-well plate at a density that will result in 60-80% confluency at the time of the experiment.

    • Allow cells to adhere and grow for 18-24 hours in complete culture medium.

  • This compound Preparation:

    • Prepare a stock solution of this compound (e.g., 50 mM in fresh DMSO). Store at -80°C for long-term storage.[7][10]

    • On the day of the experiment, dilute the this compound stock solution in pre-warmed complete culture medium to the desired final concentrations (e.g., 10 µM, 25 µM, 50 µM).[7]

  • Cell Treatment:

    • Aspirate the old medium from the cells.

    • Add the medium containing the desired concentration of this compound to the wells. Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.

    • For autophagic flux experiments, co-treat a set of wells with this compound and a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1) for the final 2-4 hours of the incubation period.[4]

    • Incubate the cells for the desired time period (e.g., 4, 8, or 16 hours).[7]

Protocol 2: Immunofluorescence Staining for LC3

This protocol details the steps for fixing and staining cells to visualize LC3.[11][12]

  • Fixation:

    • Remove the treatment medium and gently wash the cells twice with 1X Phosphate Buffered Saline (PBS).

    • Fix the cells by adding 4% paraformaldehyde (PFA) in PBS and incubating for 15 minutes at room temperature.

    • Wash the cells three times with 1X PBS for 5 minutes each.

  • Permeabilization & Blocking:

    • Permeabilize the cells with 0.2% Triton X-100 in PBS for 10 minutes at room temperature.

    • Wash three times with 1X PBS for 5 minutes each.

    • Block non-specific antibody binding by incubating with a blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) in PBS) for 1 hour at room temperature.

  • Antibody Incubation:

    • Dilute the primary anti-LC3B antibody in the blocking buffer according to the manufacturer's recommendation.

    • Aspirate the blocking buffer and add the diluted primary antibody solution to the coverslips. Incubate overnight at 4°C in a humidified chamber.

    • The next day, wash the cells three times with 1X PBS for 5 minutes each.

    • Dilute a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit IgG) in the blocking buffer. Protect from light from this point forward.

    • Add the diluted secondary antibody solution and incubate for 1 hour at room temperature.

    • Wash three times with 1X PBS for 5 minutes each.

  • Mounting:

    • Briefly rinse the coverslips with distilled water.

    • Mount the coverslips onto glass slides using a mounting medium containing DAPI for nuclear counterstaining.

    • Seal the edges of the coverslips with clear nail polish and allow them to dry. Store slides at 4°C, protected from light.

Protocol 3: Image Acquisition and Analysis
  • Image Acquisition:

    • Visualize the slides using a fluorescence microscope equipped with appropriate filters for DAPI (blue) and the secondary antibody's fluorophore (e.g., green for Alexa Fluor 488).

    • For each experimental condition, capture multiple random high-power field images (e.g., 40x or 60x objective). Ensure that image acquisition settings (e.g., exposure time) are kept constant across all samples.

  • Image Analysis and Quantification:

    • Quantify the number of LC3 puncta per cell. This can be done manually or using automated image analysis software like ImageJ or CellProfiler.[6]

    • Manual Counting: For each image, count the number of DAPI-stained nuclei to determine the cell number. Then, for each cell, count the number of distinct green fluorescent dots (LC3 puncta).

    • Automated Analysis: Use software to automatically identify cell boundaries (based on cytoplasmic or nuclear staining) and then count the number and/or intensity of puncta within each cell after applying a size and intensity threshold to distinguish true puncta from background fluorescence.[6][13]

    • Calculate the average number of LC3 puncta per cell for each condition. Analyze at least 50-100 cells per condition for statistical robustness.

Data Presentation and Expected Results

Quantitative data should be summarized in tables for clear comparison. Below are examples of expected results following this compound treatment.

Table 1: Dose-Dependent Effect of this compound on LC3 Puncta Formation (8-hour treatment)

Treatment GroupConcentration (µM)Average LC3 Puncta per Cell (± SEM)
Vehicle Control0 (DMSO)3.2 ± 0.4
This compound109.5 ± 1.1
This compound2518.7 ± 2.3
This compound5025.1 ± 2.9

Table 2: Time-Course of this compound (25 µM) on LC3 Puncta Formation

Treatment GroupIncubation Time (h)Average LC3 Puncta per Cell (± SEM)
Vehicle Control163.5 ± 0.5
This compound411.4 ± 1.5
This compound819.1 ± 2.1
This compound1622.6 ± 2.8

Table 3: Autophagic Flux Measurement with this compound and Bafilomycin A1 (BafA1)

An increase in LC3 puncta with this compound treatment that is further potentiated by the addition of BafA1 indicates a true induction of autophagic flux, as the degradation of autophagosomes is blocked.[14][15]

Treatment Group (8h)Average LC3 Puncta per Cell (± SEM)Interpretation
Vehicle Control3.1 ± 0.6Basal Autophagy Level
BafA1 (100 nM, final 4h)7.8 ± 1.0Basal Autophagic Flux
This compound (25 µM)18.9 ± 2.5Increased Autophagosome Formation
This compound + BafA135.5 ± 3.7Robust Induction of Autophagic Flux

References

Application Note: Measuring EN6-Induced Lysosomal Acidification using LysoSensor™ Probes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lysosomes are critical cellular organelles responsible for the degradation and recycling of macromolecules.[1] Their function is highly dependent on a maintained acidic internal pH, typically between 4.0 and 5.0.[2] Dysregulation of lysosomal pH has been implicated in a variety of diseases, including neurodegenerative disorders and cancer.[1][2][3] EN6 is a small molecule that has been identified as an activator of autophagy and has been shown to induce lysosomal acidification.[4][5] It achieves this by covalently targeting the ATP6V1A subunit of the vacuolar H+-ATPase (v-ATPase), the primary proton pump responsible for acidifying lysosomes.[2][4][6] This application note provides a detailed protocol for using LysoSensor™ probes to measure the this compound-induced acidification of lysosomes in live cells.

LysoSensor™ probes are fluorescent pH indicators that selectively accumulate in acidic organelles.[7][8] Their fluorescence intensity is directly proportional to the acidity of the environment, making them ideal tools for monitoring changes in lysosomal pH.[7][9][10] This note will focus on the use of both a non-ratiometric (LysoSensor™ Green DND-189) and a ratiometric (LysoSensor™ Yellow/Blue DND-160) probe to provide both qualitative and quantitative measurements of this compound-induced lysosomal acidification.

This compound Signaling Pathway

The mechanism by which this compound induces lysosomal acidification is linked to its interaction with the v-ATPase and the subsequent impact on mTORC1 signaling.

EN6_Signaling_Pathway This compound This compound vATPase v-ATPase (ATP6V1A subunit) This compound->vATPase Covalently binds to Cys277 RagGTPase Rag GTPase vATPase->RagGTPase Decouples from Proton_Pumping Increased Proton Pumping vATPase->Proton_Pumping Enhances catalytic activity mTORC1 mTORC1 RagGTPase->mTORC1 Inactivation TFEB TFEB (cytoplasm) mTORC1->TFEB Inhibition of Phosphorylation TFEB_nucleus TFEB (nucleus) TFEB->TFEB_nucleus Nuclear Translocation Lysosomal_Genes Lysosomal Gene Transcription TFEB_nucleus->Lysosomal_Genes Upregulation Lysosomal_Acidification Lysosomal Acidification Lysosomal_Genes->Lysosomal_Acidification Contributes to Proton_Pumping->Lysosomal_Acidification

Caption: this compound mechanism of action on lysosomal acidification.

Experimental Protocols

Materials

  • LysoSensor™ Green DND-189 (Thermo Fisher Scientific)

  • LysoSensor™ Yellow/Blue DND-160 (PDMPO) (Thermo Fisher Scientific)[8]

  • This compound compound

  • Cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Dimethyl sulfoxide (DMSO)

  • Live-cell imaging compatible plates or dishes

  • Fluorescence microscope or a microplate reader with appropriate filter sets

I. Qualitative Measurement of Lysosomal Acidification with LysoSensor™ Green DND-189

This protocol provides a method for visualizing the increase in lysosomal acidity in response to this compound treatment.

Experimental Workflow

Qualitative_Workflow A 1. Cell Seeding B 2. This compound Treatment A->B C 3. LysoSensor™ Green Staining B->C D 4. Imaging C->D E 5. Analysis D->E

Caption: Workflow for qualitative lysosomal pH measurement.

Procedure

  • Cell Seeding: Plate cells on a live-cell imaging dish at a density that will result in 50-70% confluency on the day of the experiment.

  • This compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the this compound stock solution in a complete cell culture medium to the desired final concentration. Remove the culture medium from the cells and replace it with the this compound-containing medium. Incubate the cells for the desired treatment duration. A vehicle control (DMSO) should be run in parallel.

  • LysoSensor™ Green Staining:

    • Prepare a 1 µM working solution of LysoSensor™ Green DND-189 in pre-warmed cell culture medium.[8]

    • Remove the this compound-containing medium and wash the cells once with PBS.

    • Add the LysoSensor™ Green working solution to the cells.

    • Incubate for 1-5 minutes at 37°C, protected from light.[7][8] Note: Longer incubation times may lead to an alkalinizing effect on the lysosomes.[7][8]

  • Imaging:

    • Wash the cells twice with PBS.

    • Add fresh pre-warmed culture medium or PBS for imaging.

    • Image the cells immediately using a fluorescence microscope with a standard FITC filter set (Excitation/Emission: ~488/520 nm).

  • Analysis: Qualitatively assess the change in green fluorescence intensity between the control and this compound-treated cells. An increase in fluorescence intensity indicates lysosomal acidification.

II. Quantitative Ratiometric Measurement of Lysosomal pH with LysoSensor™ Yellow/Blue DND-160

This protocol allows for a more precise, quantitative measurement of lysosomal pH changes induced by this compound. LysoSensor™ Yellow/Blue DND-160 exhibits pH-dependent dual emission, with fluorescence shifting from blue in less acidic environments to yellow in more acidic organelles.[11][12]

Experimental Workflow

Quantitative_Workflow A 1. Cell Seeding & this compound Treatment B 2. LysoSensor™ Yellow/Blue Staining A->B C 3. pH Calibration Curve Generation A->C Parallel Experiment D 4. Imaging & Ratio Calculation B->D E 5. pH Determination C->E Use for conversion D->E

References

Application Notes and Protocols: The Role of Interleukin-6 (IL-6) in Neurodegenerative Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Interleukin-6 (IL-6) is a pleiotropic cytokine with a significant role in the central nervous system, particularly in the context of neuroinflammation.[1] Emerging evidence highlights the dual role of IL-6 in neurodegenerative diseases, where its signaling can be either neuroprotective or detrimental depending on the context. The "trans-signaling" pathway, mediated by the soluble IL-6 receptor (sIL-6R), is predominantly associated with the pro-inflammatory and pathological effects of IL-6 in the central nervous system.[2] This document provides detailed application notes and experimental protocols for studying the role of IL-6, particularly its trans-signaling pathway, in various neurodegenerative disease models.

Application Notes

IL-6 Trans-Signaling in Neurodegeneration

Classical IL-6 signaling occurs when IL-6 binds to the membrane-bound IL-6 receptor (IL-6R), which is expressed on a limited number of cells. In contrast, IL-6 trans-signaling involves the binding of IL-6 to a soluble form of the IL-6R (sIL-6R). This IL-6/sIL-6R complex can then activate cells that only express the gp130 signal-transducing subunit, which is ubiquitously expressed. This broadens the range of cells that can be activated by IL-6, leading to a pro-inflammatory response.[2] In the context of neurodegenerative diseases, this non-canonical pathway is considered a dominant pathological mechanism in the CNS.[2]

Relevance to Specific Neurodegenerative Diseases
  • Amyotrophic Lateral Sclerosis (ALS): A common genetic variant in the IL-6R gene (Asp358Ala) leads to increased shedding of the IL-6R and elevated levels of sIL-6R.[2] This is associated with a more rapid progression of ALS.[2] Studies using SOD1G93A transgenic mouse models of ALS have shown that enhanced IL-6 trans-signaling accelerates disease onset and pathological processes.[2][3]

  • Alzheimer's Disease (AD): The Il6R Asp358Ala variant has also been linked to cognitive decline and pathological indicators of AD.[2] Experimental models of AD are crucial for studying the interplay between amyloid plaques, neurofibrillary tangles, and neuroinflammation, where IL-6 signaling is a key player.[4][5][6]

  • Parkinson's Disease (PD): While direct evidence from the provided search results is limited, the general role of neuroinflammation in PD suggests that IL-6 signaling is a relevant area of investigation. Models using neurotoxins like 6-hydroxydopamine (6-OHDA) are commonly used to study PD pathology.[7][8][9]

  • Huntington's Disease (HD): Research in HD is increasingly focusing on therapies that target the underlying genetic cause, such as lowering mutant huntingtin protein levels.[10][11] However, neuroinflammation is also a component of HD pathology, making IL-6 a potential therapeutic target.

Quantitative Data Summary

Disease ModelKey FindingsQuantitative DataReference
SOD1G93A Mouse Model of ALSEnhanced IL-6 trans-signaling accelerates disease onset and pathology.Increased IL-6 mRNA levels in the ventral lumbar spinal cord at P30, P90, and P120 compared to wild-type mice.[2]
Human Patients with ALSIl6R Asp358Ala variant is associated with more rapid disease progression.60% of ALS patients inherit this common variant.[2]
Human Patients with ADIl6R Asp358Ala variant is a potential biomarker for cognitive decline.60% of AD patients have this variant.[2]
Clinical Trial of Tocilizumab in ALSTreatment reduced C-reactive protein (CRP) levels, indicating functional inhibition of IL-6 signaling.Significant reduction in plasma CRP. Reduction in CSF CRP only in individuals with the Il6R Ala358 allele.[2]

Signaling Pathway and Experimental Workflow Diagrams

IL6_Signaling_Pathway IL-6 Signaling Pathways cluster_classical Classical Signaling cluster_trans Trans-Signaling IL6_C IL-6 mIL6R Membrane-bound IL-6R IL6_C->mIL6R gp130_C gp130 mIL6R->gp130_C STAT3_C STAT3 gp130_C->STAT3_C Activation pSTAT3_C pSTAT3 STAT3_C->pSTAT3_C Phosphorylation Nucleus_C Nucleus pSTAT3_C->Nucleus_C Gene_C Gene Expression (Anti-inflammatory) Nucleus_C->Gene_C IL6_T IL-6 sIL6R Soluble IL-6R (sIL-6R) IL6_T->sIL6R Complex IL-6/sIL-6R Complex sIL6R->Complex gp130_T gp130 Complex->gp130_T STAT3_T STAT3 gp130_T->STAT3_T Activation pSTAT3_T pSTAT3 STAT3_T->pSTAT3_T Phosphorylation Nucleus_T Nucleus pSTAT3_T->Nucleus_T Gene_T Gene Expression (Pro-inflammatory) Nucleus_T->Gene_T

Caption: IL-6 Classical vs. Trans-Signaling Pathways.

Experimental_Workflow_ALS_Model Workflow for Studying IL-6 in ALS Mouse Models cluster_analysis Analysis start Start breeding Breed SOD1G93A mice with IL-6R trans-signaling mice start->breeding genotyping Genotype offspring breeding->genotyping monitoring Monitor for symptom onset and disease progression genotyping->monitoring pathology Pathological Analysis at different time points (P30, P90, P120) monitoring->pathology tissue Tissue Collection (Spinal Cord, Muscle) pathology->tissue analysis Molecular & Cellular Analysis tissue->analysis rtpcr rtPCR for IL-6 mRNA analysis->rtpcr western Western Blot for pSTAT3 analysis->western ihc Immunohistochemistry for glial activation and motoneuron survival analysis->ihc nmj NMJ denervation analysis analysis->nmj end End rtpcr->end western->end ihc->end nmj->end

Caption: Experimental Workflow for Investigating IL-6 in ALS Mouse Models.

Experimental Protocols

Generation and Analysis of IL-6 Trans-Signaling Mouse Models in ALS

Objective: To investigate the effect of enhanced IL-6 trans-signaling on the pathology of Amyotrophic Lateral Sclerosis (ALS) in a mouse model.

Materials:

  • SOD1G93A transgenic mice.[2]

  • IL-6R trans-signaling mice (e.g., knock-in mice with the Il6ra E357A mutation).[12]

  • PCR reagents for genotyping.

  • Reagents for tissue collection and processing (e.g., paraformaldehyde, sucrose).

  • Antibodies for immunohistochemistry (e.g., anti-Iba1 for microglia, anti-GFAP for astrocytes, anti-NeuN for neurons).

  • Reagents for Western blotting (e.g., antibodies against STAT3 and phosphorylated STAT3).[2]

  • Reagents for rtPCR (e.g., primers for IL-6).[2]

Protocol:

  • Breeding: Cross SOD1G93A mice with IL-6R trans-signaling mice to generate offspring with both genetic modifications.[2]

  • Genotyping: At weaning, perform PCR on tail biopsies to identify the genotypes of the offspring.

  • Disease Monitoring: Monitor the mice daily for the onset of motor weakness and disease progression. This can include grip strength tests and rotarod performance.

  • Tissue Collection: At specific time points (e.g., P30, P90, P120), euthanize the mice and collect tissues such as the lumbar spinal cord and muscle.[2]

  • Immunohistochemistry:

    • Fix tissues in 4% paraformaldehyde and prepare sections.

    • Perform antigen retrieval if necessary.

    • Incubate sections with primary antibodies against markers for glial activation (Iba1, GFAP) and motoneuron survival (NeuN).

    • Incubate with fluorescently labeled secondary antibodies.

    • Image the sections using a fluorescence microscope and quantify the results.

  • Western Blotting:

    • Homogenize tissue samples and extract proteins.

    • Determine protein concentration using a BCA assay.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Incubate the membrane with primary antibodies against STAT3 and pSTAT3.[2]

    • Incubate with HRP-conjugated secondary antibodies and detect the signal using a chemiluminescence substrate.

  • rtPCR:

    • Extract RNA from tissue samples.

    • Synthesize cDNA using reverse transcriptase.

    • Perform real-time PCR using primers specific for IL-6 and a housekeeping gene for normalization.[2]

    • Analyze the relative expression levels of IL-6 mRNA.

In Vitro Modeling of Neuroinflammation using Primary Neuronal Cultures

Objective: To study the effects of IL-6 trans-signaling on neuronal cells in vitro.

Materials:

  • Primary neuron cultures derived from embryonic or postnatal rodent brain tissue (e.g., cortex or hippocampus).[4]

  • Cell culture medium and supplements.

  • Recombinant IL-6 and soluble IL-6R.

  • Reagents for immunocytochemistry (e.g., antibodies against neuronal markers like MAP2 or β-III tubulin).

  • Reagents for cell viability assays (e.g., MTT or LDH assay).

Protocol:

  • Primary Neuron Culture:

    • Dissect the desired brain region from embryonic or postnatal rodents.[4]

    • Digest the tissue with trypsin and dissociate the cells.

    • Plate the cells on coated culture dishes.

    • Maintain the cultures in a humidified incubator.

  • Treatment:

    • After the neurons have matured in culture, treat them with different concentrations of recombinant IL-6 and sIL-6R to stimulate the trans-signaling pathway.

    • Include control groups with no treatment, IL-6 alone, and sIL-6R alone.

  • Immunocytochemistry:

    • Fix the cells with paraformaldehyde.

    • Permeabilize the cells and block non-specific binding.

    • Incubate with primary antibodies against neuronal markers.

    • Incubate with fluorescently labeled secondary antibodies.

    • Image the cells and analyze neuronal morphology and survival.

  • Cell Viability Assays:

    • Perform MTT or LDH assays according to the manufacturer's instructions to quantify cell viability and cytotoxicity.

Conclusion

The study of IL-6 signaling, particularly the trans-signaling pathway, in the context of neurodegenerative diseases offers promising avenues for understanding disease mechanisms and developing novel therapeutic strategies. The use of robust in vivo and in vitro models, as detailed in these application notes and protocols, is essential for advancing research in this critical area. The ability to modulate IL-6 signaling, for instance, through the use of functional blocking antibodies against the IL-6R, provides a potential therapeutic intervention that warrants further investigation.[2][3]

References

Application Notes and Protocols: Dose-Response Studies of EN6 in HEK293A Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

EN6 is a novel small-molecule autophagy activator that functions through a unique covalent targeting mechanism. It specifically interacts with cysteine 277 of the ATP6V1A subunit of the lysosomal vacuolar H+-ATPase (v-ATPase). This interaction uncouples the v-ATPase from Rag GTPases, leading to the inhibition of mTORC1 signaling, an increase in lysosomal acidification, and subsequent activation of the autophagy pathway.[1][2][3] These characteristics make this compound a valuable tool for studying the regulation of autophagy and for investigating potential therapeutic strategies for conditions involving protein aggregates, such as frontotemporal dementia.[1][2]

This document provides detailed protocols for conducting dose-response studies of this compound in Human Embryonic Kidney (HEK293A) cells, a commonly used cell line for studying signal transduction pathways.[4][5][6][7][8]

Key Cellular Effects of this compound in HEK293A Cells

Treatment of HEK293A cells with this compound has been shown to produce several key dose- and time-dependent effects:

  • Inhibition of mTORC1 Signaling: this compound blocks the lysosomal localization and activation of mTORC1.[1][2]

  • Activation of Autophagy: It leads to a significant increase in the formation of autophagosomes and autolysosomes.[1] This is evidenced by increased levels of the autophagosome marker LC3B-II and the formation of LC3 puncta.[1]

  • Lysosomal Acidification: this compound enhances the activity of the v-ATPase, resulting in increased acidification of lysosomes.[1]

Data Presentation: Dose-Response Summary

The following tables summarize the quantitative data from dose-response experiments with this compound in HEK293A and related cell lines.

ParameterCell LineConcentrationIncubation TimeObserved EffectReference
mTORC1 Signaling HEK293A25 µM1 hourBlockade of mTORC1 lysosomal localization and activation[1][2]
HEK293T25 µM4 hoursInhibition of mTORC1 signaling under amino acid stimulation[9]
Autophagy Induction HEK293A50 µM1, 4, 8 hoursTime-dependent increase in LC3B-II levels and LC3 puncta formation[1]
Lysosomal Function HEK293A50 µM4 hoursActivation of v-ATPase and increased lysosomal acidification[1]
Target Engagement Cell-free assayIC50: 1.7 µMN/ADisplacement of IA-rhodamine from recombinant human ATP6V1A[2][10]

Signaling Pathway Diagram

EN6_Signaling_Pathway cluster_lysosome Lysosome cluster_cytosol Cytosol vATPase v-ATPase (ATP6V1A) Rag Rag GTPases vATPase->Rag Interaction vATPase->Rag Uncouples Acidification Lysosomal Acidification vATPase->Acidification Activation mTORC1 mTORC1 Rag->mTORC1 Activation Autophagy Autophagy Activation mTORC1->Autophagy Inhibition This compound This compound This compound->vATPase Covalently binds Cys277

Caption: Mechanism of this compound action in HEK293A cells.

Experimental Protocols

Protocol 1: HEK293A Cell Culture and Maintenance
  • Cell Line: HEK293A cells.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency. Use Trypsin-EDTA to detach cells.

Protocol 2: this compound Dose-Response Treatment for mTORC1 Signaling Analysis

This protocol is designed to assess the effect of this compound on mTORC1 signaling via Western blotting for key phosphorylated proteins like p-S6K.

  • Cell Seeding: Seed HEK293A cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.

  • Starvation (Optional but recommended): For certain assays, such as observing amino acid-stimulated mTORC1 activity, starve cells of amino acids for 1 hour in a buffer like Hank's Balanced Salt Solution (HBSS) prior to stimulation.[9]

  • This compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 20 mM).[10] Further dilute in culture medium to achieve final desired concentrations (e.g., 0, 5, 10, 25, 50 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

  • Treatment: Remove the culture medium and add the medium containing the different concentrations of this compound.

  • Incubation: Incubate the cells for a specified time, for example, 1 to 4 hours, at 37°C.[1][9]

  • Cell Lysis: After incubation, wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting: Analyze equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane. Probe with primary antibodies against p-S6K (T389), total S6K, and a loading control (e.g., GAPDH or β-actin). Subsequently, probe with appropriate HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.

Protocol 3: Autophagy Induction Assay (LC3 Puncta Formation)

This protocol uses immunofluorescence microscopy to visualize the formation of LC3 puncta, a hallmark of autophagy.

  • Cell Seeding: Seed HEK293A cells on glass coverslips in a 24-well plate.

  • Treatment: When cells reach 50-60% confluency, treat them with various concentrations of this compound (e.g., 25 µM, 50 µM) for different time points (e.g., 4, 8 hours).[1] Include a vehicle control (DMSO) and a positive control (e.g., Rapamycin or starvation).

  • Fixation: After treatment, wash cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization: Wash three times with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block with 1% Bovine Serum Albumin (BSA) in PBS for 1 hour.

  • Primary Antibody Incubation: Incubate with a primary antibody against LC3B overnight at 4°C.

  • Secondary Antibody Incubation: Wash three times with PBS and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark.

  • Mounting and Imaging: Wash three times with PBS, mount the coverslips onto microscope slides using a mounting medium containing DAPI (to stain nuclei).

  • Analysis: Acquire images using a fluorescence microscope. Quantify the number of LC3 puncta per cell. An increase in the number of puncta indicates autophagy induction.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis culture 1. Culture HEK293A Cells seed 2. Seed Cells for Experiment (Plates or Coverslips) culture->seed treat 3. Treat with this compound (Dose-Response / Time-Course) seed->treat incubate 4. Incubate (e.g., 1-8 hours) treat->incubate lysis 5a. Cell Lysis incubate->lysis fix 5b. Fix & Permeabilize incubate->fix western 6a. Western Blot (p-S6K, LC3-II) lysis->western if_stain 6b. Immunofluorescence (LC3 Puncta) fix->if_stain

Caption: General workflow for this compound dose-response studies.

References

Application Notes & Protocols: EN6 for Inducing Autophagy in Primary Neuron Cultures

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Autophagy is a critical cellular degradation and recycling process essential for neuronal homeostasis. Its dysregulation is implicated in numerous neurodegenerative diseases.[1][2] EN6 is a small-molecule activator of autophagy that functions by covalently targeting cysteine 277 in the ATP6V1A subunit of the lysosomal vacuolar H+-ATPase (v-ATPase).[1][3] This interaction decouples the v-ATPase from Rag GTPases, leading to the inhibition of mTORC1 signaling, a central regulator of cell growth and autophagy.[1][3] Consequently, this compound treatment promotes increased lysosomal acidification and robust autophagy activation, facilitating the clearance of pathological protein aggregates, such as TDP-43, in neuronal models.[1][4] These application notes provide a comprehensive guide to utilizing this compound for the induction and assessment of autophagy in primary neuron cultures.

Mechanism of Action: this compound Signaling Pathway

This compound induces autophagy by inhibiting the mTORC1 signaling cascade. It covalently binds to the ATP6V1A subunit of the v-ATPase, which disrupts the interaction between v-ATPase and Rag GTPases. This decoupling prevents mTORC1 activation, leading to the dephosphorylation of its downstream targets, including ULK1, which initiates autophagosome formation.[1] This also leads to the activation of the transcription factor TFEB, promoting lysosomal biogenesis.[1]

EN6_Signaling_Pathway cluster_lysosome Lysosome cluster_cytoplasm vATPase v-ATPase (ATP6V1A) RagGTPase Rag GTPases vATPase->RagGTPase Decouples mTORC1_L mTORC1 RagGTPase->mTORC1_L Activates mTORC1_I mTORC1 Signaling RagGTPase->mTORC1_I Inhibition This compound This compound This compound->vATPase Covalently binds & modifies Cys277 ULK1 ULK1 Complex Activation mTORC1_I->ULK1 Inhibition Lifted TFEB TFEB Activation & Nuclear Translocation mTORC1_I->TFEB Inhibition Lifted Autophagy Autophagy Induction ULK1->Autophagy LysosomeBio Lysosomal Biogenesis TFEB->LysosomeBio

Caption: this compound mechanism for mTORC1 inhibition and autophagy induction.

Data Presentation: Effects of this compound on Autophagy Markers

Treatment of neuronal cells or tissues with this compound results in quantifiable changes in key proteins involved in the mTORC1 and autophagy pathways. The table below summarizes the expected outcomes based on published data.[1][4]

Protein Marker Phosphorylation Site Function Expected Change with this compound Rationale
S6 Ribosomal Protein Ser240/244mTORC1 Substrate, Protein SynthesisDecrease Indicates mTORC1 inhibition.
4E-BP1 Thr37/46mTORC1 Substrate, Translation RepressorDecrease Indicates mTORC1 inhibition.
ULK1 Ser757Autophagy Initiation KinaseDecrease Dephosphorylation at this inhibitory site activates ULK1.
LC3B-II -Autophagosome MarkerIncrease Increased LC3-I to LC3-II conversion indicates autophagosome formation.
p62/SQSTM1 -Autophagy Cargo ReceptorDecrease Degradation of p62 indicates successful autophagic flux.

Experimental Protocols

Protocol 1: Primary Neuron Culture and this compound Treatment

This protocol outlines the basic steps for treating primary neurons with this compound.

Materials:

  • Primary cortical or hippocampal neurons (cultured on appropriate plates/coverslips)

  • Neurobasal medium with B27 supplement[5]

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Vehicle control (DMSO)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Culture primary neurons to the desired day in vitro (DIV), typically DIV 18-19 for mature cultures, as neurons become more sensitive with time.[5]

  • Prepare the final working concentrations of this compound by diluting the stock solution in pre-warmed culture medium. A dose-response experiment (e.g., 1 µM, 5 µM, 10 µM, 25 µM) is recommended to determine the optimal concentration.[1]

  • Prepare a vehicle control medium containing the same final concentration of DMSO as the highest this compound concentration.

  • Carefully remove the existing medium from the neuronal cultures and replace it with the this compound-containing medium or vehicle control medium.

  • Incubate the cells for the desired time period (e.g., 4, 8, 12, 24 hours). A time-course experiment is crucial for observing the dynamics of autophagy induction and flux.[5][6]

  • After incubation, proceed immediately to cell lysis for Western blot analysis or cell fixation for immunofluorescence.

Protocol 2: Western Blot Analysis of Autophagy Markers

This protocol is for quantifying changes in key autophagy-related proteins.

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-LC3B, anti-p62/SQSTM1, anti-phospho-S6, anti-S6, anti-phospho-4E-BP1, anti-4E-BP1, anti-GAPDH or β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Lysis: Wash this compound-treated and control neurons once with ice-cold PBS. Add RIPA buffer, scrape the cells, and incubate on ice for 20 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.[7]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

  • Electrophoresis and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. Separate proteins by electrophoresis and then transfer them to a PVDF membrane.[7]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C. Recommended dilutions should be determined empirically, but typical ranges are 1:1000.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[7]

    • Wash the membrane again as in the previous step.

  • Detection and Analysis: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Quantify band intensities using densitometry software. Normalize the levels of target proteins to the loading control. Calculate the LC3-II/LC3-I ratio and compare p62 levels between treated and control groups.[7][8]

Protocol 3: Immunofluorescence Staining for LC3 Puncta

This protocol is for visualizing and quantifying autophagosome formation within neurons.

Materials:

  • Neurons cultured on glass coverslips

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody: anti-LC3B

  • Fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488)

  • DAPI nuclear stain

  • Mounting medium

Procedure:

  • Fixation: After this compound treatment, wash the cells on coverslips twice with PBS. Fix the cells with 4% PFA for 15 minutes at room temperature.[7]

  • Permeabilization: Wash three times with PBS. Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.[7]

  • Blocking: Wash three times with PBS. Block with 5% BSA in PBS for 1 hour at room temperature to reduce non-specific antibody binding.

  • Antibody Incubation:

    • Incubate with anti-LC3B primary antibody (diluted in blocking buffer) overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with a fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.[7]

  • Staining and Mounting: Wash three times with PBS. Counterstain nuclei with DAPI for 5 minutes. Wash once more with PBS and mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging and Quantification: Visualize the cells using a fluorescence or confocal microscope. Autophagosomes will appear as distinct fluorescent puncta.[1] Capture images from multiple random fields for each condition. Quantify the number of LC3 puncta per cell using image analysis software (e.g., ImageJ/Fiji). An increase in the number of puncta per cell indicates autophagy induction.

Experimental Workflow

The following diagram illustrates a typical workflow for investigating this compound-induced autophagy in primary neurons.

Experimental_Workflow cluster_analysis start Primary Neuron Culture (e.g., Cortical, Hippocampal) treatment This compound Treatment (Dose-response & Time-course) start->treatment wb Biochemical Analysis (Western Blot) treatment->wb if Imaging Analysis (Immunofluorescence) treatment->if wb_lysis Cell Lysis & Protein Quantification wb->wb_lysis if_fix Cell Fixation & Permeabilization if->if_fix wb_blot SDS-PAGE & Immunoblotting wb_lysis->wb_blot wb_quant Quantify: - LC3-II / LC3-I Ratio - p62 Levels - p-mTOR Substrates wb_blot->wb_quant if_stain LC3 & DAPI Staining if_fix->if_stain if_quant Fluorescence Microscopy & Puncta Quantification if_stain->if_quant

Caption: Workflow for assessing this compound-induced autophagy in neurons.

References

Application Note: Immunofluorescence Staining for TFEB Nuclear Translocation Induced by EN6

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the immunofluorescence staining and analysis of Transcription Factor EB (TFEB) nuclear translocation in cultured cells following treatment with EN6, a small-molecule autophagy activator.

Introduction

Transcription Factor EB (TFEB) is a master regulator of lysosomal biogenesis and autophagy, cellular processes critical for maintaining cellular homeostasis.[1][2] Under normal conditions, TFEB is phosphorylated by the mechanistic target of rapamycin complex 1 (mTORC1) and sequestered in the cytoplasm.[3][4][5] Upon inhibition of mTORC1 or other cellular stress signals, TFEB is dephosphorylated, allowing it to translocate to the nucleus.[4][6] In the nucleus, TFEB activates the expression of genes in the Coordinated Lysosomal Expression and Regulation (CLEAR) network, leading to the formation of new lysosomes and the induction of autophagy.[5]

This compound is a small-molecule autophagy activator that covalently targets the ATP6V1A subunit of the lysosomal v-ATPase.[7] This modification inhibits mTORC1 signaling, leading to increased lysosomal acidification and subsequent activation of TFEB.[7][8] Visualizing the subcellular localization of TFEB through immunofluorescence is a direct and robust method to assess the activity of compounds like this compound that modulate the autophagy-lysosomal pathway.

Signaling Pathway of TFEB Regulation

The subcellular localization of TFEB is tightly controlled by a signaling cascade centered around the mTORC1 kinase. In nutrient-rich conditions, mTORC1 is active on the lysosomal surface and phosphorylates TFEB at key serine residues.[3][4] This phosphorylation creates a binding site for 14-3-3 proteins, which retain TFEB in the cytoplasm.[1] this compound inhibits mTORC1, leading to the dephosphorylation of TFEB, its release from 14-3-3 proteins, and subsequent translocation into the nucleus.

TFEB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound vATPase v-ATPase This compound->vATPase Covalently targets mTORC1 mTORC1 vATPase->mTORC1 Inhibits TFEB_P TFEB-P mTORC1->TFEB_P Phosphorylates TFEB_1433 TFEB-P / 14-3-3 (Inactive Complex) TFEB_P->TFEB_1433 Fourteen33 14-3-3 Fourteen33->TFEB_1433 TFEB_deP TFEB TFEB_1433->TFEB_deP Dephosphorylation & Translocation CLEAR_genes CLEAR Network Genes TFEB_deP->CLEAR_genes Activates Transcription Autophagy_Lysosome Autophagy & Lysosomal Biogenesis CLEAR_genes->Autophagy_Lysosome Promotes

Caption: TFEB Signaling Pathway and the effect of this compound.

Experimental Protocol: Immunofluorescence Staining of TFEB

This protocol outlines the steps for treating cells with this compound, followed by fixation, permeabilization, and immunostaining to visualize TFEB.

Materials:

  • HeLa or U2OS cells

  • 24-well glass-bottom plates

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound compound (stock solution in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.25% Triton X-100 in PBS

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS with 0.1% Triton X-100

  • Primary Antibody: Rabbit anti-TFEB antibody

  • Secondary Antibody: Goat anti-rabbit IgG conjugated to a fluorescent dye (e.g., Alexa Fluor 488)

  • Nuclear Stain: DAPI (4′,6-diamidino-2-phenylindole)

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Seeding: Seed HeLa or U2OS cells onto 24-well glass-bottom plates at a density that will result in 60-70% confluency on the day of the experiment. Culture overnight.

  • Compound Treatment:

    • Prepare working solutions of this compound in complete cell culture medium from a DMSO stock. A final concentration of 25 µM is a good starting point.[8]

    • Include a vehicle control (DMSO) at the same final concentration as the this compound-treated wells.

    • A positive control, such as Torin1 (250 nM for 1-3 hours), can also be included.[9]

    • Remove the old medium from the cells and add the medium containing this compound, DMSO, or Torin1.

    • Incubate for the desired time (e.g., 4 hours).[8]

  • Fixation:

    • Aspirate the treatment medium and wash the cells twice with ice-cold PBS.

    • Add 4% PFA in PBS to each well and incubate for 15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization:

    • Add 0.25% Triton X-100 in PBS to each well and incubate for 10 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Blocking:

    • Add Blocking Buffer to each well and incubate for 1 hour at room temperature.

  • Primary Antibody Incubation:

    • Dilute the primary anti-TFEB antibody in Blocking Buffer according to the manufacturer's recommendation.

    • Aspirate the Blocking Buffer and add the diluted primary antibody solution.

    • Incubate overnight at 4°C.

  • Secondary Antibody Incubation:

    • Wash the cells three times with PBS containing 0.1% Triton X-100 for 5 minutes each.

    • Dilute the fluorescently-labeled secondary antibody in Blocking Buffer.

    • Aspirate the wash buffer and add the diluted secondary antibody solution. Incubate for 1 hour at room temperature, protected from light.

  • Nuclear Staining:

    • Wash the cells three times with PBS containing 0.1% Triton X-100 for 5 minutes each.

    • Add DAPI solution (e.g., 300 nM in PBS) and incubate for 5 minutes at room temperature, protected from light.

    • Wash the cells twice with PBS.

  • Mounting and Imaging:

    • Add a drop of antifade mounting medium to each well.

    • Image the cells using a fluorescence microscope equipped with appropriate filters for DAPI (blue) and the secondary antibody's fluorophore (e.g., green for Alexa Fluor 488).

Experimental Workflow

The following diagram illustrates the key steps in the immunofluorescence protocol.

Immunofluorescence_Workflow start Start: Seed Cells treatment Treat with this compound (e.g., 25 µM, 4h) start->treatment fixation Fix with 4% PFA treatment->fixation permeabilization Permeabilize with 0.25% Triton X-100 fixation->permeabilization blocking Block with 5% BSA permeabilization->blocking primary_ab Incubate with Primary Antibody (anti-TFEB) blocking->primary_ab secondary_ab Incubate with Secondary Antibody primary_ab->secondary_ab dapi Stain Nuclei with DAPI secondary_ab->dapi imaging Image with Fluorescence Microscope dapi->imaging end End: Analyze Data imaging->end

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting EN6 Solubility Issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with the investigational compound EN6 in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating out of solution?

Precipitation of this compound can occur due to several factors. A primary reason is exceeding its thermodynamic solubility limit in the chosen aqueous buffer. This can be influenced by the solution's pH, temperature, and the presence of other solutes. Additionally, when diluting a concentrated this compound stock solution (often in an organic solvent like DMSO) into an aqueous medium, the rapid solvent shift can cause the compound to crash out of solution.

Q2: What is the role of pH in this compound solubility?

The solubility of ionizable compounds like this compound is highly dependent on the pH of the solution. For a weakly basic compound, solubility increases as the pH decreases, due to the formation of the more soluble protonated form. Conversely, for a weakly acidic compound, solubility increases with a rise in pH as the compound deprotonates to form a more soluble salt. It is crucial to determine the pKa of this compound to optimize the pH of your aqueous solutions for maximum solubility.

Q3: Can I use co-solvents to improve this compound solubility?

Yes, using co-solvents is a common strategy to enhance the solubility of poorly soluble compounds. Water-miscible organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and polyethylene glycols (PEGs) can be added to the aqueous buffer to increase the solubility of this compound. However, it is important to consider the potential impact of these co-solvents on your experimental system, as they can affect cell viability, enzyme activity, and other biological readouts. The concentration of the co-solvent should be carefully optimized to maximize solubility while minimizing off-target effects.

Q4: Are there other methods to enhance this compound solubility for in vitro studies?

Beyond pH adjustment and co-solvents, several other techniques can be employed. The use of surfactants, such as polysorbates (e.g., Tween® 80) or poloxamers, above their critical micelle concentration (CMC) can facilitate the formation of micelles that encapsulate this compound, thereby increasing its apparent solubility. Another effective approach is the use of cyclodextrins, like hydroxypropyl-β-cyclodextrin (HP-β-CD), which can form inclusion complexes with this compound, enhancing its solubility in aqueous media.

Troubleshooting Guides

Issue: this compound Precipitation During In Vitro Assays

This guide provides a systematic approach to troubleshooting and resolving this compound precipitation issues during experimental work.

Potential Cause Troubleshooting Steps Expected Outcome
Concentration Exceeds Solubility Limit 1. Determine the solubility of this compound in your specific assay buffer. 2. Reduce the final concentration of this compound in the assay to below its measured solubility limit. 3. If a higher concentration is necessary, explore formulation strategies.A clear, homogenous solution with no visible precipitate, ensuring accurate and reproducible assay results.
pH of the Medium 1. Measure the pKa of this compound. 2. Adjust the pH of the assay buffer to a value where this compound is more soluble (lower pH for a weak base, higher pH for a weak acid). 3. Ensure the buffer has sufficient capacity to maintain the desired pH after the addition of this compound.Increased solubility and stability of this compound in the assay medium, preventing pH-dependent precipitation.
Solvent Shock from Stock Solution 1. Decrease the concentration of the this compound stock solution. 2. Add the stock solution to the assay buffer dropwise while vortexing or stirring. 3. Perform a serial dilution in a buffer containing a lower percentage of the organic solvent.Minimized local supersaturation upon dilution, reducing the likelihood of immediate precipitation.
Temperature Effects 1. Assess the temperature-solubility profile of this compound. 2. If solubility increases with temperature, consider running the experiment at a slightly elevated temperature, if compatible with the assay. 3. For stock solutions, store them at the appropriate temperature to prevent precipitation.Maintained solubility of this compound throughout the experiment by controlling the temperature.
Quantitative Data Summary

The following table summarizes hypothetical solubility data for this compound in various aqueous buffers, which can serve as a starting point for formulation development.

Buffer System (pH) Co-solvent Temperature (°C) This compound Solubility (µg/mL)
Phosphate-buffered saline (7.4)None251.5 ± 0.2
Phosphate-buffered saline (7.4)5% DMSO2512.8 ± 1.1
Acetate Buffer (5.0)None2525.3 ± 2.5
Acetate Buffer (5.0)5% DMSO25150.7 ± 12.3
Phosphate-buffered saline (7.4)2% HP-β-CD2545.6 ± 4.1

Experimental Protocols

Protocol: Kinetic Solubility Assay for this compound

This protocol outlines a method to determine the kinetic solubility of this compound, which is particularly useful for assessing solubility in early-stage drug discovery.

  • Preparation of this compound Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Preparation of Assay Plates: To a 96-well plate, add 198 µL of the desired aqueous buffer (e.g., PBS, pH 7.4) to each well.

  • Addition of this compound: Add 2 µL of the 10 mM this compound stock solution to each well, resulting in a final concentration of 100 µM. This is the top concentration. Perform a serial dilution to test a range of concentrations.

  • Incubation: Cover the plate and shake it at room temperature for 2 hours to allow the solution to equilibrate.

  • Measurement of Precipitation: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring absorbance at a wavelength sensitive to light scattering (e.g., 650 nm).

  • Data Analysis: The kinetic solubility is defined as the highest concentration of this compound that does not produce a significant increase in turbidity compared to the buffer-only control.

Visualizations

Experimental Workflow for Solubility Determination

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare 10 mM this compound stock in DMSO C Add this compound stock to buffers (final conc. 100 µM) A->C B Aliquot aqueous buffers into 96-well plate B->C D Incubate and shake for 2 hours at RT C->D E Measure turbidity (nephelometry/absorbance) D->E F Determine highest non-precipitating concentration E->F

Caption: Workflow for the kinetic solubility assay of this compound.

Logical Relationship for Troubleshooting Precipitation

G cluster_causes Potential Causes cluster_solutions Solutions A This compound Precipitation Observed B Exceeds Solubility Limit A->B C pH Incompatibility A->C D Solvent Shock A->D E Lower Concentration or Use Formulation Aids B->E F Adjust Buffer pH C->F G Modify Dilution Method D->G

Caption: Troubleshooting logic for addressing this compound precipitation.

Hypothetical this compound Signaling Pathway Inhibition

G Receptor Receptor Tyrosine Kinase RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation This compound This compound This compound->MEK Inhibition

Caption: Proposed mechanism of action for this compound in a kinase signaling pathway.

Optimizing EN6 Concentration for In Vitro Studies: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the use of EN6 in in vitro studies. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges and ensure the successful application of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a small molecule that functions as an activator of the vacuolar H+-ATPase (V-ATPase). By covalently binding to the ATP6V1A subunit of the V-ATPase, this compound enhances its proton-pumping activity. This leads to increased acidification of lysosomes. A key consequence of this is the inhibition of the mechanistic target of rapamycin complex 1 (mTORC1) signaling pathway. This compound disrupts the interaction between V-ATPase and the Rag GTPases, which are essential for mTORC1 activation on the lysosomal surface.[1][2]

Q2: What is a good starting concentration for this compound in my in vitro experiments?

A2: Based on published studies, a starting concentration range of 10 µM to 100 µM is recommended. Specifically, concentrations of 25 µM and 50 µM have been effectively used to study mTORC1 signaling and lysosomal acidification in cell lines such as HEK293T, HeLa, and MEF.[1][2] In SKOV3 cells, a concentration of 100 µM has been used to induce lysosomal acidification.[3][4] However, the optimal concentration is highly dependent on the cell type and the specific assay being performed. It is strongly recommended to perform a dose-response experiment to determine the optimal concentration for your experimental setup.

Q3: How should I prepare and store this compound?

A3: this compound is typically dissolved in an organic solvent such as dimethyl sulfoxide (DMSO) to create a concentrated stock solution. For in vitro experiments, this stock solution is then further diluted in cell culture medium to the desired final concentration. It is crucial to ensure that the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Stock solutions of this compound should be stored at -20°C or -80°C to maintain stability. Avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller, single-use volumes.

Q4: I am observing precipitation when I add this compound to my cell culture medium. What should I do?

A4: Precipitation of hydrophobic compounds like this compound in aqueous cell culture media is a common issue. Here are some troubleshooting steps:

  • Ensure Complete Dissolution of Stock: Make sure your this compound stock solution in DMSO is fully dissolved. Gentle warming or sonication can aid dissolution.

  • Pre-warm Media: Always use cell culture medium that has been pre-warmed to 37°C before adding the this compound stock solution.

  • Slow, Dropwise Addition: Add the this compound stock solution to the culture medium slowly and dropwise while gently vortexing or swirling the medium to ensure rapid and even dispersion.

  • Lower Final Concentration: The intended final concentration may exceed the solubility of this compound in the medium. Try using a lower final concentration.

  • Check for Media Component Interactions: In rare cases, components of the media may interact with the compound. If the problem persists, consider trying a different basal media formulation.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments with this compound.

Problem Possible Cause(s) Recommended Solution(s)
No or weak inhibition of mTORC1 signaling (e.g., no change in p-S6K or p-4E-BP1 levels) 1. Suboptimal this compound Concentration: The concentration of this compound may be too low for the specific cell line. 2. Short Incubation Time: The treatment duration may not be sufficient to observe changes in mTORC1 signaling. 3. Cell Line Resistance: The cell line may be less sensitive to V-ATPase-mediated mTORC1 inhibition. 4. Poor this compound Stability: The compound may have degraded in the culture medium.1. Perform a dose-response experiment (e.g., 10 µM, 25 µM, 50 µM, 100 µM) to find the optimal concentration. 2. Increase the incubation time (e.g., try 4, 8, and 24 hours). 3. Confirm the expression and activity of V-ATPase in your cell line. 4. Prepare fresh this compound working solutions for each experiment.
Inconsistent results in cell viability or proliferation assays 1. Uneven Cell Seeding: Inconsistent cell numbers across wells will lead to variability. 2. Edge Effects in Multi-well Plates: Wells on the periphery of the plate are prone to evaporation, altering the effective concentration of this compound. 3. This compound Precipitation: Inconsistent precipitation of this compound can lead to variable effective concentrations. 4. Fluctuations in Incubation Conditions: Changes in temperature or CO₂ levels can affect cell growth and drug activity.1. Ensure a homogenous single-cell suspension before seeding and be precise with pipetting. 2. To minimize edge effects, fill the outer wells with sterile PBS or media without cells and do not use them for data collection. 3. Follow the recommendations for preventing precipitation in the FAQs section. Visually inspect wells for any precipitate before analysis. 4. Ensure the incubator is properly calibrated and maintained.
Difficulty in measuring changes in lysosomal pH 1. Incorrect Dye Concentration or Incubation Time: Suboptimal loading of pH-sensitive dyes like LysoSensor. 2. Signal Quenching or Photobleaching: Excessive exposure to excitation light. 3. Buffer Capacity of the Media: The buffering capacity of the cell culture medium can counteract changes in lysosomal pH.1. Optimize the concentration and incubation time for the specific dye and cell line as per the manufacturer's instructions. 2. Minimize light exposure and use appropriate imaging settings. 3. For the duration of the pH measurement, consider using a medium with lower buffering capacity, such as a Hanks' Balanced Salt Solution (HBSS)-based medium.
Unexpected Off-Target Effects 1. High this compound Concentration: Very high concentrations may lead to non-specific effects. 2. V-ATPase Independent Effects: Although this compound is known to target V-ATPase, other off-target effects cannot be entirely ruled out, especially at high concentrations.1. Use the lowest effective concentration determined from your dose-response experiments. 2. To confirm that the observed effects are V-ATPase dependent, consider using a V-ATPase inhibitor like Bafilomycin A1 as a control. The effects of this compound should be rescued or mimicked by other V-ATPase modulators.

Quantitative Data Summary

Due to the limited availability of comprehensive public data, a table of IC50 values for this compound across a wide range of cancer cell lines cannot be provided at this time. Researchers are strongly encouraged to determine the IC50 value for their specific cell line of interest. The following table summarizes the effective concentrations of this compound reported in the literature.

Cell LineAssayEffective ConcentrationIncubation TimeReference
HEK293T, HeLa, MEFmTORC1 Signaling25 µM, 50 µM4 hours[1][2]
HEK293ALysosomal Acidification50 µM4 hours[2]
SKOV3Lysosomal Acidification100 µM4 hours[3][4]

Experimental Protocols

Determining Optimal this compound Concentration using a Cell Viability Assay (e.g., MTT Assay)

This protocol provides a general framework for conducting a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

  • Selected cancer cell line

  • Complete cell culture medium (e.g., DMEM/F12)

  • This compound

  • DMSO

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • This compound Preparation: Prepare a series of dilutions of this compound in complete culture medium from your DMSO stock. A common starting range is 0.1 µM to 100 µM. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).

  • Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.

  • Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will convert the soluble MTT into insoluble formazan crystals.

  • Solubilization: Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC50 value.

G cluster_workflow Dose-Response Experimental Workflow A Seed cells in 96-well plate B Prepare serial dilutions of this compound C Treat cells with this compound dilutions B->C D Incubate for 24-72 hours C->D E Add MTT reagent D->E F Incubate for 2-4 hours E->F G Add solubilization solution F->G H Read absorbance G->H I Generate dose-response curve and calculate IC50 H->I G cluster_pathway This compound-mediated mTORC1 Inhibition Pathway This compound This compound VATPase V-ATPase This compound->VATPase activates RagGTPases Rag GTPases VATPase->RagGTPases disrupts interaction with mTORC1 mTORC1 RagGTPases->mTORC1 inhibits activation of S6K p70S6K mTORC1->S6K inhibits phosphorylation of FourEBP1 4E-BP1 mTORC1->FourEBP1 inhibits phosphorylation of ProteinSynthesis Protein Synthesis & Cell Growth S6K->ProteinSynthesis regulates FourEBP1->ProteinSynthesis regulates G cluster_workflow Lysosomal pH Measurement Workflow A Seed cells B Treat with this compound A->B C Load with LysoSensor dye B->C D Acquire fluorescence at two wavelengths C->D E Calculate fluorescence ratio D->E F Correlate ratio to pH E->F

References

Technical Support Center: Mitigating EN6-induced Cellular Stress in Long-Term Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate cellular stress during long-term experiments involving the autophagy activator, EN6.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a small-molecule autophagy activator.[1][2] It functions by covalently targeting cysteine 277 in the ATP6V1A subunit of the lysosomal vacuolar H+-ATPase (v-ATPase).[1][2][3] This modification uncouples the v-ATPase from Rag guanosine triphosphatases (Rags), leading to the inhibition of mTORC1 signaling. The downstream effects include increased lysosomal acidification and robust activation of the autophagy pathway.[1][2][3]

Q2: Why would an autophagy activator like this compound cause cellular stress in long-term experiments?

While autophagy is a crucial cellular process for clearing damaged organelles and protein aggregates to maintain homeostasis, its prolonged or excessive activation can lead to cellular stress and even autophagic cell death.[4] In long-term experiments, continuous high-level activation of autophagy by this compound can deplete essential cellular components, leading to metabolic stress, cell cycle arrest, and ultimately, a reduction in cell viability.

Q3: What are the common signs of cellular stress in this compound-treated cultures?

Common indicators of cellular stress include:

  • A significant decrease in cell proliferation or viability.

  • Changes in cellular morphology, such as rounding, detachment, or the appearance of numerous vacuoles.

  • Increased expression of stress markers like CHOP (DDIT3) or activation of caspase pathways.

  • A decline in metabolic activity, which can be measured by assays such as MTT or resazurin.

  • Evidence of apoptosis or necrosis.

Q4: Is the cellular stress reversible?

In many cases, if the stress is detected early, it can be mitigated by adjusting the experimental parameters. This may involve reducing the concentration of this compound, implementing intermittent dosing schedules, or supplementing the culture media. However, prolonged and severe stress can lead to irreversible cellular damage and cell death.

Troubleshooting Guide

This guide addresses specific issues that may arise during long-term experiments with this compound.

Problem Potential Cause Recommended Solution
High Cell Death/Low Viability Excessive Autophagy: Continuous, high-dose this compound treatment may be inducing autophagic cell death.1. Dose-Response Optimization: Perform a dose-response experiment to find the minimum effective concentration of this compound for the desired autophagic activity. 2. Intermittent Dosing: Instead of continuous exposure, try a pulsed dosing schedule (e.g., 24 hours with this compound followed by 24-48 hours in this compound-free medium).
Off-Target Effects: At high concentrations, this compound may have off-target effects that contribute to cytotoxicity.1. Concentration Reduction: Lower the this compound concentration. 2. Control Experiments: Include appropriate controls to distinguish between autophagy-related effects and other potential off-target effects.
Altered Cell Morphology and Reduced Proliferation Metabolic Stress: The high energy demands of sustained autophagy can deplete cellular resources, leading to a slowdown in proliferation and morphological changes.1. Nutrient Supplementation: Use a more enriched culture medium or add supplements like non-essential amino acids and pyruvate. 2. Monitor Glucose Levels: Ensure that glucose levels in the medium are not being rapidly depleted.
Inconsistent Experimental Results Variability in this compound Activity: The potency of this compound can be affected by its preparation and storage.1. Proper Solubilization: this compound is soluble in DMSO.[3][5] Ensure it is fully dissolved before adding to the medium. Sonication may be required.[3] 2. Storage: Store this compound stock solutions at -80°C for long-term stability.[1]
Cell Culture Conditions: Standard stressors in long-term culture (e.g., nutrient depletion, waste accumulation) can be exacerbated by this compound treatment.1. Regular Media Changes: Maintain a consistent schedule of media changes to replenish nutrients and remove metabolic byproducts. 2. Perfusion Culture Systems: For very long-term experiments, consider using a perfusion system to maintain a stable culture environment.[6]

Quantitative Data Summary

The following tables provide example data for optimizing this compound treatment to balance autophagic activation with cell viability.

Table 1: Example 7-Day Dose-Response of this compound on HEK293A Cells

This compound Concentration (µM)Cell Viability (%) (MTT Assay)LC3-II/LC3-I Ratio (Western Blot)
0 (Vehicle Control)100 ± 5.01.0 ± 0.2
595 ± 4.52.5 ± 0.4
1088 ± 6.24.1 ± 0.6
2570 ± 7.15.8 ± 0.8
5045 ± 8.56.2 ± 0.9

Table 2: Comparison of Continuous vs. Intermittent Dosing (25 µM this compound)

Dosing Schedule (14 days)Cell Viability (%)Average LC3-II/LC3-I Ratio
Continuous35 ± 6.05.9 ± 0.7
24h on / 48h off75 ± 5.53.5 ± 0.5
48h on / 48h off60 ± 7.24.8 ± 0.6

Experimental Protocols

Protocol 1: Assessment of Cell Viability using MTT Assay
  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat cells with the desired concentrations of this compound or vehicle control. For long-term studies, perform media changes with fresh this compound as required.

  • MTT Addition: At the end of the treatment period, add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C until formazan crystals are visible.

  • Solubilization: Add 100 µL of DMSO or other suitable solubilization buffer to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Express cell viability as a percentage relative to the vehicle-treated control cells.

Protocol 2: Monitoring Autophagy by Western Blot for LC3 Conversion
  • Cell Lysis: After this compound treatment, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 12-15% SDS-polyacrylamide gel and perform electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against LC3B overnight at 4°C. Also, probe for a loading control like GAPDH or β-actin.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL detection system.

  • Analysis: Quantify the band intensities for LC3-I (cytosolic form, ~16 kDa) and LC3-II (lipidated, membrane-bound form, ~14 kDa). The ratio of LC3-II to LC3-I is a common indicator of autophagic activity.

Visualizations

EN6_Mechanism_of_Action cluster_lysosome Lysosome vATPase v-ATPase (ATP6V1A subunit) Rag Rag GTPases vATPase->Rag recruits mTORC1 mTORC1 Complex vATPase->mTORC1 Decoupling Lysosome_Acid Lysosomal Acidification vATPase->Lysosome_Acid promotes Rag->mTORC1 This compound This compound This compound->vATPase Covalently binds Cys277 Autophagy Autophagy Activation mTORC1->Autophagy inhibits Troubleshooting_Workflow Start Issue: High Cellular Stress/ Low Viability in Long-Term This compound Experiment Q1 Is this compound concentration optimized? Start->Q1 Sol1 Perform Dose-Response (e.g., MTT Assay) to find lowest effective dose. Q1->Sol1 No Q2 Is dosing schedule continuous? Q1->Q2 Yes A1_Yes Yes A1_No No Sol1->Q1 Sol2 Implement Intermittent Dosing (e.g., 24h on / 48h off) and re-evaluate viability. Q2->Sol2 Yes Q3 Is culture medium being depleted? Q2->Q3 No A2_Yes Yes A2_No No Sol2->Q3 Sol3 Use enriched medium. Increase frequency of media changes. Q3->Sol3 Yes End Stress Mitigated Q3->End No A3_Yes Yes A3_No No Sol3->End

References

EN6 stability and storage conditions for research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of the Human Papillomavirus (HPV) E6 oncoprotein, along with detailed troubleshooting guides and frequently asked questions for common experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for recombinant HPV E6 protein?

A1: For long-term stability, recombinant HPV E6 protein should be stored at -20°C or -80°C. It is crucial to aliquot the protein upon receipt to avoid repeated freeze-thaw cycles, which can lead to aggregation and loss of activity.[1][2] The protein is typically supplied in a buffer such as Tris or PBS-based buffer containing 5-50% glycerol.[1] For lyophilized protein, reconstitution in sterile deionized water to a concentration of 0.1-1.0 mg/mL is recommended, followed by the addition of glycerol to a final concentration of 5-50% before aliquoting and freezing.[1][2]

Q2: My recombinant E6 protein is precipitating. What can I do to improve its solubility?

A2: Precipitation of recombinant E6 is a common issue due to its hydrophobic nature and tendency to aggregate.[3] Here are several strategies to improve solubility:

  • Use of Fusion Tags: Expressing E6 with a highly soluble fusion partner, such as Maltose Binding Protein (MBP), can significantly improve its solubility and folding.[4]

  • Buffer Optimization: For purification and storage, a phosphate buffer (pH 7.5) has been found to be better for long-term stability than Tris, MOPS, or HEPES buffers.[5] The addition of stabilizing agents such as 5 mM DTT, 2 M urea, or 10 mM CHAPS can also help prevent precipitation.[5]

  • Low Temperature Expression: Inducing protein expression in E. coli at a lower temperature (e.g., 15°C) for a longer period can slow down protein synthesis, promoting proper folding and reducing aggregation.[4]

Q3: What is the typical half-life of the E6 protein?

A3: The HPV E6 oncoprotein is known to be a short-lived protein within the cell.[6] Its half-life can vary depending on the cellular context and the presence of interacting partners. For example, the half-life of HPV16 E6 is approximately 45 minutes.[7] However, this can be extended to around 119 minutes in the presence of the viral splice isoform E6^E7.[7] In HPV-positive cells, depletion of the E3 ubiquitin ligase E6AP, which is critical for E6's stability, leads to a greatly decreased half-life of E6.[8] Some studies have reported the half-life of E6 to be between 30 minutes and 4 hours.[9]

Q4: How does high-risk HPV E6 mediate the degradation of p53?

A4: High-risk HPV E6 proteins target the tumor suppressor p53 for degradation through the ubiquitin-proteasome pathway. E6 forms a complex with the cellular E3 ubiquitin ligase E6-Associated Protein (E6AP).[10] This ternary complex (E6/E6AP/p53) results in the polyubiquitination of p53 by E6AP, marking it for destruction by the 26S proteasome.[10] This inactivation of p53 is a critical step in HPV-mediated carcinogenesis.

Data Presentation

Table 1: Recommended Storage Conditions for Recombinant HPV E6 Protein

ParameterRecommended ConditionNotes
Temperature -20°C (short-term) or -80°C (long-term)Avoid repeated freeze-thaw cycles by aliquoting.[1][2]
Buffer Tris-based or PBS-based buffer, pH 7.2-7.5Phosphate buffer at pH 7.5 may offer better long-term stability.[1][5]
Additives 5-50% GlycerolActs as a cryoprotectant to prevent damage during freezing.[1]
5 mM Dithiothreitol (DTT)A reducing agent to maintain cysteine residues in a reduced state.[5]
Concentration 0.1 - 1.0 mg/mLReconstitute lyophilized protein to this range.[1][2]

Table 2: Half-life of HPV E6 Protein in Cellular Models

HPV TypeCellular ContextHalf-lifeModulating Factor
HPV16HEK293 cells~45 minutesBaseline
HPV16HEK293 cells~119 minutesCo-expression with E6^E7[7]
High-Risk HPVGeneral estimate30 minutes - 4 hoursVaries with experimental conditions.[9]
HPV16/18HeLa cellsGreatly decreasedDepletion of E6AP[8]

Experimental Protocols

Protocol 1: In Vitro p53 Degradation Assay

This assay assesses the ability of recombinant E6 to mediate the degradation of p53 in a cell-free system.

Materials:

  • Rabbit reticulocyte lysate (for in vitro transcription/translation)

  • Plasmid encoding 35S-methionine-labeled p53

  • Purified recombinant HPV E6 protein

  • Reaction buffer (e.g., Tris-based buffer with an ATP-regenerating system)

  • SDS-PAGE gels and autoradiography equipment

Methodology:

  • In Vitro Translation of p53: Synthesize 35S-labeled p53 protein in a rabbit reticulocyte lysate system according to the manufacturer's instructions.

  • Degradation Reaction Setup: In a microcentrifuge tube, combine the in vitro translated p53 with the purified recombinant E6 protein in the reaction buffer. A typical reaction might involve mixing the translated target protein with 50 ng of purified E6 protein at a 3:1 ratio.[11]

  • Incubation: Incubate the reaction mixture at 25°C.[11][12]

  • Time Points: Collect aliquots of the reaction mixture at various time points (e.g., 0, 20, 60, and 180 minutes).[12]

  • Analysis: Stop the reaction by adding SDS-PAGE sample buffer. Analyze the samples by SDS-PAGE, followed by autoradiography to visualize the levels of 35S-labeled p53 at each time point. A decrease in the p53 band intensity over time in the presence of E6 indicates successful degradation.

Protocol 2: Co-Immunoprecipitation (Co-IP) of E6 and E6AP

This protocol is designed to detect the interaction between HPV E6 and E6AP in cultured cells.

Materials:

  • Cells co-expressing tagged HPV E6 (e.g., HA-tagged) and E6AP

  • IP Lysis Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM EDTA, 0.1% Tween-20, with protease inhibitors)[13]

  • Antibody against the E6 tag (e.g., anti-HA antibody)

  • Protein A/G-coupled agarose or magnetic beads

  • Wash buffer (e.g., IP Lysis Buffer)

  • SDS-PAGE sample buffer

  • Antibodies for Western blotting (anti-HA and anti-E6AP)

Methodology:

  • Cell Lysis: Harvest cells and lyse them in ice-cold IP Lysis Buffer for 15 minutes on ice.[13]

  • Clarification: Centrifuge the lysate at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet cell debris.[13]

  • Pre-clearing (Optional but Recommended): Add control IgG and protein A/G beads to the supernatant and incubate for 1 hour at 4°C to reduce non-specific binding. Pellet the beads and discard.

  • Immunoprecipitation: Add the anti-HA antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.

  • Capture Immune Complexes: Add protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C.

  • Washing: Pellet the beads by centrifugation and wash them three to five times with cold IP Lysis Buffer to remove non-specifically bound proteins.[13]

  • Elution: Resuspend the washed beads in SDS-PAGE sample buffer and boil for 5-10 minutes to elute the protein complexes.

  • Western Blot Analysis: Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with primary antibodies against the HA tag (to detect E6) and E6AP to confirm their interaction.

Troubleshooting Guides

Problem 1: Low yield of soluble recombinant E6 protein after purification.

Possible Cause Troubleshooting Step
Protein is in inclusion bodies. After cell lysis and centrifugation, analyze a small fraction of the insoluble pellet by SDS-PAGE to check for the presence of E6. If present, consider optimizing expression conditions (lower temperature, less IPTG) or using a solubilization and refolding protocol.
Protein aggregation during purification. Maintain a low temperature throughout the purification process. Use buffers with adequate salt concentration (e.g., 200 mM NaCl) and consider adding stabilizing agents like DTT or CHAPS.[5] Using a fusion tag like MBP can also improve solubility.[4]
Inefficient lysis. Ensure complete cell lysis by using appropriate methods (e.g., sonication, French press) and lysis buffers containing detergents.

Problem 2: No p53 degradation observed in the in vitro assay.

Possible Cause Troubleshooting Step
Inactive recombinant E6 protein. Verify the purity and integrity of your E6 protein by SDS-PAGE. Confirm its activity in a binding assay with a known partner (e.g., E6AP). Ensure proper storage conditions were maintained to prevent denaturation.
Suboptimal reaction conditions. Check the composition of the reaction buffer, including the ATP-regenerating system, as ubiquitination is an ATP-dependent process. Optimize the incubation temperature and time.
Issues with the reticulocyte lysate. Ensure the lysate is fresh and has not been subjected to multiple freeze-thaw cycles. Run a positive control (e.g., a protein known to be degraded in this system) to verify the lysate's activity.

Problem 3: High background in Co-Immunoprecipitation.

Possible Cause Troubleshooting Step
Non-specific binding to beads. Pre-clear the cell lysate with control IgG and protein A/G beads before adding the specific antibody.[13]
Insufficient washing. Increase the number of wash steps (e.g., to five times) and/or the stringency of the wash buffer (e.g., by slightly increasing the detergent concentration).
Antibody concentration is too high. Perform a titration to determine the optimal antibody concentration for immunoprecipitation.

Visualizations

E6_p53_Degradation_Pathway E6 High-Risk HPV E6 E6AP E6AP (E3 Ubiquitin Ligase) E6->E6AP Binds to p53 p53 Tumor Suppressor E6AP->p53 Ub Ubiquitin p53->Ub Polyubiquitination Proteasome 26S Proteasome Ub->Proteasome Degradation p53 Degradation Proteasome->Degradation Experimental_Workflow_CoIP start Start: Co-express tagged E6 and E6AP in cells lysis Cell Lysis in IP Buffer start->lysis clarify Centrifuge to Clarify Lysate lysis->clarify ip Immunoprecipitation: Add anti-tag antibody clarify->ip capture Capture with Protein A/G Beads ip->capture wash Wash Beads (3-5x) capture->wash elute Elute Proteins with SDS-PAGE Buffer wash->elute analysis Western Blot Analysis (Probe for E6 and E6AP) elute->analysis end End: Confirm Interaction analysis->end

References

Selecting the appropriate vehicle control for EN6 in vivo studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting the appropriate vehicle control for in vivo studies involving EN6, a novel covalent autophagy activator.

Frequently Asked Questions (FAQs)

Q1: What is a vehicle control and why is it essential for in vivo studies with this compound?

A vehicle control group is a critical component of experimental design where a cohort of animals is administered the vehicle (the substance used to deliver this compound) alone, without the active compound.[1][2][3][4][5] This is crucial to differentiate the pharmacological effects of this compound from any potential biological effects caused by the delivery vehicle itself.[1][2] The vehicle control group serves as a baseline and helps to avoid misinterpretation of results due to confounding variables introduced by the vehicle.[3][4]

Q2: What are the key properties of this compound to consider for vehicle selection?

This compound is a novel covalent autophagy activator that targets the ATP6V1A subunit of the lysosomal v-ATPase.[6] Its key physicochemical properties relevant to vehicle selection are summarized in the table below.

PropertyValueSource
Molecular Weight368.34 g/mol [6]
Water SolubilityInsoluble[6]
Ethanol SolubilityInsoluble[6]
DMSO Solubility74 mg/mL (200.9 mM)[6]

Q3: What are the recommended vehicle formulations for this compound for in vivo studies?

Given this compound's insolubility in aqueous solutions, specific formulations are required for its administration. The choice of vehicle will primarily depend on the intended route of administration.

Route of AdministrationRecommended Vehicle Formulation
Oral (gavage) A homogeneous suspension in Carboxymethylcellulose sodium (CMC-Na). A concentration of ≥5 mg/mL can be achieved.[6]
Intraperitoneal (IP) / Intravenous (IV) A multi-component solution is often necessary. A common approach for compounds soluble in DMSO is to first dissolve the compound in a minimal amount of DMSO and then dilute it with other co-solvents and an aqueous component. A typical formulation could include DMSO, PEG300, Tween 80, and saline.[1]

Q4: Are there any known side effects of common vehicles that I should be aware of?

Yes, some commonly used vehicles can have intrinsic biological effects, which underscores the importance of the vehicle control group. For instance:

  • DMSO: While an excellent solvent, it has been reported to cause motor impairment in mice when used alone at high concentrations.[7][8]

  • Polyethylene glycol (PEG-400) and Propylene glycol (PG): Mixtures containing these with DMSO have also been noted to cause neuromotor toxicity in early evaluation points of experiments.[7][8]

  • Ethanol: It has been shown to stimulate the proliferation of certain cell lines, such as MCF-7 breast cancer cells.[9]

It is highly recommended to conduct a small pilot study to assess the tolerability of the chosen vehicle in your specific animal model and experimental paradigm before commencing a large-scale experiment.[1]

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Precipitation of this compound in the vehicle formulation. The solubility limit of this compound in the final formulation has been exceeded. This can happen when diluting a DMSO stock solution too rapidly or with an incompatible aqueous solution.- Ensure the final concentration of DMSO is sufficient to maintain solubility. A final concentration of 5-10% DMSO is often used, but should be minimized. - Prepare the formulation by slowly adding the aqueous component to the DMSO stock while vortexing. - Consider using co-solvents like PEG300 or surfactants like Tween 80 to improve solubility.[1]
Unexpected adverse effects in the vehicle control group (e.g., weight loss, lethargy). The vehicle itself may be causing toxicity at the administered dose and frequency.- Review the literature for known toxicities of your vehicle components in the specific animal model and route of administration.[1] - Reduce the concentration of potentially reactive components like DMSO.[1] - Refine the administration technique (e.g., volume, speed of injection/gavage) to minimize stress and physical injury.[1] - Conduct a dose-escalation study with the vehicle alone to determine the maximum tolerated dose.
High variability in experimental results. Inconsistent preparation or administration of the this compound formulation. The formulation may not be a stable solution or homogeneous suspension.- Ensure a standardized and well-documented protocol for preparing the formulation. - If using a suspension (like CMC-Na), ensure it is mixed thoroughly to achieve a homogeneous suspension before each administration.[6] - Use the formulation immediately after preparation to avoid changes in solubility or stability over time.[1]

Experimental Protocols

Protocol 1: Preparation of this compound in CMC-Na for Oral Administration

This protocol is based on the supplier's recommendation for creating a homogeneous suspension.[6]

Materials:

  • This compound powder

  • Carboxymethylcellulose sodium (CMC-Na)

  • Sterile water for injection

Procedure:

  • Prepare the desired concentration of CMC-Na solution in sterile water (e.g., 0.5% or 1% w/v). This may require heating and stirring to fully dissolve. Allow the solution to cool to room temperature.

  • Weigh the required amount of this compound powder.

  • To prepare a 5 mg/mL suspension, for example, add 5 mg of this compound to a sterile tube.

  • Add 1 mL of the prepared CMC-Na solution to the tube containing the this compound powder.

  • Vortex the mixture vigorously for several minutes until a homogeneous suspension is obtained. Visually inspect to ensure there are no large aggregates.

  • Administer the suspension to the animals immediately after preparation, ensuring the suspension is mixed well before drawing each dose.

Vehicle Control Preparation: Prepare the vehicle control by following the same procedure but without adding the this compound powder. Administer an identical volume of the CMC-Na solution to the control group animals.

Protocol 2: Preparation of this compound in a DMSO/PEG300/Tween 80/Saline Vehicle for Injection

This is a general protocol for formulating a poorly water-soluble compound for injection. The final ratios may need to be optimized for this compound.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Polyethylene glycol 300 (PEG300)

  • Tween 80 (Polysorbate 80)

  • Sterile saline (0.9% NaCl)

Procedure:

  • Weigh the required amount of this compound powder.

  • Dissolve the this compound in a minimal volume of DMSO. For example, to achieve a final formulation with 10% DMSO, dissolve the total required this compound in 1/10th of the final volume with DMSO.

  • In a separate tube, mix the co-solvents. For a final formulation of 10% DMSO, 40% PEG300, and 5% Tween 80, mix 4 parts PEG300 and 0.5 parts Tween 80.

  • Slowly add the co-solvent mixture to the this compound/DMSO solution while vortexing.

  • Slowly add the sterile saline to reach the final desired volume while continuously mixing.

  • Visually inspect the final solution to ensure it is clear and free of precipitation.

  • Administer the solution immediately after preparation.

Vehicle Control Preparation: Prepare the vehicle control by mixing the same final concentrations of DMSO, PEG300, Tween 80, and saline without adding this compound. Administer an identical volume to the control group animals.

Visualizations

experimental_workflow cluster_prep Formulation Preparation cluster_analysis Analysis This compound This compound Powder EN6_Formulation This compound Formulation This compound->EN6_Formulation Vehicle Vehicle (e.g., CMC-Na, DMSO/PEG300) Vehicle->EN6_Formulation Vehicle_Control Vehicle Control Vehicle->Vehicle_Control Admin_Treat Administer This compound Formulation EN6_Formulation->Admin_Treat Admin_Control Administer Vehicle Control Vehicle_Control->Admin_Control Treatment_Group Treatment Group Control_Group Control Group Data_Collection Data Collection (e.g., tumor volume, biomarkers) Admin_Treat->Data_Collection Admin_Control->Data_Collection Comparison Compare Results Data_Collection->Comparison signaling_pathway This compound This compound vATPase v-ATPase (ATP6V1A subunit) This compound->vATPase Covalently binds Cys277 Lysosome Lysosomal Acidification (Inhibited) vATPase->Lysosome Inhibition Autophagy Autophagic Flux (Blocked) Lysosome->Autophagy Impairment Cell_Death Cellular Stress & Potential Cell Death Autophagy->Cell_Death decision_tree Start Select Vehicle for this compound Route Route of Administration? Start->Route Oral Oral (Gavage) Route->Oral Oral Injectable Injectable (IP, IV, SC) Route->Injectable Injectable CMC Use CMC-Na Suspension Oral->CMC Multi Use Multi-component Solution Injectable->Multi Pilot Conduct Pilot Tolerability Study CMC->Pilot Multi->Pilot Proceed Proceed with Main Study Pilot->Proceed Tolerated Optimize Optimize Formulation Pilot->Optimize Not Tolerated Optimize->Pilot

References

Technical Support Center: Troubleshooting Variability in EN6 Experimental Results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address variability in experimental results involving two distinct molecules referred to as "EN6": the papillomavirus E6 oncoprotein and the chemical compound This compound, a novel autophagy activator . Please select the relevant section below based on your research focus.

Section 1: Papillomavirus E6 Oncoprotein

The E6 oncoprotein, particularly from high-risk human papillomaviruses (HPVs), is a key factor in cervical and other anogenital cancers.[1] It primarily functions by forming a complex with the E3 ubiquitin ligase E6-associated protein (E6-AP), which then targets various cellular proteins, most notably the tumor suppressor p53, for degradation.[1][2] Experiments involving HPV E6 often include immunoprecipitation to study protein interactions and Western blotting to analyze protein levels.

Troubleshooting Guide: E6 Immunoprecipitation (IP) and Western Blotting

Variability in immunoprecipitation and Western blotting experiments can arise from multiple factors, from sample preparation to antibody performance. Below is a guide to address common issues.

Common Issues and Solutions for E6 IP and Western Blotting

Problem Potential Cause Recommended Solution
No or Weak Signal of E6 or Interacting Partner (e.g., p53) Low abundance of the target protein. Increase the amount of cell lysate used for the immunoprecipitation.[3][4] Consider using a positive control lysate from cells known to express high levels of E6.[5]
Inefficient antibody binding. Ensure the antibody is validated for immunoprecipitation. Use the recommended antibody concentration, or perform a titration to find the optimal concentration.[3] Polyclonal antibodies often perform better in IP than monoclonal antibodies.[3][6]
Poor protein transfer during Western blotting. Verify transfer efficiency by staining the membrane with Ponceau S after transfer.[7] Ensure the transfer buffer composition is correct, especially the methanol concentration for PVDF membranes.[8]
Degradation of target protein. Always use fresh protease and phosphatase inhibitors in your lysis buffer.[3][5] Keep samples on ice or at 4°C throughout the experiment.[4]
High Background on Western Blot Antibody concentration is too high. Reduce the concentration of the primary and/or secondary antibody.[7][8]
Insufficient blocking. Increase the blocking time or the concentration of the blocking agent (e.g., 5% non-fat milk or BSA).[5][7]
Inadequate washing. Increase the number and duration of wash steps.[7][9] Adding a detergent like Tween-20 to the wash buffer can also help.[7]
Non-specific Bands Antibody cross-reactivity. Use affinity-purified antibodies.[8] Consider performing a BLAST search to check for potential cross-reactivity of your antibody with other proteins.
Protein aggregation. Ensure complete denaturation of the sample by boiling in Laemmli buffer.[8]
Inconsistent Results Between Replicates Uneven protein loading. Quantify protein concentration accurately before loading. Use a loading control (e.g., GAPDH, β-actin) to normalize the data.
Variability in sample preparation. Standardize the cell lysis and sample handling procedures across all samples.
Experimental Workflow and Logic

Below are diagrams illustrating a typical experimental workflow for studying E6 protein interactions and a logical diagram for troubleshooting common issues.

experimental_workflow_e6 start Cell Culture (e.g., HPV-positive cell line) lysis Cell Lysis with Protease/Phosphatase Inhibitors start->lysis quant Protein Quantification lysis->quant ip Immunoprecipitation with anti-E6 antibody quant->ip wash Wash beads to remove non-specific binding ip->wash elute Elute bound proteins wash->elute sds SDS-PAGE elute->sds transfer Western Blot Transfer sds->transfer block Blocking transfer->block primary_ab Incubation with Primary Antibody (e.g., anti-p53) block->primary_ab secondary_ab Incubation with Secondary Antibody primary_ab->secondary_ab detect Detection secondary_ab->detect end Analysis of Protein Interaction detect->end

Fig 1. Experimental workflow for E6 co-immunoprecipitation.

troubleshooting_logic_e6 start Problem with E6 IP/Western Blot no_signal No/Weak Signal start->no_signal high_bg High Background start->high_bg non_specific Non-specific Bands start->non_specific check_protein Check Protein Input & Quality no_signal->check_protein Is protein expression confirmed? check_ab Check Antibody Performance no_signal->check_ab Is antibody validated for IP/WB? check_transfer Check Western Transfer no_signal->check_transfer Was transfer efficient? optimize_blocking Optimize Blocking high_bg->optimize_blocking Is blocking sufficient? optimize_washing Optimize Washing high_bg->optimize_washing Are washes stringent enough? optimize_ab_conc Optimize Antibody Concentration high_bg->optimize_ab_conc Is antibody concentration too high? non_specific->optimize_washing Are washes stringent enough? non_specific->optimize_ab_conc Is antibody concentration optimized?

Fig 2. Troubleshooting logic for E6 experiments.

Section 2: this compound, the Autophagy Activator

This compound is a novel covalent activator of autophagy that functions by targeting the ATP6V1A subunit of the lysosomal vacuolar H+-ATPase (v-ATPase).[10] This interaction inhibits mTORC1 signaling and enhances lysosomal acidification.[11] Research involving this compound typically utilizes Western blotting to assess the phosphorylation status of mTORC1 pathway proteins and the levels of autophagy markers, as well as kinase assays to measure enzyme activity.

Troubleshooting Guide: this compound-Induced Autophagy and Kinase Assays

Experiments with this compound can be sensitive to various factors that influence enzyme kinetics and cellular responses. This guide addresses common sources of variability.

Common Issues and Solutions for this compound Experiments

Problem Potential Cause Recommended Solution
Inconsistent Autophagy Induction This compound degradation. Prepare fresh dilutions of this compound in your assay buffer before each experiment. Store the stock solution at -20°C.[12]
Cellular health and confluency. Ensure cells are healthy and in the logarithmic growth phase. Cell density can affect mTORC1 activity and autophagy.
Variability in treatment conditions. Standardize incubation times and temperatures. Ensure consistent mixing of reagents.[12]
High Variability in Kinase Assay Replicates Pipetting inaccuracies. Use calibrated pipettes and appropriate techniques, especially for small volumes.[12]
Inadequate reagent mixing. Ensure all components are thoroughly mixed before and after addition to the assay plate.[12]
"Edge effects" in microplates. Avoid using the outermost wells of the plate, or fill them with buffer or water to minimize evaporation.[12]
No or Weak Signal in Kinase Assay Inactive kinase enzyme. Aliquot the enzyme upon receipt and store at the recommended temperature to avoid freeze-thaw cycles.[12]
Sub-optimal ATP concentration. Use an ATP concentration that is appropriate for the specific kinase and assay format.[12]
Incorrect assay buffer. Ensure the buffer composition (pH, salt concentration) is optimal for the kinase of interest.
Signaling Pathway and Experimental Logic

The following diagrams illustrate the signaling pathway affected by this compound and the logical steps for troubleshooting kinase assay results.

en6_signaling_pathway This compound This compound vATPase v-ATPase (ATP6V1A subunit) This compound->vATPase covalently binds mTORC1 mTORC1 vATPase->mTORC1 inhibits Lysosomal_Acid Lysosomal Acidification vATPase->Lysosomal_Acid enhances Autophagy Autophagy Induction mTORC1->Autophagy negatively regulates

Fig 3. Simplified this compound signaling pathway.

kinase_assay_troubleshooting start Inconsistent Kinase Assay Results high_cv High CV in Replicates start->high_cv low_signal Low Signal/Activity start->low_signal control_fail Control Failure start->control_fail check_pipetting Verify Pipetting Accuracy high_cv->check_pipetting check_mixing Ensure Thorough Mixing high_cv->check_mixing check_edge Address Edge Effects high_cv->check_edge check_enzyme Confirm Enzyme Activity low_signal->check_enzyme check_substrate Verify Substrate Quality low_signal->check_substrate check_atp Optimize ATP Concentration low_signal->check_atp control_fail->check_enzyme check_reagents Validate All Reagents control_fail->check_reagents

Fig 4. Troubleshooting logic for kinase assays.
Detailed Methodologies

For detailed, step-by-step protocols, please refer to the manufacturer's instructions for your specific antibodies, kinase assay kits, and other reagents. General protocols for the techniques mentioned are widely available in standard molecular biology manuals. Always optimize conditions for your specific experimental setup.

References

Technical Support Center: EN6 and Lysosomal Membrane Permeability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing EN6. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you control for and understand the effects of this compound on lysosomal membrane permeability (LMP) in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a novel covalent autophagy activator. Its primary mechanism is the targeting of cysteine 277 in the ATP6V1A subunit of the lysosomal vacuolar H+-ATPase (v-ATPase)[1][2]. This interaction enhances the activity of the v-ATPase, leading to increased acidification of the lysosome[1][3][4][5]. This hyper-acidification, in turn, inhibits mTORC1 signaling at the lysosomal surface, a key step in the induction of autophagy[1][2][4][5][6].

EN6_Mechanism This compound This compound vATPase v-ATPase (ATP6V1A subunit) This compound->vATPase Covalently binds & activates Lysosome Lysosomal Lumen (Increased Acidification) vATPase->Lysosome ↑ H+ pumping mTORC1 mTORC1 Signaling Lysosome->mTORC1 Inhibits Autophagy Autophagy Induction mTORC1->Autophagy Relieves inhibition of

Q2: Does this compound directly cause lysosomal membrane permeability (LMP)?

Currently, there is no direct evidence to suggest that this compound's primary mechanism of activating v-ATPase and increasing lysosomal acidification directly induces lysosomal membrane permeability. LMP is the leakage of lysosomal contents into the cytosol and can be triggered by a variety of stimuli, including reactive oxygen species (ROS), lysosomotropic detergents, and certain drugs[7][8][9]. While extreme changes in lysosomal pH could theoretically affect membrane stability, this has not been established as a direct effect of this compound.

Q3: Why should I be concerned about LMP in my experiments with this compound?

While this compound is not a known inducer of LMP, it is crucial to monitor lysosomal integrity in your experiments for several reasons:

  • Off-target effects: High concentrations of any compound can lead to off-target effects.

  • Cellular context: The stability of lysosomes can vary between cell types, and some may be more susceptible to stress-induced LMP[3].

  • Experimental conditions: Other components of your experimental system could independently induce LMP.

  • Downstream consequences: If LMP does occur, the release of lysosomal enzymes like cathepsins can trigger cell death pathways, which could confound the interpretation of results related to autophagy[3][10][11].

Q4: How can I test for LMP in my this compound-treated cells?

Several well-established assays can be used to detect LMP. The most common and sensitive methods include:

  • Galectin-3 Puncta Formation Assay: This is a highly sensitive method where the cytosolic protein galectin-3 translocates to and forms puncta on damaged lysosomes[8][11][12][13][14][15][16][17].

  • Acridine Orange Relocation Assay: Acridine orange is a fluorescent dye that accumulates in acidic compartments like lysosomes, emitting red fluorescence. Upon LMP, it leaks into the cytosol and nucleus, where it emits green fluorescence[18][19][20][21][22].

  • Cathepsin Release Assay: This method measures the activity of lysosomal proteases, such as cathepsin B or D, in the cytosolic fraction of the cell[1][4][7][23][24].

Troubleshooting Guide

Problem: I am observing increased cell death in my this compound-treated cells and suspect LMP.

Solution: It is important to determine if the observed cell death is a consequence of this compound-induced autophagy or a result of LMP. The following steps will help you troubleshoot this issue.

Troubleshooting_Workflow Start Observe Unexpected Cell Death with this compound Treatment TestLMP 1. Perform LMP Assays (Galectin-3, Acridine Orange, Cathepsin Release) Start->TestLMP LMP_Detected LMP Detected TestLMP->LMP_Detected NoLMP No LMP Detected TestLMP->NoLMP Controls 2. Use Pharmacological/Genetic Controls - Cathepsin inhibitors (e.g., Pepstatin A) - ROS scavengers (e.g., N-acetylcysteine) - Test this compound concentration range LMP_Detected->Controls ConclusionAutophagy Conclusion: Cell death is likely due to This compound-mediated autophagy. NoLMP->ConclusionAutophagy Rescue Cell Death Rescued? Controls->Rescue ConclusionLMP Conclusion: Cell death is likely due to LMP. Rescue->ConclusionLMP Yes Reassess Reassess Experiment: - Check for other stressors - Optimize this compound concentration Rescue->Reassess No

Step 1: Confirm the presence of LMP.

  • Utilize one or more of the recommended LMP assays to determine if lysosomal integrity is compromised in your this compound-treated cells. Compare the results to a vehicle-treated control and a positive control for LMP (e.g., L-leucyl-L-leucine methyl ester (LLOMe) or chloroquine).

Step 2: Use pharmacological inhibitors as controls.

  • If LMP is detected, co-treat your cells with this compound and an inhibitor of LMP-induced cell death. This will help to determine if the observed cell death is a direct result of LMP.

Control Type Inhibitor Target Typical Working Concentration
Cathepsin D Inhibitor Pepstatin ACathepsin D10-100 µM
Cysteine Cathepsin Inhibitor E-64dPan-cysteine cathepsins10-50 µM
Cathepsin B Inhibitor CA-074MeCathepsin B10-20 µM
ROS Scavenger N-acetylcysteine (NAC)Reactive Oxygen Species1-10 mM

Step 3: Analyze the results.

  • If the inhibitor rescues the cell death phenotype: This suggests that the observed cell death is, at least in part, mediated by LMP and the release of lysosomal contents.

  • If the inhibitor does not rescue the cell death phenotype: The observed cell death is likely a consequence of this compound's primary effect on autophagy, and not due to LMP.

Experimental Protocols

Protocol 1: Galectin-3 Puncta Formation Assay for LMP

This assay visualizes the translocation of cytosolic galectin-3 to the lumen of damaged lysosomes.

Materials:

  • Cells cultured on glass coverslips

  • This compound treatment solution

  • Positive control for LMP (e.g., 1 mM LLOMe for 1-2 hours)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody: anti-Galectin-3

  • Secondary antibody: fluorescently-conjugated anti-species IgG

  • Lysosomal marker (optional): anti-LAMP1 antibody and corresponding secondary antibody

  • Nuclear stain (e.g., DAPI or Hoechst)

  • Fluorescence microscope

Procedure:

  • Treat cells with this compound, vehicle control, and positive control for the desired time.

  • Wash cells twice with PBS.

  • Fix cells with 4% PFA for 15 minutes at room temperature.

  • Wash cells three times with PBS.

  • Permeabilize cells with permeabilization buffer for 10 minutes.

  • Wash cells three times with PBS.

  • Block with blocking buffer for 1 hour at room temperature.

  • Incubate with primary anti-Galectin-3 antibody (and anti-LAMP1, if used) in blocking buffer overnight at 4°C.

  • Wash cells three times with PBS.

  • Incubate with fluorescently-conjugated secondary antibody (or antibodies) in blocking buffer for 1 hour at room temperature, protected from light.

  • Wash cells three times with PBS.

  • Stain nuclei with DAPI or Hoechst for 5 minutes.

  • Wash cells twice with PBS.

  • Mount coverslips on slides and image using a fluorescence microscope.

Data Analysis: Quantify the number of cells with distinct galectin-3 puncta. A cell is typically considered positive if it has 5 or more puncta.

Treatment % of Cells with Galectin-3 Puncta
Vehicle Control< 5%
This compound (Test Concentration)User-determined value
Positive Control (LLOMe)> 80%
Protocol 2: Acridine Orange (AO) Relocation Assay

This assay measures the leakage of AO from lysosomes into the cytosol.

Materials:

  • Cells cultured in a black, clear-bottom 96-well plate

  • This compound treatment solution

  • Acridine Orange (5 µg/mL in complete media)

  • PBS

  • Fluorescence plate reader or fluorescence microscope

Procedure:

  • Treat cells with this compound and controls for the desired time.

  • Remove media and stain cells with AO solution for 15 minutes at 37°C.

  • Wash cells twice with PBS.

  • Add PBS or imaging buffer to the wells.

  • Measure fluorescence using either a fluorescence microscope or a plate reader.

    • Microscopy: Healthy cells will show bright red punctate fluorescence in lysosomes. Cells with LMP will show a decrease in red fluorescence and an increase in diffuse green fluorescence in the cytoplasm and nucleus.

    • Plate Reader: Measure red fluorescence (Ex/Em: ~488/650 nm) and green fluorescence (Ex/Em: ~488/530 nm).

Data Analysis: Calculate the ratio of red to green fluorescence intensity. A decrease in this ratio indicates LMP.

Treatment Red/Green Fluorescence Ratio (Arbitrary Units)
Vehicle Control1.0 (Normalized)
This compound (Test Concentration)User-determined value
Positive Control (Chloroquine)< 0.5
Protocol 3: Cytosolic Cathepsin Activity Assay

This assay quantifies the activity of released lysosomal proteases in the cytosol.

Materials:

  • Cell pellet from treated cells

  • Digitonin-based cytosol extraction buffer (e.g., 25 µg/mL digitonin)

  • Total lysis buffer (e.g., 250 µg/mL digitonin or RIPA buffer)

  • Cathepsin B substrate (e.g., Z-Arg-Arg-AMC)

  • Assay buffer (pH 6.0)

  • Fluorometric plate reader

Procedure:

  • Treat cells, harvest, and wash with cold PBS.

  • Resuspend one aliquot of cells in cytosol extraction buffer and incubate on ice for 10 minutes to selectively permeabilize the plasma membrane.

  • Centrifuge to pellet the remaining organelles and collect the supernatant (cytosolic fraction).

  • Resuspend a second aliquot of cells in total lysis buffer to obtain the total cellular lysate.

  • In a 96-well plate, add the cytosolic fraction or total lysate to the assay buffer.

  • Add the fluorogenic cathepsin substrate.

  • Measure the increase in fluorescence over time using a plate reader (Ex/Em for AMC: ~360/460 nm).

Data Analysis: Calculate the ratio of cathepsin activity in the cytosolic fraction to the total cellular activity. An increase in this ratio indicates cathepsin release due to LMP.

Treatment Cytosolic/Total Cathepsin Activity (%)
Vehicle Control< 10%
This compound (Test Concentration)User-determined value
Positive Control (LLOMe)> 50%

LMP_Signaling Stimulus LMP-Inducing Stimulus (e.g., ROS, Detergents) LMP Lysosomal Membrane Permeabilization (LMP) Stimulus->LMP Cathepsins Release of Cathepsins (e.g., B, D) into Cytosol LMP->Cathepsins Bid Bid Cathepsins->Bid Cleavage Caspases Caspase Activation Cathepsins->Caspases Direct activation (in some contexts) tBid tBid Bid->tBid Mitochondria Mitochondrial Outer Membrane Permeabilization tBid->Mitochondria Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis

References

Technical Support Center: Optimizing EN6 Treatment in Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: "EN6" is treated as a hypothetical cytotoxic agent for the purpose of this guide. The following recommendations are based on general principles for optimizing the incubation time of novel cytotoxic compounds in cell line-based assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of optimizing the incubation time for this compound treatment?

The primary goal is to identify a time point that allows for the observation of a significant and reproducible cytotoxic effect of this compound. This optimal time should be long enough for the compound to exert its biological activity but short enough to avoid secondary effects, such as cell detachment due to excessive cell death or nutrient depletion in the culture medium.

Q2: What is a typical starting range for incubation time when testing a new compound like this compound?

A common starting point for a time-course experiment is to test a range of incubation times, such as 12, 24, 48, and 72 hours.[1][2] This range usually captures various cellular responses, from early signaling events to commitment to apoptosis and secondary necrosis. For some fast-acting compounds, shorter time points (e.g., 4, 6, 8 hours) may be necessary, while for slow-acting agents, longer incubations (e.g., 96 hours or more) might be required.[3]

Q3: How does the mechanism of action of this compound influence the choice of incubation time?

The mechanism of action is a critical factor. For instance:

  • DNA damaging agents: May require longer incubation times to allow for the accumulation of DNA damage and the subsequent activation of cell death pathways.[3]

  • Receptor antagonists/agonists: Effects might be observable at earlier time points as they often trigger rapid signaling cascades.

  • Metabolic inhibitors: The depletion of essential metabolites can take several hours, suggesting intermediate to long incubation times.

Q4: Should I change the media during a long incubation period?

For incubation times exceeding 48-72 hours, it is advisable to consider a media change. This helps to replenish depleted nutrients and remove waste products, ensuring that the observed cell death is a direct result of this compound treatment and not due to poor culture conditions. However, if this compound is unstable or has a short half-life in the media, a media change could also remove the active compound. The stability of this compound in culture media should be considered.[1]

Q5: Can the optimal incubation time vary between different cell lines?

Yes, absolutely. Different cell lines have varying doubling times, metabolic rates, and sensitivities to cytotoxic agents.[4] A time point that is optimal for a rapidly dividing cell line like HeLa might be too short for a slower-growing line such as MCF-7. Therefore, it is crucial to optimize the incubation time for each specific cell line being tested.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
No significant cell death observed at any time point. 1. Suboptimal Incubation Time: The incubation period may be too short for this compound to induce a measurable response.[1]2. Inappropriate Concentration: The concentration of this compound may be too low to be effective.[1]3. Cell Line Resistance: The cell line may be resistant to the cytotoxic effects of this compound.[1]4. Compound Instability: this compound may be degrading in the cell culture medium over time.[1]1. Perform a broader time-course experiment: Extend the incubation times (e.g., up to 96 or 120 hours).2. Perform a dose-response experiment: Test a wider range of this compound concentrations to determine the IC50 value.[1]3. Use a positive control: Include a known cytotoxic agent to confirm that the cell line is responsive to apoptosis-inducing stimuli.4. Use freshly prepared solutions: Prepare this compound solutions immediately before each experiment.[1]
High variability between replicates. 1. Inconsistent Cell Seeding: Uneven cell numbers across wells.[1]2. Edge Effects: Wells on the perimeter of the plate may experience different environmental conditions.[1]3. Pipetting Errors: Inaccurate pipetting of this compound or assay reagents.[1]1. Ensure a homogeneous cell suspension: Thoroughly mix the cells before seeding.2. Minimize edge effects: Avoid using the outer wells of the microplate for experimental samples; fill them with sterile PBS or media instead.[1]3. Use calibrated pipettes: Ensure pipettes are properly calibrated and use consistent pipetting techniques.[1]
Nearly 100% cell death at the earliest time point. 1. This compound concentration is too high: The dose is acutely toxic to the cells.2. Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be at a toxic concentration.[1]1. Perform a dose-response experiment: Test a range of lower this compound concentrations.2. Include a vehicle control: Treat cells with the same concentration of the solvent alone to assess its toxicity.[1]
Cell morphology changes are observed, but viability assays show no significant effect. 1. This compound induces senescence or cell cycle arrest, not apoptosis: The cells are viable but not proliferating.2. Assay incompatibility: The chosen viability assay may not be sensitive to the specific cellular changes induced by this compound.1. Use complementary assays: Employ assays that measure cell proliferation (e.g., BrdU incorporation) or senescence (e.g., β-galactosidase staining).2. Use a direct cytotoxicity assay: Consider an assay that measures membrane integrity, such as an LDH release assay.[4]

Experimental Protocols

Protocol: Determining Optimal Incubation Time using an MTT Assay

This protocol outlines a time-course experiment to determine the optimal incubation time for this compound treatment using a colorimetric MTT assay, which measures cell metabolic activity as an indicator of viability.[4]

Materials:

  • Target cell line

  • Complete culture medium

  • This compound stock solution (dissolved in an appropriate solvent, e.g., DMSO)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells, then resuspend them in complete culture medium to achieve a single-cell suspension.

    • Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[2]

  • Compound Treatment:

    • Prepare a working solution of this compound at a concentration known to induce a sub-maximal effect (e.g., the approximate IC75 or IC90 from a preliminary dose-response experiment).

    • Include the following controls:

      • Untreated Control: Cells treated with medium only.

      • Vehicle Control: Cells treated with the same concentration of the solvent used to dissolve this compound.[5]

    • Remove the old medium and add 100 µL of the this compound solution or control solutions to the respective wells.

  • Incubation:

    • Incubate the plates for different time points (e.g., 12, 24, 48, and 72 hours). Use a separate plate for each time point to avoid disturbing the cells.

  • MTT Assay:

    • At the end of each incubation period, add 20 µL of MTT reagent to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.[4]

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes.

  • Data Acquisition and Analysis:

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability for each time point relative to the untreated control.

    • The optimal incubation time is the point at which a significant and reproducible cytotoxic effect is observed.

Signaling Pathways and Workflows

Hypothetical Signaling Pathway for this compound-Induced Apoptosis

The following diagram illustrates a plausible signaling pathway through which this compound might induce apoptosis. In this model, this compound acts as a DNA-damaging agent, triggering the intrinsic apoptosis pathway.

EN6_Apoptosis_Pathway Hypothetical this compound-Induced Apoptosis Pathway This compound This compound DNA_Damage DNA Damage This compound->DNA_Damage p53 p53 Activation DNA_Damage->p53 Bax_Bak Bax/Bak Activation p53->Bax_Bak Mitochondria Mitochondria Bax_Bak->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase3 Caspase-3 Activation Apoptosome->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothetical pathway of this compound-induced apoptosis.

Experimental Workflow for Optimizing Incubation Time

This diagram outlines the logical steps for determining the optimal incubation time for this compound treatment.

Optimization_Workflow Workflow for Optimizing this compound Incubation Time Start Start: Select Cell Line and this compound Concentration Seed_Cells Seed Cells in 96-well Plates Start->Seed_Cells Treat_Cells Treat with this compound, Vehicle, and Media Controls Seed_Cells->Treat_Cells Incubate Incubate for Different Time Points (e.g., 12, 24, 48, 72h) Treat_Cells->Incubate Viability_Assay Perform Cell Viability Assay (e.g., MTT) Incubate->Viability_Assay Analyze_Data Analyze Data: Calculate % Viability vs. Control Viability_Assay->Analyze_Data Decision Is there a significant and reproducible effect? Analyze_Data->Decision Optimal_Time Select Optimal Incubation Time Decision->Optimal_Time Yes Troubleshoot Troubleshoot: Adjust Concentration or Time Range Decision->Troubleshoot No Troubleshoot->Start

Caption: Workflow for optimizing this compound incubation time.

References

Validation & Comparative

A Head-to-Head Comparison: EN6 and Rapamycin for Autophagy Induction

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for potent and specific autophagy inducers is of paramount importance. Autophagy, a fundamental cellular recycling process, is implicated in a myriad of physiological and pathological states, making its modulation a key therapeutic strategy. This guide provides an objective comparison of two prominent autophagy inducers: the established mTOR inhibitor, rapamycin, and the novel v-ATPase ligand, EN6.

This comparison guide delves into their mechanisms of action, presents a quantitative analysis of their efficacy based on in vivo experimental data, and provides detailed protocols for the key assays used to evaluate their activity.

Mechanism of Action: Two distinct routes to mTORC1 inhibition

Both this compound and rapamycin induce autophagy primarily through the inhibition of the mechanistic Target of Rapamycin Complex 1 (mTORC1), a central regulator of cell growth and metabolism. However, they achieve this through distinct molecular mechanisms.

Rapamycin , a well-characterized macrolide, acts as a direct allosteric inhibitor of mTORC1. It forms a complex with the intracellular protein FKBP12, and this complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, leading to the inhibition of its kinase activity. This prevents the phosphorylation of downstream mTORC1 substrates, thereby initiating the autophagy cascade.

This compound , a small-molecule activator of autophagy, employs a more indirect route to mTORC1 inhibition. It covalently targets cysteine 277 in the ATP6V1A subunit of the lysosomal vacuolar H+-ATPase (v-ATPase). This modification uncouples the v-ATPase from the Rag GTPases, which are essential for the recruitment and activation of mTORC1 at the lysosomal surface. By disrupting this interaction, this compound effectively blocks mTORC1 signaling.[1]

Quantitative Efficacy: An In Vivo Comparison

A direct comparison of this compound and rapamycin in a mouse model provides valuable insights into their relative efficacy in vivo. In one study, C57BL/6 male mice were treated intraperitoneally with either a vehicle, rapamycin (10 mg/kg), or this compound (50 mg/kg) for 4 hours. The effects on key autophagy markers and mTORC1 signaling were then assessed in heart and skeletal muscle tissues via Western blotting.[1]

Parameter Tissue Rapamycin (10 mg/kg) This compound (50 mg/kg) Vehicle
LC3B-II Levels (Fold Change) Heart~2.5~3.01.0
Skeletal Muscle~2.0~2.51.0
p62 Levels (Fold Change) HeartNot significantly changed~0.61.0
Skeletal MuscleNot significantly changed~0.71.0
p-S6 (S240/244) / S6 (Fold Change) Heart~0.1~0.11.0
Skeletal Muscle~0.1~0.11.0
p-4EBP1 (T37/46) / 4EBP1 (Fold Change) HeartNot significantly changed~0.41.0
Skeletal MuscleNot significantly changed~0.51.0
p-ULK1 (S757) / ULK1 (Fold Change) HeartNot significantly changed~0.51.0
Skeletal Muscle~0.6~0.51.0

Data is estimated from graphical representations in the source publication and presented as approximate fold changes relative to the vehicle control. For precise values, refer to the original publication.[1]

These in vivo findings suggest that at the tested doses, both this compound and rapamycin are potent inducers of autophagy, as evidenced by the significant increase in LC3B-II levels. Notably, this compound demonstrated a more pronounced effect on the degradation of the autophagy substrate p62. Both compounds effectively inhibited the phosphorylation of the mTORC1 substrate S6. However, this compound showed a stronger inhibitory effect on the phosphorylation of 4EBP1 and ULK1 compared to rapamycin under these experimental conditions.

Signaling Pathways and Experimental Workflow

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

EN6_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cell cluster_lysosome Lysosome This compound This compound v-ATPase (ATP6V1A) v-ATPase (ATP6V1A) This compound->v-ATPase (ATP6V1A) Covalently binds Cys277 Rag GTPases Rag GTPases v-ATPase (ATP6V1A)->Rag GTPases Uncouples mTORC1 mTORC1 Rag GTPases->mTORC1 Activates Autophagy Induction Autophagy Induction mTORC1->Autophagy Induction Inhibits

Caption: Signaling pathway of this compound for autophagy induction.

Rapamycin_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cell Rapamycin Rapamycin FKBP12 FKBP12 Rapamycin->FKBP12 Binds mTORC1 mTORC1 FKBP12->mTORC1 Binds to FRB domain Autophagy Induction Autophagy Induction mTORC1->Autophagy Induction Inhibits

Caption: Signaling pathway of Rapamycin for autophagy induction.

Experimental_Workflow Cell/Animal Treatment Cell/Animal Treatment Protein Extraction Protein Extraction Cell/Animal Treatment->Protein Extraction (e.g., this compound or Rapamycin) Protein Quantification Protein Quantification Protein Extraction->Protein Quantification SDS-PAGE SDS-PAGE Protein Quantification->SDS-PAGE (e.g., BCA or Bradford) Western Blot Western Blot SDS-PAGE->Western Blot Antibody Incubation Antibody Incubation Western Blot->Antibody Incubation (Primary & Secondary) Detection & Analysis Detection & Analysis Antibody Incubation->Detection & Analysis (e.g., ECL)

Caption: General experimental workflow for autophagy analysis.

Experimental Protocols

Accurate assessment of autophagy induction is critical for comparing the efficacy of compounds like this compound and rapamycin. The following are detailed methodologies for the key experiments cited.

Western Blot Analysis of LC3-I to LC3-II Conversion

This protocol is a cornerstone for monitoring autophagy, as the conversion of the cytosolic form of LC3 (LC3-I) to the autophagosome-associated form (LC3-II) is a hallmark of autophagy induction.

a. Cell/Tissue Lysis:

  • After treatment with this compound, rapamycin, or vehicle, wash cells or tissues with ice-cold PBS.

  • Lyse cells or homogenized tissues in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease inhibitor cocktail.[2]

  • Incubate the lysate on ice for 30 minutes with occasional vortexing.

  • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.[2]

b. SDS-PAGE and Western Blotting:

  • Prepare protein samples by adding Laemmli sample buffer and boiling for 5 minutes.

  • Load 20-30 µg of protein per lane onto a 12% or 15% polyacrylamide gel.[2]

  • Perform electrophoresis to separate the proteins.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.[2]

  • Incubate the membrane with a primary antibody against LC3 overnight at 4°C.[2]

  • Wash the membrane three times with TBST.

  • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[2]

  • Wash the membrane three times with TBST.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[2]

c. Data Analysis:

  • Quantify the band intensities for LC3-I and LC3-II using densitometry software (e.g., ImageJ).

  • The ratio of LC3-II to a loading control (e.g., β-actin or GAPDH) is often used to assess the level of autophagy. An increase in this ratio indicates autophagy induction.

p62/SQSTM1 Degradation Assay

p62 is a protein that is selectively degraded during autophagy. Therefore, a decrease in its levels serves as an indicator of autophagic flux.

a. Sample Preparation and Western Blotting:

  • Follow the same procedure for cell/tissue lysis, protein quantification, and Western blotting as described for the LC3 assay.

  • Use a primary antibody specific for p62/SQSTM1.

b. Data Analysis:

  • Quantify the band intensity for p62 and a loading control.

  • A decrease in the p62/loading control ratio upon treatment with an autophagy inducer indicates an increase in autophagic flux.[3]

mTORC1 Substrate Phosphorylation Assay

This assay assesses the inhibition of mTORC1 activity by measuring the phosphorylation status of its downstream substrates, such as S6 ribosomal protein, 4E-BP1, and ULK1.

a. Sample Preparation and Western Blotting:

  • Follow the same procedure for cell/tissue lysis and protein quantification as described above.

  • Perform Western blotting as previously detailed.

  • Use primary antibodies that specifically recognize the phosphorylated forms of the mTORC1 substrates (e.g., phospho-S6 (Ser240/244), phospho-4E-BP1 (Thr37/46), phospho-ULK1 (Ser757)) and antibodies that recognize the total protein levels of these substrates.[4]

b. Data Analysis:

  • Quantify the band intensities for both the phosphorylated and total forms of each substrate.

  • Calculate the ratio of the phosphorylated protein to the total protein. A decrease in this ratio indicates inhibition of mTORC1 signaling.[4]

Conclusion

Both this compound and rapamycin are effective inducers of autophagy through the inhibition of mTORC1. While rapamycin acts as a direct inhibitor, this compound offers a novel mechanism by targeting the v-ATPase. The in vivo data presented here suggests that this compound may have a more pronounced effect on autophagic flux, as indicated by the significant reduction in p62 levels, and a broader inhibitory profile on mTORC1 substrates compared to rapamycin at the tested doses.

The choice between this compound and rapamycin will depend on the specific research question and experimental context. For researchers investigating the direct consequences of mTORC1 inhibition, rapamycin remains a valuable tool. For those exploring alternative mechanisms of autophagy induction and mTORC1 regulation, particularly those involving the lysosome, this compound presents a compelling alternative. The experimental protocols provided in this guide offer a robust framework for the quantitative comparison of these and other autophagy-inducing compounds.

References

EN6 mechanism of action compared to bafilomycin A1

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of EN6 and Bafilomycin A1 in Cellular Research

In the field of cellular biology, particularly in the study of autophagy and lysosomal function, the modulation of the vacuolar H+-ATPase (v-ATPase) is a critical experimental approach. This guide provides a detailed comparison of two key modulators of v-ATPase: this compound, a novel activator, and Bafilomycin A1, a classical inhibitor. We will explore their distinct mechanisms of action, present supporting quantitative data, and detail the experimental protocols used to elucidate their effects.

Introduction to v-ATPase Modulators

The v-ATPase is a multi-subunit proton pump responsible for acidifying intracellular organelles such as lysosomes, endosomes, and vacuoles. This acidification is essential for a multitude of cellular processes, including protein degradation, receptor-mediated endocytosis, and autophagy. Molecules that can precisely modulate v-ATPase activity are invaluable tools for researchers. Bafilomycin A1 has long been the standard for inhibiting this pump, while newer compounds like this compound offer an alternative, activating mechanism.

Mechanism of Action: A Tale of Two Effects

While both this compound and Bafilomycin A1 target the v-ATPase, their effects are diametrically opposed. Bafilomycin A1 is a potent and specific inhibitor, whereas this compound functions as a covalent activator.

This compound: An Autophagy Activator

This compound is a small-molecule activator of autophagy.[1][2] Its mechanism involves the covalent modification of the v-ATPase.

  • Target and Binding: this compound covalently binds to cysteine 277 (Cys277) in the ATP6V1A subunit, which is the catalytic 'A' subunit of the v-ATPase's V1 domain.[1][2][3]

  • Functional Effect: This binding event activates the v-ATPase, leading to increased proton pumping and further acidification of the lysosome.[1][4]

  • Downstream Signaling: The activation of v-ATPase by this compound decouples it from the Rag GTPases, which are crucial sensors of lysosomal amino acids. This disruption prevents the recruitment and activation of the mTORC1 kinase complex at the lysosomal surface.[1][2] The resulting inhibition of mTORC1 signaling is a primary trigger for the induction of autophagy.[1][2]

Bafilomycin A1: A Classical Autophagy Inhibitor

Bafilomycin A1 is a macrolide antibiotic isolated from Streptomyces species and is one of the most widely used inhibitors of v-ATPase.[5][6]

  • Target and Binding: Bafilomycin A1 binds to the V0 domain of the v-ATPase, the proton-translocating channel embedded in the membrane.[7][8] It interacts with two 'c' subunits, creating a steric hindrance that blocks the rotation of the c-ring, which is essential for proton translocation.[7]

  • Functional Effect: By preventing proton transport, Bafilomycin A1 inhibits the acidification of lysosomes and other acidic vesicles, causing their internal pH to increase.[5][9][10]

  • Downstream Signaling: The failure to acidify the lysosome has two major consequences for autophagy. First, it inactivates the pH-dependent lysosomal hydrolases that are responsible for degrading cargo. Second, it blocks the late stage of autophagy by inhibiting the fusion of autophagosomes with lysosomes.[5][8] This leads to an accumulation of autophagosomes, a hallmark of blocked autophagic flux.

Comparative Summary

FeatureThis compoundBafilomycin A1
Target ATP6V1A subunit (V1 domain) of v-ATPase[1][2][3]V0 domain (c-ring) of v-ATPase[7][8]
Binding Covalent modification of Cysteine 277[1][2]Non-covalent, blocks c-ring rotation[7]
Effect on v-ATPase Activation [1][4]Inhibition [5][6][9]
Effect on Lysosomal pH Decreases (increases acidification)[1][4]Increases (prevents acidification)[5][10]
Effect on Autophagy Activation (via mTORC1 inhibition)[1][2]Inhibition (blocks autophagosome-lysosome fusion and degradation)[5][8]
Effect on mTORC1 Inhibition (by decoupling v-ATPase from Rags)[1][2]Can indirectly activate mTOR signaling[11]

Quantitative Data Comparison

The potency and typical concentrations used for this compound and Bafilomycin A1 differ significantly, reflecting their distinct mechanisms and binding affinities.

CompoundIC50Typical In Vitro Concentration
This compound 1.7 µM (for recombinant human ATP6V1A)[3]25 µM[1]
Bafilomycin A1 0.6 - 1.5 nM (in bovine chromaffin granules)[12][13]1 - 100 nM[5][8][11]

Signaling Pathway Diagrams

To visualize the distinct mechanisms, the following diagrams illustrate the signaling pathways affected by each compound.

EN6_Mechanism cluster_lysosome Lysosome vATPase v-ATPase (ATP6V1A) Rags Rag GTPases vATPase->Rags activates vATPase->Rags Decouples X mTORC1 mTORC1 Rags->mTORC1 recruits & activates Autophagy Autophagy Induction mTORC1->Autophagy inhibits This compound This compound This compound->vATPase Covalently binds & activates (Cys277)

Caption: Mechanism of this compound action on the v-ATPase/mTORC1 pathway.

BafA1_Mechanism cluster_lysosome Lysosome vATPase v-ATPase (V0 domain) Proton H+ vATPase->Proton Blocked X Fusion Autophagosome- Lysosome Fusion vATPase->Fusion inhibits Proton->vATPase Influx Autophagy Autophagic Flux Inhibition Fusion->Autophagy BafA1 Bafilomycin A1 BafA1->vATPase Binds & Inhibits

Caption: Mechanism of Bafilomycin A1 action on lysosomal function.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize this compound and Bafilomycin A1.

ATP-Driven Proton Translocation Assay

This assay directly measures the proton-pumping activity of v-ATPase.

  • Objective: To quantify the rate of ATP-dependent proton transport into vesicles containing purified v-ATPase.

  • Methodology:

    • Purified v-ATPase is reconstituted into proteoliposomes.

    • The proteoliposomes are incubated in a buffer containing a pH-sensitive fluorescent dye (e.g., acridine orange).

    • The test compound (this compound, Bafilomycin A1, or vehicle control) is added at various concentrations.

    • The reaction is initiated by the addition of ATP and valinomycin (a K+ ionophore to dissipate the membrane potential).

    • As protons are pumped into the vesicles, the internal pH drops, causing the fluorescent dye to accumulate and its fluorescence to quench.

    • The change in fluorescence over time is monitored using a spectrophotometer (e.g., at ΔA492-540).[7] The rate of quenching is proportional to the v-ATPase activity.

  • Data Analysis: The initial rate of fluorescence quenching is calculated for each concentration. For inhibitors like Bafilomycin A1, an IC50 value is determined by plotting the percent inhibition against the log of the inhibitor concentration.[7] For activators like this compound, the fold-activation relative to the vehicle control is calculated.

Western Blot Analysis for Autophagic Flux

This widely used technique assesses the state of the autophagy pathway within cells by measuring key protein markers.

  • Objective: To determine if a compound activates autophagy or blocks its final degradation step (autophagic flux).

  • Methodology:

    • Cell Treatment: Cells are cultured and treated with the test compound (e.g., 25 µM this compound), a known inhibitor (e.g., 50 nM Bafilomycin A1), a vehicle control (DMSO), or a combination. A key comparison involves treating cells with an autophagy inducer in the presence and absence of Bafilomycin A1.[14]

    • Cell Lysis: After treatment, cells are washed and lysed in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • Protein Quantification: The total protein concentration in each lysate is determined using a standard assay (e.g., BCA assay).

    • SDS-PAGE and Transfer: Equal amounts of protein are separated by size via SDS-polyacrylamide gel electrophoresis and then transferred to a membrane (e.g., PVDF or nitrocellulose).

    • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against autophagy markers:

      • LC3B: Detects both the cytosolic form (LC3-I) and the lipidated, autophagosome-associated form (LC3-II). An increase in the LC3-II/LC3-I ratio or total LC3-II levels indicates an accumulation of autophagosomes.

      • p62/SQSTM1: An autophagy receptor that binds to ubiquitinated cargo and LC3-II, and is itself degraded in the lysosome. A decrease in p62 levels indicates successful autophagic degradation, while an accumulation suggests a blockage.[14]

    • Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, followed by an enhanced chemiluminescence (ECL) substrate for detection.

  • Data Analysis: The accumulation of LC3-II in the presence of Bafilomycin A1 compared to treatment with the compound alone indicates an increase in autophagic flux (i.e., the compound is a true autophagy enhancer).[14] If LC3-II levels do not further increase with Bafilomycin A1 co-treatment, it suggests the compound itself is a late-stage autophagy blocker.[14]

Exp_Workflow cluster_exp Experimental Workflow: Assessing Autophagic Flux A 1. Cell Culture B 2. Treatment Groups (Vehicle, this compound, BafA1, This compound+BafA1) A->B C 3. Cell Lysis & Protein Quantification B->C D 4. Western Blotting (Antibodies: LC3B, p62) C->D E 5. Imaging & Densitometry D->E F 6. Data Analysis (Compare LC3-II & p62 levels) E->F

Caption: A typical experimental workflow for comparing compound effects on autophagy.

References

Validating EN6 Target Engagement with ATP6V1A: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimental approaches to validate the target engagement of EN6 with its protein target, ATP6V1A. This compound is a covalent ligand that activates autophagy through the inhibition of mTORC1 signaling by targeting the ATP6V1A subunit of the lysosomal v-ATPase. Validating this interaction is crucial for understanding its mechanism of action and for the development of potential therapeutics.

Executive Summary

This document outlines and compares various biophysical and cell-based assays to confirm the direct binding of this compound to ATP6V1A. We present a detailed analysis of the established isotopic tandem orthogonal proteolysis-activity-based protein profiling (isoTOP-ABPP) and a competitive rhodamine-iodoacetamide displacement assay. Furthermore, we provide a comparative overview of alternative validation methods, including the Cellular Thermal Shift Assay (CETSA), Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC), detailing their principles and hypothetical application to the this compound-ATP6V1A interaction.

Data Presentation

Table 1: Comparison of this compound-ATP6V1A Target Engagement Validation Methods

MethodPrincipleKey Quantitative ReadoutThis compound-ATP6V1A Specific DataAdvantagesDisadvantages
isoTOP-ABPP Competitive chemical proteomics approach to identify and quantify cysteine-reactive compounds' targets in a cellular context.Isotopic ratio of probe-labeled peptides (light/heavy)Cysteine 277 of ATP6V1A identified as the primary target.Unbiased, proteome-wide analysis in a native cellular environment. Identifies the specific site of covalent modification.Technically complex, requires specialized mass spectrometry equipment and expertise.
IA-Rhodamine Competition Assay A biochemical assay where the test compound (this compound) competes with a fluorescently labeled iodoacetamide probe for binding to the target protein.IC50 (half-maximal inhibitory concentration)IC50 = 1.7 µM for recombinant human ATP6V1A.Relatively straightforward and quantitative. Can be performed with purified protein.In vitro assay, may not fully recapitulate the cellular environment. Does not provide information on target engagement in intact cells.
Cellular Thermal Shift Assay (CETSA) Measures the change in thermal stability of a target protein upon ligand binding in cells or cell lysates.ΔTm (change in melting temperature)Hypothetical: A positive ΔTm would indicate stabilization of ATP6V1A by this compound.Label-free, performed in a cellular context, providing evidence of target engagement in a physiological setting.Requires a specific antibody for the target protein. Can be influenced by downstream cellular events.
Surface Plasmon Resonance (SPR) A label-free optical biosensing technique that measures the binding of an analyte to a ligand immobilized on a sensor surface in real-time.KD (dissociation constant), kon (association rate), koff (dissociation rate)Hypothetical: Would provide kinetic and affinity data for the non-covalent interaction preceding the covalent bond formation.Provides real-time kinetic data (on- and off-rates). High sensitivity.Requires immobilization of one binding partner, which may affect its conformation. Covalent binding can complicate data analysis.
Isothermal Titration Calorimetry (ITC) Measures the heat change that occurs upon the binding of two molecules in solution.KD (dissociation constant), ΔH (enthalpy change), ΔS (entropy change), n (stoichiometry)Hypothetical: Would provide a complete thermodynamic profile of the initial non-covalent binding event.Label-free, solution-based measurement of binding thermodynamics. Provides stoichiometry of binding.Requires relatively large amounts of purified protein. May not be suitable for very high or very low affinity interactions. Covalent reaction can interfere with the measurement of binding equilibrium.

Experimental Protocols

Isotopic Tandem Orthogonal Proteolysis-Activity-Based Protein Profiling (isoTOP-ABPP)

Objective: To identify and quantify the cellular targets of this compound on a proteome-wide scale.

Methodology:

  • Cell Culture and Treatment: Culture cells (e.g., HEK293T) to ~80% confluency. Treat one set of cells with this compound (e.g., 50 µM for 4 hours) and a control set with DMSO.

  • Lysis and Probe Labeling: Harvest and lyse the cells. Treat the proteomes with a cysteine-reactive probe, such as iodoacetamide-alkyne (IA-alkyne), to label cysteines that are not engaged by this compound.

  • Click Chemistry: Conjugate isotopically light (for this compound-treated) and heavy (for DMSO-treated) biotin-azide tags to the alkyne-labeled proteins via copper-catalyzed azide-alkyne cycloaddition (CuAAC).

  • Protein Digestion and Enrichment: Combine the light and heavy labeled proteomes. Digest the proteins with trypsin. Enrich for biotinylated peptides using streptavidin beads.

  • Mass Spectrometry: Analyze the enriched peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify peptides and quantify the light-to-heavy isotopic ratios. A high ratio for a specific peptide indicates that this compound has blocked the labeling by the IA-alkyne probe, thus identifying a target.

IA-Rhodamine Competition Assay

Objective: To determine the in vitro potency of this compound in binding to ATP6V1A.

Methodology:

  • Protein and Reagents: Purify recombinant human ATP6V1A. Prepare a stock solution of this compound in DMSO and a fluorescent iodoacetamide probe (e.g., tetramethylrhodamine-5-iodoacetamide).

  • Competition Reaction: In a microplate, pre-incubate varying concentrations of this compound with a fixed concentration of recombinant ATP6V1A for a defined period (e.g., 30 minutes) at room temperature.

  • Probe Labeling: Add the IA-rhodamine probe to the mixture and incubate for a further period (e.g., 1 hour) to allow labeling of available cysteine residues on ATP6V1A.

  • SDS-PAGE and Fluorescence Imaging: Quench the reaction and separate the proteins by SDS-PAGE. Visualize the fluorescently labeled ATP6V1A using a fluorescence gel scanner.

  • Data Analysis: Quantify the fluorescence intensity of the ATP6V1A band at each this compound concentration. Plot the percentage of inhibition of IA-rhodamine labeling against the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA) - Hypothetical Application

Objective: To confirm the engagement of this compound with ATP6V1A in intact cells.

Methodology:

  • Cell Treatment: Treat intact cells with this compound at a desired concentration or with DMSO as a vehicle control.

  • Heat Challenge: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a fixed duration (e.g., 3 minutes) using a thermal cycler.

  • Cell Lysis and Fractionation: Lyse the cells by freeze-thaw cycles. Separate the soluble protein fraction from the precipitated aggregates by centrifugation.

  • Protein Detection: Detect the amount of soluble ATP6V1A in the supernatant using a specific antibody via Western blotting or an immunoassay like ELISA.

  • Data Analysis: Plot the amount of soluble ATP6V1A as a function of temperature for both this compound-treated and control samples. A shift in the melting curve to a higher temperature (ΔTm > 0) for the this compound-treated sample indicates target stabilization and engagement.

Surface Plasmon Resonance (SPR) - Hypothetical Application

Objective: To characterize the binding kinetics and affinity of the initial non-covalent interaction between this compound and ATP6V1A.

Methodology:

  • Chip Preparation: Immobilize purified ATP6V1A onto a sensor chip surface.

  • Binding Analysis: Flow different concentrations of this compound over the chip surface and monitor the change in the SPR signal in real-time.

  • Data Analysis: Analyze the sensorgrams to determine the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (KD). The covalent nature of the final interaction would likely result in a very slow or negligible koff.

Isothermal Titration Calorimetry (ITC) - Hypothetical Application

Objective: To determine the thermodynamic parameters of the initial non-covalent binding of this compound to ATP6V1A.

Methodology:

  • Sample Preparation: Prepare solutions of purified ATP6V1A in the sample cell and this compound in the titration syringe in the same buffer.

  • Titration: Inject small aliquots of the this compound solution into the ATP6V1A solution at a constant temperature and measure the heat released or absorbed.

  • Data Analysis: Integrate the heat signals and plot them against the molar ratio of this compound to ATP6V1A. Fit the data to a binding model to determine the binding affinity (KD), enthalpy change (ΔH), entropy change (ΔS), and stoichiometry of binding (n).

Mandatory Visualization

Experimental_Workflow cluster_Target_Identification Target Identification & Initial Validation cluster_Alternative_Validation Alternative Biophysical & Cellular Validation cluster_Functional_Consequences Downstream Functional Consequences isoTOP_ABPP isoTOP-ABPP in cells mTORC1_Inhibition mTORC1 Signaling Inhibition isoTOP_ABPP->mTORC1_Inhibition Confirms Target ID IA_Rhodamine IA-Rhodamine Competition (in vitro) IA_Rhodamine->mTORC1_Inhibition Confirms in vitro Potency CETSA Cellular Thermal Shift Assay (CETSA) CETSA->mTORC1_Inhibition Confirms Cellular Engagement SPR Surface Plasmon Resonance (SPR) SPR->mTORC1_Inhibition Quantifies Binding Kinetics ITC Isothermal Titration Calorimetry (ITC) ITC->mTORC1_Inhibition Quantifies Binding Thermodynamics Autophagy_Activation Autophagy Activation mTORC1_Inhibition->Autophagy_Activation Leads to This compound This compound Compound This compound->isoTOP_ABPP Interaction with This compound->IA_Rhodamine Interaction with This compound->CETSA Interaction with This compound->SPR Interaction with This compound->ITC Interaction with ATP6V1A ATP6V1A Protein ATP6V1A->isoTOP_ABPP Target ATP6V1A->IA_Rhodamine Target ATP6V1A->CETSA Target ATP6V1A->SPR Target ATP6V1A->ITC Target

Caption: Experimental workflow for validating this compound target engagement with ATP6V1A.

mTORC1_Signaling_Pathway cluster_Lysosome Lysosomal Surface vATPase v-ATPase (ATP6V1A) Ragulator Ragulator vATPase->Ragulator Rag_GTPases Rag GTPases vATPase->Rag_GTPases Decouples Ragulator->Rag_GTPases mTORC1 mTORC1 Rag_GTPases->mTORC1 Recruit & Activate TFEB TFEB mTORC1->TFEB Inhibits (Phosphorylation) ULK1 ULK1 mTORC1->ULK1 Inhibits (Phosphorylation) Amino_Acids Amino Acids Amino_Acids->vATPase Activate This compound This compound This compound->vATPase Covalently Binds Cys277 Autophagy Autophagy TFEB->Autophagy Promotes ULK1->Autophagy Initiates

Caption: this compound-mediated inhibition of mTORC1 signaling and activation of autophagy.

Confirming EN6-Mediated Autophagy: A Comparative Guide to LC3 Turnover and Alternative Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimental methods to confirm and quantify autophagy induced by EN6, a novel small-molecule activator of autophagy. We will focus on the widely accepted LC3 turnover assay and compare its utility and data output with alternative methods such as p62 degradation analysis and the tandem fluorescent-tagged LC3 (mCherry-GFP-LC3) assay. This guide presents supporting experimental data, detailed protocols, and visual workflows to aid researchers in selecting the most appropriate assays for their drug discovery and development needs.

Introduction to this compound-Mediated Autophagy

This compound is a covalent activator of autophagy that targets the ATP6V1A subunit of the lysosomal v-ATPase.[1][2] This interaction inhibits mTORC1 signaling, a master negative regulator of autophagy, leading to the initiation of the autophagic process.[1][3] Confirmation of this compound's activity and the quantification of the resulting autophagic flux are critical for its preclinical and clinical development.

Core Method: LC3 Turnover Assay

The LC3 turnover assay is a cornerstone for measuring autophagic flux. It relies on the conversion of the cytosolic form of LC3 (LC3-I) to the lipidated, autophagosome-associated form (LC3-II). An increase in LC3-II levels can indicate either an induction of autophagy or a blockage in the degradation of autophagosomes. To distinguish between these two possibilities, the assay is performed in the presence and absence of lysosomal inhibitors, such as bafilomycin A1 or chloroquine.[4][5] The difference in LC3-II accumulation with and without the inhibitor provides a measure of autophagic flux.[4][6][7]

Experimental Data: this compound vs. Rapamycin

The following table summarizes quantitative data on the effects of this compound and the well-known autophagy inducer, rapamycin, on key autophagy markers. Note that the data are compiled from different studies and experimental systems, and direct comparison should be made with caution.

TreatmentAssayKey MarkerFold Change (vs. Control)Cell/Animal ModelReference
This compound (50 mg/kg; i.p.; single dose)Western BlotLC3B-II~2.5-fold increaseC57BL/6 mice (skeletal muscle)
This compound (50 mg/kg; i.p.; single dose)Western Blotp62~0.5-fold decreaseC57BL/6 mice (skeletal muscle)
Rapamycin (10 mg/kg; i.p.; single dose)Western BlotLC3B-II~2-fold increaseC57BL/6 mice (skeletal muscle)[8]
Rapamycin (12.5 µM; 24h)LC3 Turnover AssayLC3-II (with Bafilomycin A1)Significant increaseHeLa cells[9]
Rapamycin (2 µM; 2h)Western BlotLC3-II/Actin~2.4-fold increaseCultured cortical neurons[2]

Alternative Methods for Confirming Autophagy

While the LC3 turnover assay is robust, a multi-assay approach is recommended for comprehensive validation of autophagy induction.[1]

p62/SQSTM1 Degradation Assay

p62, or sequestosome 1 (SQSTM1), is a protein that recognizes and shuttles ubiquitinated cargo to the autophagosome for degradation.[10][11] As a substrate of autophagy, its levels decrease upon autophagy induction.[11] Monitoring p62 levels by western blot serves as a complementary method to the LC3 turnover assay.[1][11]

Tandem Fluorescent-Tagged LC3 (mCherry-GFP-LC3) Assay

This fluorescence microscopy-based assay utilizes a tandem construct where LC3 is tagged with both a pH-sensitive fluorescent protein (GFP) and a pH-stable fluorescent protein (mRFP or mCherry).[4][12] In the neutral environment of the autophagosome, both GFP and mCherry fluoresce, resulting in a yellow signal. Upon fusion with the acidic lysosome to form an autolysosome, the GFP signal is quenched, while the mCherry signal persists, leading to a red-only signal.[12] This allows for the visualization and quantification of both autophagosomes (yellow puncta) and autolysosomes (red puncta), providing a dynamic measure of autophagic flux.[3][12]

Experimental Protocols

LC3 Turnover Assay Protocol

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound (or other autophagy inducer)

  • Lysosomal inhibitor (e.g., Bafilomycin A1 at 100 nM or Chloroquine at 50 µM)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay kit (e.g., BCA)

  • SDS-PAGE gels (12-15% recommended)

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against LC3B

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Seed cells and allow them to adhere overnight.

  • Treat cells with this compound or vehicle control in the presence or absence of a lysosomal inhibitor for the desired time (e.g., 6-24 hours).

  • Wash cells with ice-cold PBS and lyse them.

  • Quantify protein concentration.

  • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

  • Block the membrane and incubate with primary anti-LC3B antibody.

  • Wash and incubate with HRP-conjugated secondary antibody.

  • Develop the blot using a chemiluminescent substrate and image.

  • Quantify the band intensities for LC3-II and normalize to a loading control (e.g., actin or GAPDH). Autophagic flux is determined by the difference in LC3-II levels between samples with and without the lysosomal inhibitor.[6][7]

p62/SQSTM1 Degradation Assay Protocol

This assay follows the same western blot procedure as the LC3 turnover assay, but the membrane is probed with a primary antibody against p62/SQSTM1.[13] A decrease in p62 levels in the this compound-treated cells compared to the control indicates an increase in autophagic degradation.[11]

Tandem Fluorescent-Tagged LC3 Assay Protocol

Materials:

  • Cells stably expressing the mCherry-GFP-LC3 construct

  • Collagen-coated coverslips

  • Complete cell culture medium

  • This compound (or other autophagy inducer)

  • Phosphate-buffered saline (PBS)

  • Fixative (e.g., 4% paraformaldehyde)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Seed cells stably expressing mCherry-GFP-LC3 on collagen-coated coverslips.

  • Treat cells with this compound or vehicle control for the desired time.

  • Wash cells with PBS and fix.

  • Mount the coverslips on microscope slides.

  • Image the cells using a fluorescence microscope with appropriate filters for GFP and mCherry.

  • Quantify the number of yellow (autophagosomes) and red-only (autolysosomes) puncta per cell. An increase in red puncta indicates increased autophagic flux.[4][12]

Visualizing the Pathways and Workflows

To better understand the underlying mechanisms and experimental procedures, the following diagrams have been generated.

EN6_Mediated_Autophagy_Pathway cluster_lysosome Lysosome v-ATPase v-ATPase Rag_GTPases Rag_GTPases v-ATPase->Rag_GTPases activates mTORC1_unbound mTORC1 (Inactive) v-ATPase->mTORC1_unbound decouples from Rag, releases mTORC1 mTORC1_bound mTORC1 (Active) Rag_GTPases->mTORC1_bound recruits This compound This compound This compound->v-ATPase covalently targets ATP6V1A subunit Autophagy_Initiation Autophagy Initiation mTORC1_unbound->Autophagy_Initiation inhibition leads to

Caption: this compound-mediated autophagy signaling pathway.

LC3_Turnover_Assay_Workflow cluster_treatment Cell Treatment Control Vehicle Cell_Lysis Cell Lysis & Protein Quantification Control->Cell_Lysis This compound This compound This compound->Cell_Lysis Control_Inhibitor Vehicle + Lysosomal Inhibitor Control_Inhibitor->Cell_Lysis EN6_Inhibitor This compound + Lysosomal Inhibitor EN6_Inhibitor->Cell_Lysis Western_Blot SDS-PAGE & Western Blot Cell_Lysis->Western_Blot Detection LC3-II Detection Western_Blot->Detection Analysis Quantification & Flux Calculation Detection->Analysis

Caption: Experimental workflow for the LC3 turnover assay.

Conclusion

Confirming this compound-mediated autophagy requires robust and quantitative methods. The LC3 turnover assay remains the gold standard for measuring autophagic flux. However, for a more comprehensive understanding and to avoid potential artifacts, it is highly recommended to complement this assay with alternative methods like p62 degradation analysis and the mCherry-GFP-LC3 assay. The detailed protocols and comparative data provided in this guide will assist researchers in designing and executing experiments to effectively validate and quantify the autophagic activity of this compound and other potential therapeutic agents.

References

Cross-Validation of HPV E6 Oncoprotein Activity in Diverse Cancer Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the activity of the Human Papillomavirus (HPV) E6 oncoprotein across different cancer cell lines. The information is supported by experimental data to facilitate informed decisions in research and therapeutic development.

The E6 oncoprotein, particularly from high-risk HPV types such as HPV16 and HPV18, is a key driver in the development and progression of several cancers, most notably cervical cancer. Its primary oncogenic function involves the targeted degradation of the tumor suppressor protein p53. However, the activity and downstream effects of E6 can vary significantly between different cell line models. This guide presents a cross-validation of E6 activity, summarizing key quantitative data, detailing experimental methodologies, and illustrating the relevant signaling pathways.

Comparative Analysis of E6 Activity

The functional consequences of E6 expression and its inhibition have been evaluated in several commonly used HPV-positive cancer cell lines. The following tables summarize quantitative data from studies investigating the impact of E6/E7 silencing on downstream targets and cellular processes.

Cell LineHPV TypeChange in HK2 Protein Level upon E6/E7 Silencing (log2 fold change)Change in HK2 mRNA Level upon E6/E7 Silencing (relative to control)Reference
HeLaHPV18Strong ReductionCorresponding Reduction[1]
SiHaHPV16Slight IncreaseNot Significantly Affected[1]
CaSkiHPV16Largely UnaffectedNot Significantly Affected[1]

Table 1: Effect of E6/E7 Silencing on Hexokinase 2 (HK2) Expression. HK2 is a key glycolytic enzyme, and its expression can be influenced by HPV oncoproteins. This table compares the changes in HK2 protein and mRNA levels following the silencing of E6 and E7 in different cervical cancer cell lines.

Cell LineRelative Reactive Oxygen Species (ROS) Levels (Mean Fluorescence Intensity)Relative E6* Transcript Levels (fold vs. β-actin x 10000)Reference
CaSki100%~125[2]
SiHaLower than CaSki~25[2]

Table 2: Comparison of Reactive Oxygen Species (ROS) and E6 Splice Variant Levels.* The E6* splice variant of the HPV16 E6 protein has been linked to increased ROS levels and DNA damage. This table compares the relative ROS and E6* transcript levels between CaSki and SiHa cells.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments used to assess E6 activity.

siRNA-Mediated Knockdown of E6

This protocol describes the use of small interfering RNA (siRNA) to specifically silence the expression of the E6 oncogene.

Cell Culture and Transfection:

  • Seed cells (e.g., CaSki) in a 6-well plate at a density of 3 x 105 cells per well and incubate for 24 hours at 37°C and 5% CO2.[3]

  • Prepare siRNA-lipid complexes. For a 6-well plate, use varying doses of E6-siRNA (e.g., 40, 60, 80, and 100 pmol) with a suitable transfection reagent according to the manufacturer's instructions.[3]

  • Add the siRNA complexes to the cells and incubate for the desired time (e.g., 48 hours was found to be optimal for maximal knockdown in one study).[3]

  • A non-targeting control siRNA should be used in parallel to control for non-specific effects.[4]

Validation of Knockdown:

  • Quantitative Real-Time PCR (qRT-PCR):

    • Extract total RNA from the cells using a suitable reagent like TRIzol.[3]

    • Synthesize cDNA from the extracted RNA.[3]

    • Perform qRT-PCR using primers specific for the E6 gene and a housekeeping gene (e.g., β-actin) for normalization.[3]

  • Western Blot:

    • Lyse the cells and quantify the protein concentration.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Probe the membrane with antibodies specific for the E6 protein and a loading control (e.g., β-actin).

E6-Mediated p53 Degradation Assay (Luciferase-Based)

This high-throughput assay quantifies the ability of E6 to degrade the p53 tumor suppressor protein.

Principle: The assay utilizes a fusion protein of p53 and Renilla luciferase (Rluc-p53). The degradation of p53 by E6 results in a decrease in luciferase activity, which can be measured.[5][6]

Procedure:

  • Co-transfect cells (e.g., C33A, H1299, or HaCaT) in a 96-well plate with a plasmid encoding Rluc-p53 and a normalization plasmid encoding Firefly luciferase (FLuc).[6]

  • In parallel, co-transfect cells with the Rluc-p53 and FLuc plasmids along with increasing amounts of a plasmid expressing the E6 protein of interest.[6]

  • Incubate the cells for 24 hours.[6]

  • Measure both RLuc and FLuc activities using a dual-luciferase reporter assay system.[6]

  • The p53 degradation activity is determined by calculating the ratio of Rluc to FLuc activity. The amount of E6 expression vector required to reduce the Rluc-p53 level by 50% (EC50) can be calculated to quantify the degradation activity.[5][6]

Signaling Pathways and Experimental Workflows

Visualizing the complex molecular interactions and experimental processes is essential for a comprehensive understanding. The following diagrams were created using the Graphviz DOT language.

E6_p53_Degradation_Pathway cluster_E6_complex E6 Oncoprotein Complex cluster_p53 p53 Regulation cluster_proteasome Cellular Degradation Machinery E6 HPV E6 E6AP E6AP (E3 Ubiquitin Ligase) E6->E6AP binds p53 p53 Tumor Suppressor E6AP->p53 recruits Ub Ubiquitin p53->Ub polyubiquitination Proteasome 26S Proteasome Ub->Proteasome targeting for degradation Proteasome->p53 degrades

Caption: HPV E6-mediated degradation of the p53 tumor suppressor protein.

siRNA_Knockdown_Workflow cluster_transfection Cell Transfection cluster_analysis Analysis of Knockdown start Seed Cancer Cells transfect Transfect with E6-siRNA start->transfect incubate Incubate for 48h transfect->incubate harvest Harvest Cells incubate->harvest rna_extraction RNA Extraction harvest->rna_extraction protein_lysis Protein Lysis harvest->protein_lysis qRT_PCR qRT-PCR for E6 mRNA rna_extraction->qRT_PCR western_blot Western Blot for E6 Protein protein_lysis->western_blot

Caption: Experimental workflow for siRNA-mediated knockdown of HPV E6.

E6_Signaling_Overview cluster_p53 p53 Pathway cluster_Hippo Hippo Pathway cluster_PI3K PI3K/AKT Pathway E6 HPV E6 p53 p53 E6->p53 degrades YAP YAP E6->YAP activates AKT AKT E6->AKT activates Apoptosis Apoptosis p53->Apoptosis CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest CellProliferation_Hippo Cell Proliferation YAP->CellProliferation_Hippo CellSurvival Cell Survival AKT->CellSurvival

Caption: Overview of major signaling pathways dysregulated by HPV E6.

References

EN6: A Comparative Analysis of its Specificity for the ATP6V1A Subunit of V-ATPase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the small molecule EN6 and its specificity for the ATP6V1A subunit over other components of the vacuolar-type H+-ATPase (v-ATPase). The information presented herein is based on available experimental data to objectively assess its performance and potential as a selective modulator of v-ATPase activity.

Introduction to this compound and V-ATPase

The vacuolar-type H+-ATPase (v-ATPase) is a multi-subunit enzyme complex responsible for acidifying intracellular organelles in eukaryotic cells. This acidification is crucial for a variety of cellular processes, including protein degradation, receptor-mediated endocytosis, and nutrient sensing. The v-ATPase is composed of two main domains: the cytosolic V1 domain, which is responsible for ATP hydrolysis, and the transmembrane V0 domain, which translocates protons across the membrane. The V1 domain includes the catalytic subunit A, encoded by the ATP6V1A gene.[1][2][3]

This compound is a small-molecule autophagy activator that has been identified to covalently target a specific cysteine residue on the ATP6V1A subunit.[4][5] This interaction has been shown to modulate the activity of the v-ATPase and downstream signaling pathways, making this compound a valuable tool for studying lysosomal biology and a potential therapeutic agent for diseases associated with autophagy dysregulation.[4][6]

Specificity of this compound for ATP6V1A

Current research indicates that this compound exhibits a high degree of specificity for the ATP6V1A subunit of the v-ATPase. This specificity is conferred by its covalent interaction with Cysteine 277 (C277) of ATP6V1A.[5][6]

Quantitative Analysis of this compound Interaction with ATP6V1A

While extensive comparative binding data across all v-ATPase subunits is not publicly available, a key study has quantified the interaction between this compound and ATP6V1A. A competitive displacement assay using a fluorescently labeled iodoacetamide probe demonstrated that this compound can displace the probe from recombinant human ATP6V1A with an IC50 of 1.7 µM.[5] This indicates a potent and direct interaction with the ATP6V1A subunit.

Target SubunitInteraction TypeMethodQuantitative Value (IC50)Reference
ATP6V1A Covalent binding to Cys277Competitive displacement of IA-rhodamine probe1.7 µM[5]
Other V-ATPase Subunits Not reportedNot reportedNot reportedN/A

Table 1: Quantitative analysis of this compound interaction with v-ATPase subunits.

It is important to note that the specificity of this compound is also supported by chemoproteomic profiling, which identified ATP6V1A as the primary target of this compound in complex cellular systems.[5][6] Furthermore, studies have shown that this compound does not exhibit off-target effects on other signaling pathways, such as the AKT pathway, which is often affected by less specific mTOR inhibitors.[6][7]

Experimental Protocols

Isotopic Tandem Orthogonal Proteolysis-Activity-Based Protein Profiling (isoTOP-ABPP)

This chemoproteomic technique was instrumental in identifying ATP6V1A as the primary target of this compound.

Methodology:

  • Cell Treatment: Cells are treated with either this compound or a vehicle control (e.g., DMSO).

  • Lysis and Probe Labeling: Cells are lysed, and the proteomes are labeled with a cysteine-reactive probe containing an alkyne handle (e.g., iodoacetamide-alkyne). Cysteines that have been engaged by the covalent compound (this compound) will be unavailable for labeling by the probe.

  • Click Chemistry: An isotopically light (for the control) or heavy (for the this compound-treated sample) biotin tag is attached to the probe's alkyne handle via copper-catalyzed azide-alkyne cycloaddition (CuAAC).

  • Sample Combination and Enrichment: The light and heavy-labeled proteomes are mixed, and probe-labeled proteins are enriched using streptavidin beads.

  • Proteolysis and Mass Spectrometry: The enriched proteins are digested (e.g., with trypsin), and the resulting peptides are analyzed by liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis: The ratio of heavy to light isotopic peptides is quantified. A high light/heavy ratio for a particular peptide indicates that the corresponding cysteine residue was a target of the covalent compound.[6]

Competitive Probe Displacement Assay

This assay was used to quantify the potency of this compound's interaction with ATP6V1A.

Methodology:

  • Incubation: Recombinant human ATP6V1A protein is incubated with varying concentrations of this compound.

  • Probe Addition: A fluorescently labeled, cysteine-reactive probe (e.g., rhodamine-functionalized iodoacetamide) is added to the mixture.

  • Reaction: The probe reacts with any cysteine residues on ATP6V1A that are not blocked by this compound.

  • Detection: The level of fluorescently labeled ATP6V1A is detected, typically by SDS-PAGE and in-gel fluorescence scanning.

  • Quantification: The intensity of the fluorescent signal is quantified and plotted against the concentration of this compound to determine the IC50 value, which is the concentration of this compound required to inhibit 50% of the probe binding.[5]

Mechanism of Action and Downstream Effects

The covalent binding of this compound to Cys277 on ATP6V1A induces a conformational change in the v-ATPase complex. This change has two significant and seemingly paradoxical effects:

  • Inhibition of mTORC1 Signaling: The this compound-modified ATP6V1A decouples the v-ATPase from the Ragulator-Rag GTPase complex. This prevents the recruitment of mTORC1 to the lysosomal surface, leading to its inactivation.[6][8]

  • Activation of V-ATPase Proton Pumping: Surprisingly, the modification of ATP6V1A by this compound enhances the proton-pumping activity of the v-ATPase, leading to increased acidification of the lysosome.[6]

The dual action of this compound—inhibiting mTORC1 and acidifying lysosomes—results in a robust activation of autophagy and an enhanced cellular clearance capacity.[4][6]

EN6_Mechanism cluster_vATPase V-ATPase Complex ATP6V1A ATP6V1A (Cys277) Other_subunits Other Subunits Ragulator_Rag Ragulator-Rag GTPases ATP6V1A->Ragulator_Rag Lysosome_Acid Lysosomal Acidification ATP6V1A->Lysosome_Acid Proton Pumping mTORC1 mTORC1 Ragulator_Rag->mTORC1 Recruitment & Activation Autophagy Autophagy Activation mTORC1->Autophagy This compound This compound This compound->ATP6V1A

References

A Comparative Analysis of EN6 and Torin1 on Autophagy Pathways: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two potent autophagy inducers, EN6 and Torin1. We delve into their distinct mechanisms of action, supported by experimental data, to aid in the selection of the appropriate tool for autophagy research.

This guide presents a comparative analysis of this compound, a covalent v-ATPase inhibitor, and Torin1, an ATP-competitive mTOR inhibitor, on their ability to modulate autophagy. While both compounds are effective inducers of autophagy, they operate through fundamentally different mechanisms, leading to distinct cellular effects. This document summarizes their performance based on available experimental data, details common experimental protocols for their evaluation, and provides visual representations of their signaling pathways.

Mechanism of Action and Cellular Effects: A Head-to-Head Comparison

This compound and Torin1 both culminate in the activation of autophagy through the inhibition of the mammalian target of rapamycin complex 1 (mTORC1), a master regulator of cellular growth and metabolism.[1][2] However, their initial molecular targets diverge significantly.

Torin1 is a highly potent and selective ATP-competitive inhibitor of mTOR kinase, affecting both mTORC1 and mTORC2 complexes.[3][4] By directly inhibiting the catalytic activity of mTOR, Torin1 comprehensively blocks downstream signaling, leading to a robust induction of autophagy that is more complete than that achieved with allosteric inhibitors like rapamycin.[3][5] Its action mimics cellular starvation by blocking signals necessary for cell growth and proliferation.[4]

This compound , in contrast, is a small-molecule autophagy activator that covalently targets cysteine 277 of ATP6V1A, a subunit of the lysosomal vacuolar H+-ATPase (v-ATPase).[2][6] This modification uncouples the v-ATPase from Rag GTPases, which are essential for the recruitment and activation of mTORC1 at the lysosomal surface.[6][7] Consequently, this compound leads to the inhibition of mTORC1 signaling, increased lysosomal acidification, and ultimately, the activation of autophagy.[6][7] A key distinction is that this compound's mechanism is specific to mTORC1, with no direct effect on mTORC2-dependent signaling, such as AKT phosphorylation.[7]

The following table summarizes the key differences in their mechanisms and reported cellular effects:

FeatureThis compoundTorin1
Primary Target Cysteine 277 of ATP6V1A (v-ATPase subunit)[2][6]ATP-binding site of mTOR kinase[4]
Mechanism of Action Covalent modification of v-ATPase, uncoupling it from Rag GTPases, leading to mTORC1 inhibition[6][7]ATP-competitive inhibition of both mTORC1 and mTORC2[3][4]
Effect on mTORC1 Complete inhibition[7]Complete inhibition[3]
Effect on mTORC2 No direct effect[7]Direct inhibition[3]
Lysosomal Acidification Increases[6][7]Not reported as a primary effect
Reported Efficacy Induces robust autophagy in vitro and in vivo[6][8]Potent inducer of autophagy, more effective than rapamycin[1][3]
Specificity Selective for mTORC1 signaling pathway via v-ATPase[7]Broadly inhibits mTOR kinase activity[3]

Quantitative Comparison of Autophagy Induction

The following table presents a summary of quantitative data extracted from published studies, highlighting the effects of this compound and Torin1 on key markers of autophagy.

ParameterThis compoundTorin1
LC3-II Levels Time- and dose-dependent increase in HEK293A cells (at 50 µM)[6]Transient accumulation of LC3-II in MEFs and HeLa cells (at 250 nM)[3]
p62/SQSTM1 Degradation Reduced p62 levels in mouse heart and skeletal muscle (at 50 mg/kg)[8]Not explicitly quantified in the provided search results, but degradation is an expected consequence of autophagy induction.
Phospho-S6K (mTORC1 substrate) Reduced phosphorylation in HEK293T cells[7]Abolished phosphorylation of S6K[9]
Phospho-4E-BP1 (mTORC1 substrate) Reduced phosphorylation in mouse heart and skeletal muscle[8]Suppression of rapamycin-resistant phosphorylation[3]
Phospho-ULK1 (mTORC1 substrate) Reduced phosphorylation in HEK293T cells[7]Dephosphorylation of ULK1 at Ser758[10]
Phospho-AKT (mTORC2 substrate) No effect on AKT phosphorylation[7]Complete blockage of AKT phosphorylation[7]

Visualizing the Signaling Pathways

To better understand the distinct mechanisms of this compound and Torin1, the following diagrams illustrate their points of intervention in the autophagy signaling cascade.

EN6_Pathway cluster_lysosome Lysosome vATPase v-ATPase (ATP6V1A) Ragulator Ragulator vATPase->Ragulator interacts with vATPase->Ragulator interaction disrupted RagGTPase Rag GTPase Ragulator->RagGTPase activates mTORC1_lysosome mTORC1 RagGTPase->mTORC1_lysosome recruits mTORC1_cytoplasm mTORC1 (inactive) mTORC1_lysosome->mTORC1_cytoplasm release This compound This compound This compound->vATPase covalently modifies Cys277 Autophagy Autophagy mTORC1_cytoplasm->Autophagy inhibition released

Caption: Mechanism of this compound action on the autophagy pathway.

Torin1_Pathway cluster_mTOR_complexes mTOR Complexes Nutrients_GF Nutrients & Growth Factors mTORC1 mTORC1 Nutrients_GF->mTORC1 mTORC2 mTORC2 Nutrients_GF->mTORC2 Autophagy Autophagy mTORC1->Autophagy inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth promotes mTORC2->CellGrowth promotes Torin1 Torin1 Torin1->mTORC1 ATP-competitive inhibition Torin1->mTORC2 ATP-competitive inhibition

Caption: Mechanism of Torin1 action on the autophagy pathway.

Experimental Protocols

Accurate assessment of autophagy induction by this compound and Torin1 requires robust and well-controlled experiments. Below are detailed methodologies for key assays.

Western Blotting for LC3 and p62

This protocol is used to quantify the conversion of LC3-I to LC3-II and the degradation of p62, markers of autophagosome formation and autophagic flux, respectively.[11][12]

1. Cell Lysis and Protein Quantification:

  • After treatment with this compound, Torin1, or vehicle control, wash cells twice with ice-cold PBS.

  • Lyse cells in RIPA buffer supplemented with a protease inhibitor cocktail.[13]

  • Incubate on ice for 30 minutes, with occasional vortexing.[13]

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[13]

  • Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.[13]

2. SDS-PAGE and Western Blotting:

  • Prepare protein samples by adding Laemmli sample buffer and boiling for 5 minutes.

  • Load 20-30 µg of protein per lane on a 12-15% polyacrylamide gel for optimal separation of LC3-I and LC3-II.[13]

  • Perform electrophoresis and transfer proteins to a PVDF membrane.[14]

  • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[14]

  • Incubate the membrane with primary antibodies against LC3 (to detect both LC3-I and LC3-II) and p62 overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[14]

  • Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.[13]

Immunofluorescence for LC3 Puncta

This method allows for the visualization and quantification of autophagosomes, which appear as punctate structures within the cell.[15][16]

1. Cell Culture and Treatment:

  • Grow cells on coverslips in a petri dish to 60-80% confluency.

  • Treat cells with this compound, Torin1, or vehicle control for the desired time.

2. Fixation and Permeabilization:

  • Wash cells with PBS.

  • Fix cells with 4% paraformaldehyde (PFA) for 10-15 minutes at room temperature.

  • Wash cells with PBS.

  • Permeabilize cells with 0.1-0.5% Triton X-100 in PBS for 10 minutes.

3. Immunostaining:

  • Wash cells with PBS.

  • Block with a suitable blocking buffer (e.g., 1% BSA in PBS) for 30-60 minutes.

  • Incubate with a primary antibody against LC3 overnight at 4°C.

  • Wash cells with PBS.

  • Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature, protected from light.

  • Wash cells with PBS.

4. Mounting and Imaging:

  • Mount the coverslips onto microscope slides using a mounting medium containing DAPI to counterstain the nuclei.

  • Visualize and capture images using a fluorescence microscope.

  • Quantify the number of LC3 puncta per cell.

LC3 Turnover Assay (Autophagic Flux)

This assay measures the rate of autophagosome degradation and provides a more accurate assessment of autophagic activity than static measurements of LC3-II levels.[11][14]

1. Experimental Setup:

  • Prepare four treatment groups:

    • Vehicle Control

    • This compound or Torin1

    • Vehicle + Lysosomal Inhibitor (e.g., Bafilomycin A1 or Chloroquine)

    • This compound or Torin1 + Lysosomal Inhibitor

  • The lysosomal inhibitor is added for the last 2-4 hours of the experiment to block the degradation of LC3-II within the autolysosomes.[14]

2. Protein Analysis:

  • Following treatment, harvest cell lysates and perform Western blotting for LC3 as described above.

3. Interpretation:

  • Autophagic flux is determined by comparing the amount of LC3-II in the presence and absence of the lysosomal inhibitor.

  • A greater accumulation of LC3-II in the presence of the inhibitor for the this compound or Torin1 treated group compared to the vehicle control indicates an increase in autophagic flux.

Comparative Experimental Workflow

The following diagram outlines a typical workflow for comparing the effects of this compound and Torin1 on autophagy.

Experimental_Workflow cluster_assays Autophagy Assays start Cell Seeding treatment Treatment with this compound, Torin1, or Vehicle Control start->treatment flux_treatment Co-treatment with Lysosomal Inhibitor (for flux assay) treatment->flux_treatment western Western Blot (LC3, p62, p-S6K, p-AKT) treatment->western if Immunofluorescence (LC3 Puncta) treatment->if flux_treatment->western for LC3 turnover analysis Data Analysis and Quantification western->analysis if->analysis conclusion Comparative Conclusion analysis->conclusion

Caption: A generalized workflow for comparing this compound and Torin1.

Logical Comparison of Effects

This diagram provides a logical summary of the differential effects of this compound and Torin1.

Logical_Comparison cluster_this compound This compound cluster_Torin1 Torin1 en6_target v-ATPase en6_mtorc1 mTORC1 Inhibition en6_target->en6_mtorc1 en6_lysosome Lysosomal Acidification en6_target->en6_lysosome Autophagy Autophagy Induction en6_mtorc1->Autophagy en6_mtorc2 mTORC2 Unaffected torin1_target mTOR Kinase torin1_mtorc1 mTORC1 Inhibition torin1_target->torin1_mtorc1 torin1_mtorc2 mTORC2 Inhibition torin1_target->torin1_mtorc2 torin1_mtorc1->Autophagy

Caption: Differential effects of this compound and Torin1 on mTOR signaling.

References

Validating the clearance of protein aggregates by EN6 using proteomics

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of strategies for the clearance of protein aggregates, validated by proteomics.

Introduction to Protein Aggregate Clearance

Protein aggregation is a hallmark of numerous neurodegenerative diseases and a critical concern in the development of biotherapeutics.[1][2][3] The accumulation of misfolded proteins can lead to cellular dysfunction and ultimately cell death.[4] Eukaryotic cells have evolved sophisticated quality control mechanisms to combat the accumulation of these aggregates, primarily through the ubiquitin-proteasome system (UPS) and the autophagy-lysosome pathway.[1][4][5] The UPS is responsible for degrading smaller, soluble misfolded proteins, while autophagy handles larger protein aggregates and even entire organelles.[1] Molecular chaperones, such as Hsp70, play a crucial role in recognizing misfolded proteins and targeting them for degradation by either the UPS or autophagy.[6][7] This guide provides a comparative overview of prominent strategies aimed at enhancing the clearance of protein aggregates, with a focus on validation using proteomic techniques. While this guide focuses on general strategies, the principles and methodologies described are applicable to the evaluation of novel therapeutic candidates such as EN6.

Comparative Analysis of Clearance Strategies

The clearance of protein aggregates can be enhanced by targeting different stages of the cellular quality control system. Here, we compare three major strategies: enhancement of autophagy, modulation of the ubiquitin-proteasome system, and activation of chaperone-mediated pathways.

Strategy Mechanism of Action Example Compound(s) Key Proteomic Readouts Advantages Limitations
Autophagy Enhancement Upregulates the formation of autophagosomes to engulf and degrade protein aggregates via the lysosomal pathway.[1][4]Rapamycin, LithiumIncreased levels of autophagy markers (e.g., LC3-II), decreased levels of aggregate-prone proteins, alterations in lysosomal protein composition.Broadly effective for large aggregates and organelles, targets multiple types of aggregates.Potential for off-target effects due to the complexity of the autophagy pathway, immunosuppressive effects of some compounds (e.g., rapamycin).[4]
UPS Modulation Enhances the activity of the proteasome to increase the degradation of ubiquitinated protein aggregates.Proteasome activatorsChanges in the ubiquitinated proteome, altered levels of proteasome subunits, reduction in specific misfolded protein substrates.Targets specific, ubiquitinated proteins for degradation.The proteasome has a narrow channel, limiting its ability to degrade large aggregates.[1]
Chaperone Activation Increases the expression or activity of molecular chaperones (e.g., Hsp70/BiP) to facilitate the refolding or degradation of misfolded proteins.[6][7]Hsp70 activatorsUpregulation of chaperone proteins, changes in the protein-protein interaction network of chaperones, decreased levels of aggregated proteins.Can prevent aggregation by promoting proper folding, can target proteins for degradation.May have complex effects on multiple cellular pathways.

Experimental Protocols for Proteomic Validation

A typical proteomics workflow to validate the clearance of protein aggregates involves several key steps:

  • Cell Culture and Treatment:

    • Culture appropriate cell lines (e.g., neuronal cells for neurodegenerative disease models) or primary cells.

    • Induce protein aggregation using known stressors (e.g., heat shock, proteasome inhibitors, or expression of aggregation-prone mutant proteins).

    • Treat cells with the compound of interest (e.g., an autophagy enhancer) or a vehicle control.

  • Protein Extraction and Fractionation:

    • Lyse cells and separate proteins into soluble and insoluble fractions by centrifugation. The insoluble fraction will be enriched with protein aggregates.

    • Further, purify aggregates using techniques like differential extraction.

  • Sample Preparation for Mass Spectrometry:

    • Perform an in-solution or in-gel digest of the protein samples with an enzyme such as trypsin.

    • Label peptides with isobaric tags (e.g., TMT) for quantitative comparison across different treatment groups.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

    • Analyze the peptide mixtures using a high-resolution mass spectrometer.

    • The mass spectrometer fragments the peptides and measures the mass-to-charge ratio of the fragments to determine the amino acid sequence.

  • Data Analysis:

    • Use specialized software to search the MS/MS data against a protein database to identify and quantify proteins.

    • Perform statistical analysis to identify proteins that are significantly altered in abundance between the treated and control groups.

Visualizing the Pathways and Workflows

Signaling Pathway for Autophagy Induction

cluster_0 Autophagy Induction Pathway mTOR mTOR ULK1 ULK1 Complex mTOR->ULK1 inhibits Beclin1 Beclin-1 Complex ULK1->Beclin1 activates Autophagosome Autophagosome Formation Beclin1->Autophagosome Autolysosome Autolysosome Autophagosome->Autolysosome Lysosome Lysosome Lysosome->Autolysosome Degradation Aggregate Degradation Autolysosome->Degradation cluster_1 Proteomic Validation Workflow A Cell Culture & Treatment B Protein Extraction & Fractionation A->B C Sample Prep & Digestion B->C D LC-MS/MS Analysis C->D E Data Analysis D->E F Biological Interpretation E->F

References

Assessing the Selectivity of EN6 Through Competitive Binding Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of EN6, a novel covalent autophagy activator, with other known inhibitors of its target, the vacuolar H+-ATPase (v-ATPase). The data presented herein, supported by detailed experimental protocols, is intended to assist researchers in assessing the selectivity and potential applications of this compound in cellular and in vivo studies.

Comparative Selectivity of v-ATPase Inhibitors

This compound demonstrates a distinct selectivity profile for the ATP6V1A subunit of the v-ATPase. To contextualize its performance, the following table summarizes the inhibitory concentrations (IC50) of this compound and other well-characterized v-ATPase inhibitors. Lower IC50 values indicate higher potency.

CompoundTarget Subunit(s)IC50 ValueOrganism/SystemCitation(s)
This compound ATP6V1A (Cys277) 1.7 µM Recombinant human protein [1][2]
Bafilomycin A1V0c~0.4-10 nMVarious (mammalian, yeast)[3][4][5]
Concanamycin AV0c~0.1-10 nMVarious (mammalian, yeast)[6][7]
Archazolid AV0cLow nM rangeMammalian cell lines[8]
FR167356V-ATPase170 nM (osteoclast)Murine osteoclasts[9]

Experimental Protocols

To ensure reproducibility and accurate comparison, detailed methodologies for the key experiments are provided below.

Protocol 1: Competitive Radioligand Binding Assay for v-ATPase

This protocol is adapted for determining the binding affinity of unlabeled compounds (like this compound) by measuring their ability to displace a known radiolabeled ligand from the v-ATPase.

Materials:

  • Purified v-ATPase-containing membrane preparations (e.g., from yeast vacuoles or mammalian cell lysosomes).

  • Radiolabeled ligand (e.g., [³H]bafilomycin A1 or a custom tritiated probe).

  • Unlabeled competitor compounds (this compound and others).

  • Assay Buffer: 50 mM MOPS-Tris (pH 7.0), 5 mM MgCl₂, 1 mM DTT, 5% glycerol.

  • Wash Buffer: Ice-cold Assay Buffer.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail and a scintillation counter.

  • 96-well microplates.

Procedure:

  • Membrane Preparation: Isolate membrane fractions rich in v-ATPase from a suitable source. Determine the total protein concentration using a standard method (e.g., BCA assay).

  • Assay Setup: In a 96-well plate, combine the following in a final volume of 200 µL:

    • 50 µL of diluted membrane preparation (concentration to be optimized, typically 10-50 µg of protein).

    • 50 µL of Assay Buffer containing the radiolabeled ligand at a fixed concentration (typically at or below its Kd value).

    • 50 µL of Assay Buffer containing the unlabeled competitor compound at various concentrations (e.g., 10⁻¹² M to 10⁻⁵ M). For total binding, add buffer only. For non-specific binding, add a high concentration of an unlabeled standard inhibitor (e.g., 10 µM Bafilomycin A1).

  • Incubation: Incubate the plate at room temperature (or 4°C to minimize protein degradation) for a predetermined time to reach equilibrium (e.g., 60-120 minutes), with gentle agitation.

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

  • Washing: Quickly wash the filters three times with 3 mL of ice-cold Wash Buffer to remove any unbound radioligand.

  • Scintillation Counting: Place the filters into scintillation vials, add 4-5 mL of scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the log concentration of the competitor.

    • Fit the resulting dose-response curve using a non-linear regression model (e.g., sigmoidal dose-response) to determine the IC50 value of the competitor.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

Protocol 2: Fluorescence Polarization (FP) Competitive Binding Assay

This protocol describes a homogeneous assay format to measure the displacement of a fluorescently labeled probe from the v-ATPase by a competitor compound.

Materials:

  • Purified v-ATPase.

  • Fluorescently labeled probe that binds to v-ATPase.

  • Unlabeled competitor compounds (this compound and others).

  • Assay Buffer: 50 mM HEPES (pH 7.4), 150 mM NaCl, 5 mM MgCl₂, 0.01% Tween-20.

  • Black, low-volume 384-well microplates.

  • A microplate reader capable of measuring fluorescence polarization.

Procedure:

  • Assay Optimization:

    • Probe Concentration: Determine the optimal concentration of the fluorescent probe that gives a stable and robust fluorescence polarization signal.

    • v-ATPase Concentration: Titrate the purified v-ATPase against the fixed concentration of the fluorescent probe to determine the concentration that results in a significant increase in polarization (typically 50-80% of the maximum signal).

  • Assay Setup: In a 384-well plate, add the following in a final volume of 20 µL:

    • 5 µL of Assay Buffer containing the fluorescent probe at 4x the final optimized concentration.

    • 5 µL of Assay Buffer containing the unlabeled competitor compound at 4x the desired final concentration (serial dilutions are recommended).

    • 10 µL of Assay Buffer containing purified v-ATPase at 2x the final optimized concentration.

  • Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium, protected from light.

  • Measurement: Measure the fluorescence polarization of each well using a microplate reader with appropriate excitation and emission filters for the chosen fluorophore.

  • Data Analysis:

    • Plot the change in millipolarization (mP) units against the log concentration of the competitor compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • The Ki value can be calculated from the IC50 using established equations that account for the concentrations of the probe and the receptor.

Visualizing Mechanisms and Workflows

To further elucidate the context of this compound's action and the experimental design, the following diagrams are provided.

G cluster_workflow Competitive Binding Assay Workflow prep Prepare v-ATPase (Membrane Fraction or Purified Protein) ligand Add Labeled Ligand (Radiolabeled or Fluorescent) prep->ligand competitor Add Unlabeled Competitor (this compound) (Serial Dilution) ligand->competitor incubate Incubate to Reach Equilibrium competitor->incubate separate Separate Bound from Free Ligand incubate->separate detect Detect Signal (Radioactivity or FP) separate->detect analyze Analyze Data (IC50 / Ki Determination) detect->analyze

Figure 1. Workflow for a competitive binding assay.

G cluster_pathway This compound Mechanism of Action: v-ATPase and mTORC1 Signaling AminoAcids Amino Acids (inside lysosome) vATPase v-ATPase (ATP6V1A) AminoAcids->vATPase senses Ragulator Ragulator vATPase->Ragulator interacts with RagGTPase Rag GTPases Ragulator->RagGTPase activates mTORC1_inactive mTORC1 (inactive) (cytosol) RagGTPase->mTORC1_inactive recruits to lysosome mTORC1_active mTORC1 (active) (on lysosome) mTORC1_inactive->mTORC1_active Autophagy Autophagy mTORC1_active->Autophagy inhibits This compound This compound This compound->vATPase covalently binds & decouples from Ragulator

Figure 2. This compound decouples v-ATPase from mTORC1 signaling.

References

Safety Operating Guide

Navigating the Disposal of EN6 Steel in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

Proper disposal of materials is a cornerstone of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, understanding the correct procedures for all waste streams is paramount. This guide provides essential information on the proper disposal of EN6, a specific grade of carbon steel, within a laboratory environment. While not a chemical in the traditional sense, this compound steel requires appropriate handling to ensure safety and compliance, particularly when it becomes a waste product through processes like machining or as part of decommissioned equipment.

Understanding this compound Steel: Composition

This compound is a through-hardening carbon steel with a carbon content of up to 0.4%. Its typical chemical composition is detailed below, providing insight into the material's constituents.

ElementMinimum Content (%)Maximum Content (%)
Carbon (C)-0.40
Silicon (Si)0.050.35
Manganese (Mn)0.500.90
Sulfur (S)-0.06
Phosphorus (P)-0.06
Data based on typical specifications for this compound steel.[1]

In its solid form, such as bars, plates, or sheets, this compound steel is not considered hazardous.[2] However, processes such as welding, grinding, or cutting can generate dust and fumes that may pose health risks, necessitating appropriate personal protective equipment and ventilation.[2][3][4][5]

Disposal Procedures for this compound Steel Waste

The appropriate disposal route for this compound steel depends critically on whether it is contaminated with hazardous substances.

Uncontaminated this compound Steel Scrap

For this compound steel that has not come into contact with hazardous materials, recycling is the preferred and most environmentally sound disposal method. Steel is 100% recyclable and can be repurposed without any loss of quality.[6]

Experimental Protocol for Uncontaminated this compound Steel Disposal:

  • Segregation: Collect all uncontaminated this compound steel scrap, such as turnings, filings, or offcuts, in a designated and clearly labeled container.

  • Storage: Store the container in a safe location, away from chemical storage and waste areas to prevent cross-contamination.

  • Contact Environmental Health and Safety (EHS): Consult your institution's EHS department or facilities management to inquire about scrap metal recycling programs.

  • Arrange for Collection: Follow institutional procedures for the collection of scrap metal. This may involve a centralized collection point or scheduled pickups by a certified recycling vendor.

Contaminated this compound Steel Waste

If this compound steel is contaminated with hazardous substances such as oils, solvents, heavy metals, or other chemical reagents, it must be managed as hazardous waste.

Experimental Protocol for Contaminated this compound Steel Disposal:

  • Hazard Identification: The first and most critical step is to identify the nature of the contamination. The generator of the waste is responsible for this characterization.[7]

  • Waste Classification: Based on the contaminants, classify the waste according to federal, state, and local regulations. This may involve determining if the waste exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[8][9]

  • Containerization: Place the contaminated steel waste in a suitable, leak-proof container that is compatible with the waste. The container must be kept closed except when adding waste.

  • Labeling: Affix a hazardous waste label to the container. The label must include the words "Hazardous Waste," the composition of the waste (including the steel and all contaminants), and the associated hazards.

  • Storage: Store the container in a designated satellite accumulation area. Ensure that it is segregated from incompatible materials.

  • Arrange for Disposal: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. Do not attempt to dispose of this material through general waste or scrap metal recycling channels.

Visualizing the Disposal Workflow

To aid in the decision-making process for the proper disposal of this compound steel waste, the following workflow diagram illustrates the key steps and considerations.

EN6_Disposal_Workflow start This compound Steel Waste Generated assessment Is the steel contaminated with hazardous substances (e.g., oils, solvents, chemical residues)? start->assessment recycle_bin Segregate in a designated 'Uncontaminated Scrap Metal' container. assessment->recycle_bin No hazardous_container Place in a compatible, sealed, and labeled 'Hazardous Waste' container. assessment->hazardous_container Yes uncontaminated_path No contaminated_path Yes contact_ehs_recycle Contact EHS/Facilities for scrap metal recycling. recycle_bin->contact_ehs_recycle end_recycle Recycled contact_ehs_recycle->end_recycle characterize_waste Characterize and classify the hazardous waste. hazardous_container->characterize_waste contact_ehs_hazardous Contact EHS for hazardous waste pickup and disposal. characterize_waste->contact_ehs_hazardous end_disposal Disposed as Hazardous Waste contact_ehs_hazardous->end_disposal

Caption: Decision workflow for the proper disposal of this compound steel waste in a laboratory.

By following these procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound steel waste, thereby protecting both themselves and the environment. Always consult your institution's specific guidelines and your Environmental Health and Safety department for any questions or clarification.

References

Navigating the Safe Handling of EN6 Steel in Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Protocols for Drug Development Professionals

For researchers, scientists, and drug development professionals, the integrity of their work is intrinsically linked to a safe and efficient laboratory environment. While EN6, a medium carbon steel, is not a hazardous chemical in its solid form, its processing through cutting, grinding, or welding can generate airborne particulates and fumes that necessitate stringent safety protocols. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling of this compound in a laboratory or research setting.

Immediate Safety and Operational Plan for this compound Steel

The primary hazards associated with this compound steel arise during fabrication processes that alter its solid form. These processes can create fine dust and fumes containing components of the steel alloy, which can be harmful if inhaled.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against the hazards of steel processing. The required PPE varies depending on the specific operation being performed.

For Cutting and Grinding Operations:

  • Eye Protection: Safety glasses with side shields or tight-fitting goggles are mandatory to protect against flying particles. A face shield should be worn over safety glasses for additional protection.

  • Respiratory Protection: A minimum of an N95-rated particulate respirator is essential to prevent the inhalation of steel dust.

  • Hand Protection: Heavy-duty leather or cut-resistant gloves are necessary to protect against sharp edges and abrasions.

  • Protective Clothing: Flame-resistant long-sleeved shirts and pants, along with steel-toed boots, should be worn to protect against sparks and falling objects.[1]

For Welding Operations:

  • Eye and Face Protection: A welding helmet with an appropriate shade lens is crucial to protect against the intense ultraviolet and infrared radiation, sparks, and spatter.[2][3] Safety glasses with side shields should always be worn under the welding helmet.

  • Respiratory Protection: In addition to local exhaust ventilation, a respirator suitable for welding fumes is necessary. The specific type will depend on a risk assessment of the welding process.

  • Hand Protection: Insulated, flame-resistant welding gloves are required to protect against heat, sparks, and molten metal.[4][5]

  • Body Protection: A flame-resistant welding jacket, apron, and sleeves provide essential protection for the skin and clothing.[2][5] Leather is a common and effective material for welding PPE.[2][5]

Health Hazards of Steel Dust and Fumes

Occupational exposure to dust and fumes from processing steel can lead to a range of health issues.[6] Inhalation of fine particles can cause irritation to the nose, throat, and lungs.[7] Long-term exposure to certain components of steel dust and fumes can have more severe consequences. For example, prolonged inhalation of iron dust can lead to a benign pneumoconiosis called siderosis.[7]

Quantitative Data: Occupational Exposure Limits

Adherence to established occupational exposure limits is critical for ensuring a safe working environment. The following table summarizes the permissible exposure limits (PELs) set by the Occupational Safety and Health Administration (OSHA) and the threshold limit values (TLVs) recommended by the American Conference of Governmental Industrial Hygienists (ACGIH) for the primary components of this compound steel dust and fumes.

ComponentOSHA PEL (8-hour TWA)ACGIH TLV (8-hour TWA)NIOSH REL (10-hour TWA)Notes
Iron Oxide (as Fe) 10 mg/m³ (fume)[4][8][9]5 mg/m³ (respirable fraction)[5]5 mg/m³[5][8]
Manganese (Mn) 5 mg/m³ (ceiling)[6][10][11][12][13]0.02 mg/m³ (respirable) / 0.1 mg/m³ (inhalable)[10][13]1 mg/m³ (TWA); 3 mg/m³ (STEL)[10][12]The ACGIH TLV for manganese is significantly lower than the OSHA PEL.
Carbon Not specifically regulated by OSHANot specifically regulated by ACGIHNo established RELGenerally considered a nuisance dust.
Particulates Not Otherwise Regulated (Total Dust) 15 mg/m³10 mg/m³ (inhalable)Not established
Particulates Not Otherwise Regulated (Respirable Fraction) 5 mg/m³3 mg/m³Not established

TWA = Time-Weighted Average; STEL = Short-Term Exposure Limit; REL = Recommended Exposure Limit

Experimental Protocols

To ensure safety during the experimental processing of this compound steel, the following protocols should be strictly followed:

  • Preparation:

    • Ensure the work area is well-ventilated. Use local exhaust ventilation (LEV) systems, such as fume hoods or downdraft tables, to capture dust and fumes at the source.

    • Inspect all equipment, including cutting tools, grinders, and welding machines, to ensure they are in good working order and have all necessary safety guards in place.

    • Don all required PPE before beginning any work.

  • Execution:

    • When cutting or grinding, use a wet method if possible to minimize dust generation.

    • Position yourself to avoid inhaling fumes and dust directly.

    • For welding, ensure proper shielding is in place to protect yourself and others from the arc.

  • Post-Procedure:

    • Allow the workpiece to cool completely before handling.

    • Clean the work area using a HEPA-filtered vacuum to collect any dust. Do not use compressed air, as this will disperse the dust into the air.

    • Properly dispose of all waste materials according to the disposal plan.

Disposal Plan

A clear and compliant disposal plan is essential for managing the waste generated from working with this compound steel.

  • Solid Steel Scrap: Uncontaminated steel scrap is generally not considered hazardous waste and can be recycled.[1][14][15][16][17] Collect all scrap metal in a designated and clearly labeled container for collection by a metal recycling service.

  • Metalworking Fluids: Used cutting fluids and coolants may be contaminated with metal particles and tramp oils. These should not be disposed of down the drain. They must be collected in separate, sealed containers and disposed of as hazardous waste through a licensed disposal company.

  • Contaminated Materials:

    • Oily Rags: Rags contaminated with oil or solvents are considered flammable and must be stored in a designated, fire-resistant, covered container.[3][7][18] These should be disposed of as hazardous waste.[2]

    • Used PPE: Disposable respirators, gloves, and other contaminated PPE should be placed in a sealed bag and disposed of as solid waste, unless contaminated with hazardous materials from other sources.

Visualizing the Workflow

To provide a clear, step-by-step guide for the safe handling and processing of this compound steel, the following workflow diagram has been created.

EN6_Safety_Workflow This compound Steel Safe Handling and Processing Workflow cluster_prep 1. Preparation cluster_exec 2. Execution cluster_post 3. Post-Procedure cluster_disposal 4. Disposal prep_area Prepare Work Area: - Ensure good ventilation - Use local exhaust ventilation inspect_equip Inspect Equipment: - Check safety guards - Verify proper function prep_area->inspect_equip don_ppe Don Appropriate PPE: - Eye/Face Protection - Respiratory Protection - Hand Protection - Protective Clothing inspect_equip->don_ppe process_steel Process this compound Steel: - Cutting - Grinding - Welding don_ppe->process_steel Proceed when ready cutting Cutting: - Use wet method if possible process_steel->cutting grinding Grinding: - Use wet method if possible process_steel->grinding welding Welding: - Use proper shielding process_steel->welding cool_down Allow Workpiece to Cool clean_area Clean Work Area: - Use HEPA vacuum - Do not use compressed air cool_down->clean_area dispose_waste Dispose of Waste clean_area->dispose_waste scrap Steel Scrap: - Designated container - Recycle dispose_waste->scrap Segregate waste streams fluids Metalworking Fluids: - Sealed container - Hazardous waste disposal dispose_waste->fluids Segregate waste streams contaminated Contaminated Materials: - Oily Rags (Hazardous) - Used PPE (Solid Waste) dispose_waste->contaminated Segregate waste streams

Caption: Workflow for the safe handling, processing, and disposal of this compound steel.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
EN6
Reactant of Route 2
Reactant of Route 2
EN6

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.